oxonol VI
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHIADVIBJMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oxonol VI: A Technical Guide to its Principles and Application in Membrane Potential Sensing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of Oxonol VI, a fluorescent dye widely utilized for measuring membrane potential in various biological systems. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Principles of this compound Membrane Potential Sensing
This compound is a slow-response, anionic cyanine dye that senses changes in membrane potential (ΔΨ) through a mechanism involving its voltage-driven partitioning between the aqueous medium and the cell or vesicle membrane.[1][2] At physiological pH, this compound is negatively charged.[1]
The fundamental principle of its operation relies on the Nernst equilibrium.[1] When the intracellular environment becomes more positive (depolarization), the negatively charged this compound molecules are driven from the outer leaflet of the membrane and the external medium into the cytoplasm or vesicle interior.[1] This influx leads to an increased concentration of the dye within the cell, where it binds to intracellular proteins and membranes. This binding event results in an enhancement of its fluorescence signal.
Conversely, during hyperpolarization, where the intracellular environment becomes more negative, the anionic dye is repelled from the cell interior, leading to a decrease in intracellular concentration and a subsequent decrease in fluorescence. The magnitude of the fluorescence change is typically proportional to the change in membrane potential, often around a 1% fluorescence change per millivolt (mV).
It is important to note that this compound is classified as a "slow-response" probe because its response time is governed by the time it takes for the dye to redistribute across the membrane, which is slower than the "fast-response" probes that sense potential changes via intramolecular charge shifts. However, this compound is noted to have a faster response time compared to Oxonol V.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 316.35 g/mol | |
| Excitation Wavelength (λex) | 599 nm - 614 nm | |
| Emission Wavelength (λem) | 634 nm - 646 nm | |
| Partition Coefficient (γ) | ~19,000 (at zero voltage) | |
| Fluorescence Change | ~1% per mV | |
| Solubility | DMSO | |
| pK | ~4.2 |
Experimental Protocols
This section provides a generalized methodology for utilizing this compound to measure membrane potential changes in reconstituted vesicles. This protocol should be adapted based on the specific experimental system.
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 3.16 mM in ethanol or DMSO. Store this stock solution at -20°C or -80°C, protected from light. The solution is stable for at least one month at -20°C and up to six months at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to a working concentration. For vesicle suspensions, a final concentration in the range of 10-500 nM is typically used.
Measurement Procedure for Vesicles
-
Buffer Equilibration: Add 1 mL of the appropriate experimental buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Background Measurement: Measure the background fluorescence of the buffer in the cuvette.
-
Dye Addition: Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette and mix gently.
-
Signal Stabilization: Monitor the fluorescence signal until it stabilizes.
-
Vesicle Addition: Add a predetermined amount of the vesicle suspension to the cuvette and mix.
-
Continuous Monitoring: Continuously record the fluorescence signal. The change in fluorescence upon addition of vesicles and subsequent experimental manipulations (e.g., addition of an ionophore or ATP) reflects the change in membrane potential.
-
Data Analysis: Calculate the relative fluorescence change using the baseline fluorescence intensity recorded before the addition of the vesicles as a reference.
Calibration
To quantify the fluorescence changes in terms of millivolts, a calibration curve can be generated using a potassium diffusion potential in the presence of the K+ ionophore valinomycin. By creating known K+ concentration gradients across the vesicle membrane, a defined membrane potential can be established according to the Nernst equation, and the corresponding fluorescence can be measured. This allows for the conversion of fluorescence intensity changes into absolute membrane potential values.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound membrane potential sensing and a typical experimental workflow.
Caption: Mechanism of this compound in response to membrane potential changes.
References
Oxonol VI: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Oxonol VI, a fluorescent dye widely utilized for measuring plasma membrane potential in a variety of biological systems. This document details its mechanism of action, key applications, and experimental protocols, and includes quantitative data and visual diagrams to facilitate its effective use in research and drug development.
Core Concepts: Understanding this compound
This compound is a slow-response, lipophilic, anionic cyanine dye used as a potentiometric probe.[1][2] It is particularly valuable for detecting changes in the plasma membrane potential of non-excitable cells.[3] Unlike some other dyes, it is largely excluded from mitochondria, making it a specific indicator of the plasma membrane potential.[2]
Mechanism of Action: The Nernstian Equilibrium
This compound's function is based on the Nernst principle. As a negatively charged molecule, its distribution across the cell membrane is dictated by the transmembrane potential.[4]
-
In depolarized cells (with a less negative intracellular potential), the anionic dye enters the cell and binds to intracellular proteins and membranes. This binding leads to a significant enhancement of its fluorescence.
-
In hyperpolarized cells (with a more negative intracellular potential), the dye is excluded from the cell, resulting in a decrease in fluorescence.
This potential-dependent partitioning allows for the quantification of membrane potential changes by measuring the corresponding changes in fluorescence intensity. This compound is considered a ratiometric probe, which allows for more robust and reproducible measurements by correcting for variables like cell number and dye loading.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Full Name | Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | |
| Molecular Weight | 316.35 g/mol | |
| Solubility | Soluble in DMSO and ethanol | |
| Charge | Anionic |
Spectral Properties
| Parameter | Wavelength (nm) | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~599-614 nm | Varies with environment | |
| Emission Maximum (λem) | ~634-646 nm | Varies with environment | |
| Isosbestic Point | 603 nm | - |
Note: The exact excitation and emission maxima can shift depending on the local environment (e.g., free in solution vs. bound to membranes or proteins). Researchers should determine the optimal settings for their specific experimental conditions.
Experimental Protocols
The following are generalized protocols for the use of this compound in common applications. Optimization is recommended for specific cell types and experimental setups.
General Stock Solution Preparation
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol. A common stock concentration is 1-10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
Measurement of Membrane Potential in Vesicles
This protocol is adapted from methodologies used for reconstituted vesicles.
Materials:
-
Vesicle suspension
-
This compound stock solution
-
Assay buffer (e.g., Tris buffer)
-
Fluorometer or microplate reader
Procedure:
-
Working Solution Preparation: Dilute the this compound stock solution in the assay buffer to a final working concentration, typically in the range of 10-500 nM.
-
Equilibration: Add the assay buffer to a cuvette or microplate well and allow it to equilibrate to the desired experimental temperature.
-
Background Measurement: Measure the background fluorescence of the buffer.
-
Dye Addition: Add the this compound working solution to the buffer and record the baseline fluorescence once it stabilizes.
-
Vesicle Addition: Add the vesicle suspension to the cuvette or well.
-
Data Acquisition: Continuously monitor the fluorescence signal. An increase in fluorescence indicates dye uptake into the vesicles, corresponding to a change in membrane potential.
Flow Cytometry Analysis of Lymphocyte Membrane Potential
This protocol is based on studies measuring membrane potential changes in lymphocytes.
Materials:
-
Lymphocyte cell suspension
-
This compound stock solution
-
Appropriate cell culture medium or buffer (e.g., RPMI-1640)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of approximately 1 x 10^6 cells/mL.
-
Dye Loading: Add the this compound stock solution directly to the cell suspension to a final concentration of 50-100 nM.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer equipped with appropriate lasers and filters for this compound (e.g., excitation at ~594 nm, emission at ~640 nm).
-
Data Analysis: Gate on the cell population of interest and measure the fluorescence intensity. Changes in fluorescence will reflect changes in membrane potential. For example, hyperpolarization will be indicated by a decrease in fluorescence.
Fluorescence Microscopy of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells grown on coverslips or in imaging dishes
-
This compound stock solution
-
Imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells at an appropriate density to allow for individual cell imaging.
-
Dye Loading: Replace the culture medium with imaging medium containing this compound at a final concentration of 50-200 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Imaging: Mount the coverslip or dish on the microscope stage. Acquire images using the appropriate filter set.
-
Time-Lapse Imaging (Optional): To monitor dynamic changes in membrane potential, acquire images at regular intervals before and after the addition of a stimulus.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of this compound in response to membrane potential changes.
Caption: General workflow for flow cytometry using this compound.
Caption: General workflow for fluorescence microscopy using this compound.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications, including:
-
Studying Ion Channel Activity: By monitoring changes in membrane potential, this compound can be used to assess the activity of various ion channels. For example, the opening of potassium channels leads to hyperpolarization, which can be detected as a decrease in this compound fluorescence.
-
High-Throughput Screening (HTS): The robust signal and ratiometric properties of this compound make it suitable for HTS assays to identify compounds that modulate ion channel activity.
-
Investigating Na+/K+-ATPase Activity: The dye has been successfully used to detect changes in membrane potential associated with the activity of the Na+/K+-ATPase in reconstituted vesicles.
-
Monitoring Cellular Activation: Changes in membrane potential are early events in the activation of various cell types, such as lymphocytes. This compound can be used to monitor these changes in response to stimuli.
Advantages and Limitations
Advantages:
-
Specificity for Plasma Membrane: It is largely excluded from mitochondria, providing a more specific measurement of the plasma membrane potential compared to some cationic dyes.
-
Ratiometric Measurements: The ability to perform ratiometric measurements reduces artifacts and improves data quality.
-
High Sensitivity: this compound exhibits a large optical response to changes in membrane potential.
-
Faster Response than Oxonol V: It responds more rapidly to potential changes compared to the related dye, Oxonol V.
Limitations:
-
Slow Response Kinetics: As a "slow-response" dye, it measures changes in the transmembrane distribution of the dye, which occurs on a slower timescale (seconds to minutes) compared to "fast-response" dyes.
-
Potential for Pharmacological Activity: Like other oxonol dyes, it may have pharmacological effects on various ion channels and receptors. It is crucial to perform control experiments to ensure that the observed effects are not due to the dye itself.
-
Compound Interference: Some screening compounds may interfere with the fluorescence of oxonol probes.
Conclusion
This compound is a powerful and widely used tool for the quantitative measurement of plasma membrane potential. Its favorable spectral properties, ratiometric nature, and specificity for the plasma membrane make it a valuable reagent for researchers in various fields, including cell biology, pharmacology, and drug discovery. By understanding its mechanism of action and following optimized protocols, researchers can effectively leverage this compound to investigate a wide range of biological processes involving changes in cellular electrophysiology.
References
- 1. Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Flow cytometric detection of membrane potential changes in murine lymphocytes induced by concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Voltage-Dependent Partitioning Mechanism of Oxonol VI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the voltage-dependent partitioning of Oxonol VI, a widely utilized fluorescent probe for measuring membrane potential. This document details the underlying principles, quantitative data, and experimental protocols essential for the accurate application and interpretation of results obtained using this powerful analytical tool.
Introduction to this compound and its Mechanism of Action
This compound is an anionic, lipophilic dye that serves as a slow-response probe for detecting changes in membrane potential, particularly in systems with inside-positive potentials.[1] Its utility stems from a voltage-dependent partitioning mechanism between the aqueous phase and the lipid bilayer of cell membranes or artificial vesicles.[1][2]
The fundamental principle of this compound's function is its response to the transmembrane electrical gradient. In the presence of an inside-positive membrane potential, the negatively charged this compound molecules accumulate in the intravesicular or intracellular aqueous space, driven by the Nernst equilibrium.[1][2] This accumulation leads to an increased concentration of the dye at the inner leaflet of the lipid bilayer, resulting in enhanced adsorption to the membrane. The fluorescence of this compound is significantly higher when it is bound to the lipid membrane compared to when it is in the aqueous solution. Consequently, an inside-positive membrane potential is reported as an increase in fluorescence intensity. It is crucial to note that the intrinsic fluorescence of the membrane-bound dye is not directly affected by the voltage itself; the entire fluorescence change is a result of the voltage-dependent partitioning of the dye.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data analysis.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 316.35 g/mol | |
| Excitation Wavelength (λex) | 599 nm (in DMSO), ~614 nm (membrane-bound) | |
| Emission Wavelength (λem) | 634 nm (in DMSO), ~646 nm (membrane-bound) | |
| Isosbestic Point | 603 nm | |
| pKa | ~4.2 |
Table 2: Partitioning and Kinetic Parameters
| Parameter | Value | Conditions | Reference |
| Partition Coefficient (γ) | ~19,000 | Zero voltage, between dioleoylphosphatidylcholine vesicles and water | |
| Response Time to Voltage Jump | < 1 second | Unilamellar dioleoylphosphatidylcholine vesicles |
Theoretical Model: The Three-Capacitor Model
The voltage dependence of the apparent partition coefficient of this compound can be quantitatively described by a three-capacitor model. This model conceptualizes the membrane as having three distinct capacitive layers and assumes that the dye binds to adsorption planes located on the hydrocarbon side of the membrane-solution interface.
Caption: A simplified representation of the three-capacitor model of a lipid bilayer.
In this model, the total potential drop across the membrane is distributed across the three capacitors. The negatively charged this compound molecules are assumed to adsorb to planes within the hydrophobic core, near the membrane-water interfaces. The distribution of the dye between the two leaflets is then governed by the electrical potential at these adsorption planes, which is a fraction of the total transmembrane potential.
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs)
A reliable method for preparing LUVs from dioleoylphosphatidylcholine (DOPC) is crucial for studying the partitioning of this compound. The extrusion method is commonly employed to generate vesicles with a uniform size distribution.
Materials:
-
Dioleoylphosphatidylcholine (DOPC) in chloroform
-
Chloroform
-
Nitrogen gas
-
Hydration buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Hamilton syringe
Procedure:
-
In a round-bottom flask, add the desired amount of DOPC in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the hydration buffer to the flask. The final lipid concentration is typically 1-5 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles by alternately placing the flask in liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and lamellarity.
-
Assemble the mini-extruder with the desired pore-size polycarbonate membrane.
-
Extrude the MLV suspension through the membrane at least 11 times to form LUVs.
Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).
Fluorescence Measurement of Membrane Potential
Materials:
-
LUV suspension
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Experimental buffer (matching the internal vesicle buffer)
-
Valinomycin stock solution (e.g., 1 mM in ethanol)
-
KCl stock solution (e.g., 1 M)
-
Fluorometer
Procedure:
-
In a fluorescence cuvette, add the experimental buffer.
-
Add the this compound stock solution to a final concentration of approximately 100 nM.
-
Record the baseline fluorescence.
-
Add the LUV suspension to the cuvette (final lipid concentration typically 50-100 µg/mL) and allow the signal to stabilize.
-
To generate a membrane potential, add valinomycin to a final concentration of ~100 nM. Valinomycin is a K+ ionophore that will create a potassium diffusion potential.
-
Induce a membrane potential by adding aliquots of the KCl stock solution to create a K+ gradient across the vesicle membrane. The magnitude of the potential can be calculated using the Nernst equation:
ΔΨ = (RT/zF) * ln([K+]out / [K+]in)
where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K+), and F is the Faraday constant.
-
Record the fluorescence intensity at each KCl concentration after the signal has stabilized.
Caption: Experimental workflow for measuring membrane potential using this compound.
Calibration of Fluorescence Signal
The relationship between the change in fluorescence and the calculated membrane potential should be plotted to generate a calibration curve. This allows for the determination of unknown membrane potentials in subsequent experiments. The fluorescence change is typically expressed as a percentage of the initial fluorescence before the addition of KCl.
Signaling Pathway and Logical Relationships
The entire process, from the generation of a membrane potential to the detection of a fluorescence signal, can be visualized as a clear signaling pathway.
Caption: Signaling pathway of this compound in response to an inside-positive potential.
Conclusion
This compound is a valuable tool for the quantitative analysis of inside-positive membrane potentials. A thorough understanding of its voltage-dependent partitioning mechanism, supported by the three-capacitor model, is essential for accurate data interpretation. By following meticulously designed experimental protocols for vesicle preparation and fluorescence measurements, researchers can reliably employ this compound to investigate a wide range of biological processes involving changes in membrane potential, thereby advancing research in cellular physiology and drug development.
References
Oxonol VI: An In-depth Technical Guide to its Fluorescence Response in Hyperpolarization Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Oxonol VI, a fluorescent probe utilized for detecting changes in membrane potential, with a specific focus on its response to hyperpolarization. This document details the dye's mechanism of action, provides quantitative data on its fluorescence properties, and offers detailed experimental protocols for its application in various research settings.
Introduction to this compound
This compound is a slow-response, anionic fluorescent dye that acts as a sensitive indicator of membrane potential. As a lipophilic anion, its distribution between the extracellular medium and the intracellular environment is governed by the transmembrane potential. In a resting cell with a negative intracellular potential, the dye is largely excluded. Upon depolarization, the intracellular environment becomes less negative, allowing the anionic dye to enter the cell and bind to intracellular components, resulting in an increase in fluorescence. Conversely, and central to this guide, hyperpolarization makes the intracellular potential more negative, leading to the expulsion of the anionic dye from the cell and a corresponding decrease in fluorescence intensity [1][2]. This characteristic makes this compound a valuable tool for studying cellular processes that involve hyperpolarization, such as the activity of certain ion channels.
Core Principles and Mechanism of Action
The fluorescence response of this compound is based on a voltage-dependent partitioning mechanism between the aqueous phase and the cell membrane[3][4]. The intrinsic fluorescence of the dye is not directly affected by the electric field of the membrane. Instead, the change in membrane potential alters the equilibrium distribution of the dye across the plasma membrane according to the Nernst equation[3].
A hyperpolarized state, characterized by a more negative intracellular potential, electrostatically repels the negatively charged this compound molecules, reducing their intracellular concentration and, consequently, the overall fluorescence signal. This "on-off" mechanism, where the fluorescence diminishes with hyperpolarization, is a key feature of this class of dyes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~614 nm | |
| Emission Wavelength (λem) | ~646 nm | |
| Molecular Weight | 316.35 g/mol | |
| Solubility | Soluble in DMSO and ethanol |
| Parameter | Value | Notes | Reference |
| Response Type | Slow Response | ||
| Fluorescence Change with Hyperpolarization | Decrease | ||
| Estimated Voltage Sensitivity | ~1% decrease per mV of hyperpolarization | This is a typical value for slow-response bis-oxonol dyes. A similar oxonol dye, WW 781, showed a sensitivity of 0.13% ΔF/mV. |
Experimental Protocols
Detailed methodologies for utilizing this compound in various experimental setups are provided below.
General Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol at a concentration of 1-10 mM.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
Measurement of Hyperpolarization in Cell Suspensions (Cuvette-based Fluorometry)
This protocol is suitable for monitoring changes in the average membrane potential of a cell population.
-
Cell Preparation: Harvest and wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a buffer appropriate for the cell type. Resuspend the cells to the desired density.
-
Dye Loading: Add the this compound stock solution to the cell suspension to a final concentration typically ranging from 100 nM to 1 µM. Incubate for 5-15 minutes at the desired experimental temperature, protected from light.
-
Measurement:
-
Transfer the cell suspension to a cuvette.
-
Place the cuvette in a temperature-controlled fluorometer.
-
Set the excitation and emission wavelengths (e.g., Ex: 610 nm, Em: 640 nm).
-
Record a stable baseline fluorescence.
-
Induce hyperpolarization by adding the stimulus of interest (e.g., an ion channel opener).
-
Continuously record the fluorescence signal to monitor the decrease in intensity, which corresponds to hyperpolarization.
-
-
Calibration (Optional but Recommended): To correlate the fluorescence signal with the absolute membrane potential, a calibration can be performed using the potassium ionophore valinomycin. This is achieved by equilibrating the intracellular and extracellular K+ concentrations and then creating a defined K+ gradient to clamp the membrane potential at a known value according to the Nernst equation.
High-Throughput Screening for Ion Channel Modulators (Microplate-based Assay)
This protocol is adapted for screening compounds that modulate ion channels leading to hyperpolarization.
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom microplate and culture to the desired confluency.
-
Dye Loading Solution: Prepare a loading buffer containing this compound at the optimized final concentration (typically 0.5-5 µM).
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Prepare a compound plate with the test compounds at the desired concentrations.
-
Using a fluorescence plate reader equipped with an automated liquid handling system, record a baseline fluorescence reading.
-
Add the test compounds and immediately begin kinetic fluorescence readings to detect a decrease in fluorescence indicative of hyperpolarization.
-
Single-Cell Analysis of Hyperpolarization (Fluorescence Microscopy)
This protocol allows for the visualization and quantification of membrane potential changes in individual cells.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with 1-5 µM this compound in an appropriate imaging buffer for 15-30 minutes at 37°C.
-
Imaging:
-
Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with appropriate filters (e.g., Cy5 filter set).
-
Acquire a baseline image.
-
Perfuse the cells with a solution containing the hyperpolarizing stimulus.
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence in individual cells.
-
-
Analysis: Quantify the change in fluorescence intensity over time in regions of interest drawn around individual cells.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Activation of Inwardly Rectifying Potassium (Kir) Channels
The activation of inwardly rectifying potassium (Kir) channels is a common physiological mechanism for inducing hyperpolarization. The following diagram illustrates this process and its detection using this compound.
Caption: Activation of Kir channels leads to K+ efflux, hyperpolarization, and a decrease in this compound fluorescence.
Experimental Workflow: High-Throughput Screening for Kir Channel Activators
The following diagram outlines a typical workflow for a high-throughput screen to identify activators of Kir channels using this compound.
Caption: Workflow for an HTS assay to identify Kir channel activators using this compound.
Applications in Drug Discovery and Research
The ability of this compound to detect hyperpolarization makes it a valuable tool in several areas of research and drug development:
-
Ion Channel Screening: High-throughput screening for modulators (activators) of potassium channels and other ion channels that contribute to the resting membrane potential.
-
Studying Cellular Excitability: Investigating the mechanisms that regulate the excitability of neurons, cardiomyocytes, and other excitable cells.
-
Pharmacological Profiling: Characterizing the effects of known drugs on the membrane potential of various cell types.
-
Physiological Studies: Monitoring changes in membrane potential in response to various physiological stimuli.
Limitations and Considerations
-
Slow Response Time: As a slow-response probe, this compound is not suitable for measuring transient changes in membrane potential, such as action potentials.
-
Potential for Artifacts: Like many fluorescent probes, this compound can interact with certain compounds, leading to artifacts. It is crucial to perform appropriate controls to rule out direct compound-dye interactions.
-
Calibration is Critical for Quantitative Measurements: For accurate determination of the magnitude of hyperpolarization, a careful calibration is necessary for each cell type and experimental condition.
Conclusion
This compound is a robust and sensitive fluorescent probe for the detection of membrane hyperpolarization. Its fluorescence decrease upon an increase in the negativity of the intracellular potential provides a clear and measurable signal. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers and drug development professionals can effectively utilize this compound to investigate a wide range of biological processes and to screen for novel therapeutics that modulate cellular membrane potential.
References
An In-depth Technical Guide to Oxonol VI: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a lipophilic anionic cyanine dye widely utilized as a sensitive fluorescent probe for measuring membrane potential changes in various biological systems. As a "slow-response" dye, its mechanism relies on its voltage-dependent partitioning between the aqueous medium and the cell membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of this compound, tailored for researchers and professionals in life sciences and drug development.
Chemical Structure and Identification
This compound, systematically named 1,5-Bis(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol, is a symmetrical cyanine dye. Its structure consists of two isoxazolone rings connected by a pentamethine bridge.
| Identifier | Value |
| IUPAC Name | 4-[5-(5-hydroxy-3-propyl-1,2-oxazol-4-yl)penta-2,4-dien-1-ylidene]-3-propyl-1,2-oxazol-5-one |
| Synonyms | Bis(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol |
| CAS Number | 64724-75-0 |
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol |
| SMILES | CCCc1noc(=O)/c1=C/C=C/C=C/c2c(O)noc2CCC |
| InChI | InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,21H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- |
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is dictated by its specific physicochemical and spectral characteristics. It is typically a powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 175,000 cm⁻¹M⁻¹ (in ethanol at ~640 nm) | [1] |
| Excitation Wavelength (λex) | ~599-614 nm | [2] |
| Emission Wavelength (λem) | ~630-646 nm | [2] |
| Fluorescence Lifetime (τ) | ~90 ps (free in solution) | |
| pKa | ~4.2 | [3] |
| Solubility | Soluble in DMSO and methanol |
Note: Excitation and emission maxima can vary slightly depending on the solvent and local environment (e.g., membrane-bound vs. free in solution).
Mechanism of Action as a Voltage-Sensitive Dye
This compound is an anionic dye that senses changes in membrane potential through an electrophoretic mechanism. At physiological pH, the molecule is negatively charged. When the cell membrane depolarizes (becomes more positive on the inside), the anionic dye is driven into the cell, where it binds to intracellular membranes and proteins. This binding event leads to an enhancement of its fluorescence. Conversely, hyperpolarization (more negative on the inside) of the membrane leads to the exclusion of the dye from the cell and a decrease in fluorescence. This "slow" response mechanism is in contrast to "fast" response dyes that undergo a conformational change within the membrane.
The relationship between membrane potential and this compound fluorescence can be visualized as follows:
Experimental Protocols
Preparation of Stock and Working Solutions
A general guideline for preparing this compound solutions is as follows:
-
Stock Solution (e.g., 1 mM): Dissolve 3.16 mg of this compound in 10 mL of high-quality anhydrous DMSO or methanol. Store the stock solution at -20°C, protected from light.
-
Working Solution (e.g., 1 µM): Dilute the stock solution in the appropriate aqueous buffer for your experiment. The final concentration of the organic solvent should be minimized to avoid affecting the biological sample.
General Protocol for Measuring Membrane Potential in Cell Suspensions
This protocol provides a basic framework for using this compound with a fluorescence plate reader or cuvette-based fluorometer.
Detailed Steps:
-
Cell Preparation: Harvest and wash cells, then resuspend them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HEPES-buffered saline) at the desired density.
-
Dye Loading: Add the this compound working solution to the cell suspension. The final concentration typically ranges from 100 nM to 1 µM.
-
Incubation: Incubate the cells with the dye for 5-15 minutes at the experimental temperature, protected from light, to allow the dye to equilibrate with the membranes.
-
Baseline Measurement: Measure the baseline fluorescence intensity (F₀) using appropriate excitation and emission wavelengths (e.g., Ex: 610 nm, Em: 640 nm).
-
Stimulation: Add the experimental compound (e.g., ion channel modulator, drug candidate) and immediately begin recording the fluorescence intensity (F) over time.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio ΔF/F₀ = (F - F₀) / F₀.
Calibration: To calibrate the fluorescence signal to an absolute membrane potential (in mV), ionophores such as valinomycin can be used in conjunction with varying extracellular potassium concentrations to clamp the membrane potential at known values according to the Nernst equation.
Applications in Research and Drug Development
This compound is a versatile tool with applications in various research areas:
-
Ion Channel and Transporter Research: It is used to study the activity of various ion channels (e.g., K⁺, Na⁺, Ca²⁺ channels) and electrogenic transporters (e.g., Na⁺/K⁺-ATPase) by monitoring the membrane potential changes they induce.[3]
-
Drug Screening: In high-throughput screening (HTS) formats, this compound can be used to identify and characterize compounds that modulate the activity of ion channels and transporters, which are important drug targets.
-
Cell Viability and Apoptosis: Changes in membrane potential are early indicators of apoptosis. This compound can be used to monitor these changes in response to cytotoxic agents.
-
Mitochondrial Membrane Potential: While less common than cationic dyes for this purpose, under specific conditions, this compound can be used to assess changes in mitochondrial membrane potential.
Considerations and Limitations
-
Slow Response Time: The response time of this compound is in the order of seconds, making it unsuitable for resolving fast electrical events like single action potentials.
-
Calibration is Crucial: For quantitative measurements of membrane potential, careful calibration is essential.
-
Potential for Artifacts: Like many fluorescent probes, this compound can be subject to artifacts from spectral overlap with other fluorescent molecules, and its fluorescence can be influenced by factors other than membrane potential, such as binding to intracellular components.
-
Cellular Health: It is important to ensure that the concentrations of this compound and any solvents used are not toxic to the cells and do not independently affect membrane properties.
Signaling Pathway Interactions
Currently, there is limited evidence to suggest that this compound directly interacts with and modulates intracellular signaling pathways. Its primary role in cell signaling studies is as a reporter of the electrical activity that is a fundamental component of many signaling cascades. For example, signaling events that lead to the opening or closing of ion channels will result in membrane potential changes that can be detected by this compound.
The relationship can be illustrated as follows:
Conclusion
This compound remains a valuable and widely used tool for the study of membrane potential in a variety of cell types and preparations. Its sensitivity and straightforward application make it particularly well-suited for endpoint and kinetic assays in academic research and drug discovery. A thorough understanding of its chemical properties, mechanism of action, and experimental best practices, as outlined in this guide, is essential for obtaining reliable and reproducible data.
References
Oxonol VI for Measuring Membrane Potential in Non-Excitable Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane potential is a critical physiological parameter in all cells, including non-excitable cells, where it plays a pivotal role in a multitude of cellular processes beyond the generation of action potentials. These processes include cell cycle progression, proliferation, differentiation, apoptosis, and ion transport. Consequently, the accurate measurement of membrane potential in non-excitable cells is of paramount importance in basic research and drug discovery. Oxonol VI is a slow-response, lipophilic, anionic fluorescent dye that has emerged as a valuable tool for monitoring changes in membrane potential. This technical guide provides a comprehensive overview of the core principles and practical aspects of using this compound for the determination of membrane potential in non-excitable cells.
Core Principles of this compound Function
This compound is a negatively charged, hydrophobic molecule that partitions between the extracellular medium and the cell membrane in a voltage-dependent manner. The fundamental principle behind its use as a membrane potential indicator lies in its Nernstian distribution across the plasma membrane. In resting non-excitable cells, which typically maintain a negative intracellular potential (hyperpolarized state), the anionic this compound is electrostatically repelled from the cell interior. Upon depolarization (the membrane potential becoming less negative or positive), the reduced electrostatic barrier allows the dye to enter the cell and bind to intracellular membranes and proteins. This binding event leads to a significant enhancement in the fluorescence quantum yield of the dye. Conversely, during hyperpolarization (the membrane potential becoming more negative), the dye is driven out of the cell, resulting in a decrease in fluorescence.
The magnitude of the fluorescence change is directly proportional to the extent of the change in membrane potential, making this compound a sensitive probe for detecting shifts in this key cellular parameter. It is important to note that this compound is a "slow-response" dye, meaning that its response time is in the order of seconds to minutes, reflecting the time required for the dye to redistribute across the membrane. This characteristic makes it well-suited for monitoring steady-state membrane potential and slower dynamic changes rather than rapid, transient events like action potentials.
Quantitative Data Presentation
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective application. The following tables summarize the key quantitative data for this fluorescent probe.
| Property | Value | Source |
| Molecular Weight | 316.35 g/mol | --INVALID-LINK-- |
| Solubility | DMSO, Ethanol, Methanol | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | -20°C, protected from light and moisture | --INVALID-LINK--, --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
| Parameter | Wavelength (nm) | Source |
| Excitation Maximum (λex) | 599 | --INVALID-LINK-- |
| 614 | --INVALID-LINK-- | |
| 523 (in 0.1 M Tris pH 9.0) | --INVALID-LINK-- | |
| Emission Maximum (λem) | 634 | --INVALID-LINK-- |
| 646 | --INVALID-LINK-- | |
| 630 (in 0.1 M Tris pH 9.0) | --INVALID-LINK-- |
Table 2: Spectral Properties of this compound. Note the variability in reported wavelengths, which may depend on the solvent and binding state of the dye. It is recommended to determine the optimal excitation and emission wavelengths empirically for the specific experimental setup.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in various experimental platforms. It is crucial to optimize these protocols for the specific cell type and instrumentation being used.
Preparation of Stock and Working Solutions
a. Stock Solution (1-10 mM):
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO or ethanol to make a 1-10 mM stock solution. For example, to make a 3.16 mM stock solution, dissolve 1 mg of this compound (MW = 316.35) in 1 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month when stored properly.[1]
b. Working Solution (10 nM - 2 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or cell culture medium without phenol red) to the desired final working concentration. A typical starting concentration range for cellular assays is 100 nM to 2 µM. For vesicle-based assays, a lower concentration range of 10-500 nM is often used.[1]
-
It is critical to optimize the final working concentration for each cell type to achieve a good signal-to-noise ratio while minimizing potential cytotoxicity or pharmacological effects of the dye.
Staining Protocol for Adherent Cells (for Fluorescence Microscopy and Microplate Readers)
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for plate reader assays, or glass-bottom dishes for microscopy) and culture until they reach the desired confluency.
-
Wash: Gently wash the cells twice with a pre-warmed physiological buffer to remove any residual serum and phenol red, which can interfere with the fluorescence measurement.
-
Loading: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity using appropriate excitation and emission filters (e.g., Ex/Em ~600/640 nm).
-
Fluorescence Microscope: Image the cells using a suitable filter set (e.g., TRITC or Cy5 channel).
-
Staining Protocol for Suspension Cells (for Flow Cytometry)
-
Cell Preparation: Harvest and wash the cells twice with a physiological buffer.
-
Cell Density: Resuspend the cells in the physiological buffer at a concentration of 1 x 10^6 cells/mL.
-
Loading: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., yellow-green 561 nm or red 633 nm) and emission filter (e.g., ~650-670 nm).
Calibration of Membrane Potential
To correlate the fluorescence intensity of this compound with the absolute membrane potential (in millivolts), a calibration curve must be generated. This is typically achieved by using the potassium ionophore valinomycin to clamp the membrane potential at different known values, which are determined by the potassium concentration gradient across the membrane (Nernst equation).
Materials:
-
High Potassium Buffer (e.g., 150 mM KCl): A buffer with a high potassium concentration that matches the intracellular potassium concentration.
-
Low Potassium Buffer (e.g., 5 mM KCl): A buffer with a low potassium concentration.
-
Valinomycin (1-10 µM): A potassium-selective ionophore.
Procedure:
-
Prepare a series of calibration buffers with varying potassium concentrations by mixing the high and low potassium buffers in different ratios, while maintaining a constant total ionic strength.
-
Stain the cells with this compound as described above.
-
Resuspend the stained cells in the different calibration buffers.
-
Add valinomycin (1-10 µM) to each cell suspension to permeabilize the membrane to potassium ions.
-
Allow the cells to equilibrate for 5-10 minutes.
-
Measure the fluorescence intensity for each potassium concentration.
-
Calculate the theoretical membrane potential for each calibration buffer using the Nernst equation:
-
E_K = (RT/zF) * ln([K+]_out / [K+]_in)
-
Where:
-
E_K is the equilibrium potential for potassium (and thus the membrane potential in the presence of valinomycin).
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
z is the valence of the ion (+1 for K+).
-
F is the Faraday constant.
-
[K+]_out is the extracellular potassium concentration.
-
[K+]_in is the intracellular potassium concentration (assumed to be constant, typically around 140-150 mM).
-
-
-
Plot the measured fluorescence intensity as a function of the calculated membrane potential to generate a calibration curve. This curve can then be used to convert the fluorescence intensity of experimental samples to membrane potential values.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a membrane potential probe.
Experimental Workflow for Membrane Potential Measurement
Caption: General experimental workflow for using this compound.
Logical Relationship for Data Interpretation
Caption: Interpreting this compound fluorescence changes.
Conclusion
This compound is a robust and sensitive fluorescent probe for the quantitative and qualitative assessment of membrane potential in non-excitable cells. Its slow response kinetics makes it particularly suitable for monitoring steady-state conditions and gradual changes in membrane potential that are characteristic of many physiological and pathological processes in these cell types. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights into the role of membrane potential in their specific areas of investigation, from fundamental cell biology to high-throughput drug screening. Careful optimization of experimental parameters and appropriate calibration are paramount to obtaining accurate and reproducible results.
References
Understanding Oxonol VI Fluorescence: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Oxonol VI, a fluorescent dye widely utilized for measuring membrane potential in biological research and drug development. This document elucidates the core principles of its fluorescence mechanism, clarifies the concept of its fluorescence "quenching" in the context of membrane potential changes, and provides detailed experimental protocols and quantitative data to aid in the effective application of this powerful research tool.
Core Principles of this compound Fluorescence
This compound is a slow-response, anionic, lipophilic dye used to measure changes in membrane potential. Its fluorescence properties are highly dependent on its local environment. In aqueous solutions, this compound exhibits low fluorescence. However, its fluorescence quantum yield increases significantly when it partitions into the hydrophobic environment of a lipid membrane or binds to intracellular proteins.[1][2]
The change in this compound fluorescence in response to membrane potential is not a result of classical fluorescence quenching mechanisms, such as collisional or static quenching by a specific molecular quencher. Instead, it is governed by a voltage-dependent partitioning of the dye between the extracellular medium and the cell membrane/interior.[1][3]
As an anionic dye, the distribution of this compound across the cell membrane is dictated by the Nernst equilibrium.[3]
-
Depolarization: When the membrane potential becomes less negative (depolarized), the negatively charged this compound molecules move from the extracellular medium into the cell. This influx leads to an increased concentration of the dye within the cell membrane and binding to intracellular components, resulting in a significant increase in fluorescence .
-
Hyperpolarization: Conversely, when the membrane potential becomes more negative (hyperpolarized), the anionic dye is expelled from the cell, leading to a decrease in its concentration within the membrane. This results in a decrease in fluorescence , a phenomenon often referred to as "quenching" in this context.
The intrinsic fluorescence of the membrane-bound dye itself is not directly affected by the electric field of the membrane. The entire fluorescence change is a consequence of the altered partitioning of the dye.
Quantitative Data
The following tables summarize key quantitative parameters of this compound, compiled from various sources.
Table 1: Spectral and Physicochemical Properties
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~599-614 nm | |
| Emission Wavelength (λem) | ~630-646 nm | |
| Molecular Weight | 316.35 g/mol | |
| Solubility | Soluble in DMSO and Methanol | |
| Partition Coefficient (Lipid/Water at 0 mV) | ~19,000 | |
| pK | ~4.2 |
Table 2: Performance Characteristics
| Parameter | Value | Reference |
| Response Time | Responds to potential changes in less than 1 second. | |
| Fluorescence Change per mV | Typically a 1% fluorescence change per mV. | |
| Ratiometric Capability | Can be used for emission-ratiometric measurements. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Stock Solution (e.g., 3.16 mM):
-
Prepare a 3.16 mM stock solution of this compound in ethanol.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.
Working Solution (e.g., 10-500 nM):
-
Dilute the stock solution to the desired final concentration (typically in the range of 10-500 nM) in an appropriate buffer. For some applications, a mixture of ethanol and water (e.g., 1:5 volume ratio) can be used for initial dilution before further dilution in buffer.
-
The optimal final concentration should be determined empirically for each experimental system to achieve a good signal-to-noise ratio while minimizing potential artifacts.
Measurement of Membrane Potential Changes in Vesicles
This protocol is adapted from methodologies for measuring membrane potential in reconstituted vesicles.
-
Equilibration: Add 1 mL of the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Background Measurement: Measure the background fluorescence intensity of the buffer in the cuvette.
-
Dye Addition: Add a small volume (e.g., 5 µL) of the prepared this compound working solution to the cuvette.
-
Signal Stabilization: Wait for the fluorescence signal to stabilize.
-
Vesicle Addition: Add a predetermined amount of the vesicle suspension to the cuvette.
-
Monitoring: Continuously monitor the fluorescence signal using a spectrophotometer.
-
Data Analysis: Calculate the relative fluorescence change caused by the addition of the vesicle suspension, using the baseline fluorescence intensity recorded before the addition as a reference.
Calibration of this compound Fluorescence
To obtain quantitative measurements of membrane potential, it is essential to calibrate the fluorescence signal. A common method involves generating a potassium (K+) diffusion potential in the presence of the K+ ionophore valinomycin.
-
Prepare Vesicles/Cells: Load vesicles or cells with a known internal K+ concentration.
-
Establish K+ Gradient: Resuspend the K+-loaded vesicles/cells in a series of buffers containing different external K+ concentrations.
-
Add Valinomycin: Add valinomycin to the suspension. Valinomycin selectively incorporates into the membrane and facilitates the movement of K+ ions down their concentration gradient, thereby establishing a defined membrane potential according to the Nernst equation.
-
Measure Fluorescence: For each external K+ concentration (and thus, each membrane potential), measure the steady-state fluorescence of this compound.
-
Construct Calibration Curve: Plot the fluorescence intensity (or a ratiometric value) against the calculated membrane potential to generate a calibration curve.
Visualizing the Process
Signaling Pathway of this compound Fluorescence Change
Caption: Mechanism of this compound fluorescence in response to membrane potential changes.
Experimental Workflow for Membrane Potential Measurement
Caption: A typical experimental workflow for measuring membrane potential using this compound.
Logical Relationship of Fluorescence "Quenching"
Caption: The logical steps leading to the observed decrease in this compound fluorescence.
Potential Artifacts and Limitations
While this compound is a valuable tool, researchers should be aware of potential artifacts and limitations to ensure accurate data interpretation.
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be susceptible to photobleaching (irreversible loss of fluorescence upon illumination) and can induce phototoxicity in live cells, especially with high-intensity light or prolonged exposure. It is crucial to use the lowest possible excitation light intensity and exposure times to minimize these effects.
-
Interaction with Ionophores: Anionic oxonol dyes can interact with cationic ionophore complexes, such as the K+-valinomycin complex used for calibration. This can complicate the interpretation of calibration experiments.
-
Pharmacological Activity: Oxonol dyes have been reported to exhibit pharmacological activity against various ion channels and receptors. It is important to perform control experiments to ensure that the observed effects are due to changes in membrane potential and not a direct pharmacological effect of the dye.
-
Mitochondrial Staining: While bis-oxonols are generally considered to be largely excluded from mitochondria, this should be verified for the specific cell type and experimental conditions being used.
-
Dye Aggregation: At high concentrations, fluorescent dyes can form non-fluorescent aggregates, leading to self-quenching. It is important to use the lowest effective concentration of this compound to avoid this artifact.
Conclusion
This compound is a powerful tool for the quantitative and qualitative assessment of membrane potential in a variety of biological systems. A thorough understanding of its voltage-dependent partitioning mechanism, as opposed to classical fluorescence quenching, is critical for the accurate design and interpretation of experiments. By following detailed protocols, performing proper calibrations, and being mindful of potential artifacts, researchers can effectively leverage this compound to gain valuable insights into cellular electrophysiology and its role in health and disease.
References
Oxonol VI: An In-Depth Technical Guide to its Lipophilicity and Membrane Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a lipophilic, anionic cyanine dye widely utilized as a sensitive fluorescent probe for measuring membrane potential in various biological and artificial systems. Its ability to partition between the aqueous phase and lipid membranes in a voltage-dependent manner makes it a powerful tool for studying cellular electrophysiology, ion channel and transporter activity, and for high-throughput screening of compounds that modulate membrane potential. This technical guide provides a comprehensive overview of this compound's core properties, focusing on its lipophilicity, mechanism of membrane interaction, and detailed experimental protocols for its application.
Core Properties and Data
This compound's utility as a membrane potential probe is intrinsically linked to its physicochemical properties, particularly its lipophilicity and spectral characteristics.
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₂O₄ | [1] |
| Molecular Weight | 316.35 g/mol | [1] |
| CAS Number | 64724-75-0 | [1][2] |
| Appearance | Brown to black solid | [2] |
| Solubility | Soluble in DMSO and methanol | |
| Excitation Wavelength (λex) | ~599-614 nm | |
| Emission Wavelength (λem) | ~630-646 nm | |
| pKₐ | ~4.2 |
Lipophilicity and Membrane Partitioning
| Parameter | Value | Description | Reference |
| Partition Coefficient (γ) | ~19,000 | The ratio of the concentration of this compound in the lipid phase to the aqueous phase at zero membrane potential. | |
| Calculated logP (ALOGPs) | 3.25 | A predicted value based on the SMILES string, indicating significant hydrophobicity. |
Note: The calculated logP was obtained using an online prediction tool based on the SMILES string: CCCC1=NOC(=O)\C1=C/C=C/C=C/c2c(O)onc2CCC. This value should be considered an estimation.
Mechanism of Membrane Interaction and Potential Sensing
This compound is classified as a "slow-response" potentiometric probe. Its mechanism of action does not involve a direct electrochromic shift in its spectral properties in response to an electric field. Instead, it relies on a voltage-dependent redistribution of the dye between the bulk aqueous phase and the cell or vesicle membrane.
At physiological pH, this compound is anionic. The core principles of its function are:
-
Partitioning into the Membrane: Due to its lipophilic nature, this compound readily partitions from the aqueous solution into the lipid bilayer.
-
Influence of Membrane Potential:
-
Hyperpolarization (more negative inside): An increase in the negative potential inside a cell or vesicle repels the anionic this compound, leading to its exclusion from the membrane and a decrease in fluorescence.
-
Depolarization (less negative/more positive inside): A decrease in the negative potential (or the development of a positive potential) allows more of the anionic dye to enter the cell or vesicle and bind to the inner leaflet of the membrane and intracellular components, resulting in an increase in fluorescence.
-
-
Fluorescence Enhancement upon Binding: The fluorescence quantum yield of this compound is significantly enhanced in the nonpolar environment of the lipid membrane compared to the aqueous phase.
This voltage-dependent partitioning can be quantitatively described by a three-capacitor model, where the dye is assumed to bind to adsorption planes located on the hydrocarbon side of the membrane-solution interface. The intrinsic fluorescence of the membrane-bound dye is not significantly affected by the voltage itself; the entire fluorescence change is a result of the voltage-dependent partitioning.
Signaling Pathway: Mechanism of Action
The following diagram illustrates the mechanism of this compound in response to changes in membrane potential.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in membrane potential measurements.
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 3.16 mM):
-
Dissolve a known mass of this compound in high-purity ethanol to achieve the desired concentration (e.g., 1 mg in 1 ml of ethanol for a 3.16 mM solution).
-
Store the stock solution at -20°C or -80°C, protected from light. At -20°C, it is stable for at least one month, and at -80°C, for up to six months.
-
-
Working Solution:
-
Dilute the stock solution in a mixture of ethanol and water (e.g., a 1:5 volume ratio of ethanol to water).
-
Further dilute the working solution with the appropriate experimental buffer to a final concentration typically in the range of 10-500 nM. The optimal concentration should be determined empirically for each experimental system.
-
Measurement of Membrane Potential in Vesicles using Fluorescence Spectrometry
This protocol is adapted from methodologies for measuring membrane potential changes in reconstituted vesicles.
-
Instrumentation Setup:
-
Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for this compound (e.g., λex = 614 nm, λem = 646 nm). Slit widths should be optimized to maximize signal-to-noise ratio.
-
Equilibrate the cuvette holder to the desired experimental temperature (e.g., 20°C).
-
-
Measurement Procedure:
-
Add the experimental buffer to a fluorescence cuvette and record the background fluorescence.
-
Add the this compound working solution to the cuvette to achieve the final desired concentration and allow the signal to stabilize.
-
Initiate the experiment by adding the vesicle suspension to the cuvette.
-
Record the fluorescence change over time. An increase in fluorescence indicates depolarization (or the formation of an inside-positive potential), while a decrease indicates hyperpolarization.
-
-
Calibration of the Fluorescence Signal:
-
To correlate the fluorescence signal with an absolute membrane potential (in mV), a calibration curve can be generated by inducing a known diffusion potential.
-
This is typically achieved by creating a potassium ion gradient across the vesicle membrane and then adding the potassium-specific ionophore, valinomycin.
-
The magnitude of the potassium diffusion potential (ΔΨ) can be calculated using the Nernst equation: ΔΨ = (RT/zF) * ln([K⁺]out / [K⁺]in) Where:
-
R is the ideal gas constant
-
T is the absolute temperature
-
z is the valence of the ion (1 for K⁺)
-
F is the Faraday constant
-
[K⁺]out and [K⁺]in are the potassium concentrations outside and inside the vesicles, respectively.
-
-
By varying the potassium gradient, a series of known membrane potentials can be generated and the corresponding fluorescence changes recorded to construct a calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a typical membrane potential measurement experiment using this compound.
Interaction with Signaling Pathways
The primary role of this compound in cellular signaling studies is that of a reporter, not a direct modulator. It is used to monitor the changes in membrane potential that are a consequence of the activity of various ion channels, pumps, and transporters, which are themselves key components of signaling pathways.
For instance, this compound has been extensively used to study the electrogenic activity of the Na⁺/K⁺-ATPase. In this context, the activation of the pump by ATP leads to the net transport of positive charge into the vesicle, creating an inside-positive membrane potential that is detected by the accumulation of this compound and a corresponding increase in fluorescence.
While some sources mention that oxonol dyes, in general, may have pharmacological activity against various ion channels and receptors, specific, direct interactions of this compound with signaling proteins that are independent of its role as a potential sensor are not well-documented in the literature. Researchers should be mindful that at high concentrations, the dye itself, being anionic and lipophilic, could potentially perturb membrane properties and indirectly affect the function of membrane-embedded proteins.
Conclusion
This compound is a valuable tool for researchers in various fields, offering a sensitive and reliable method for measuring membrane potential. Its high lipophilicity, characterized by a large partition coefficient, and its voltage-dependent partitioning into the lipid bilayer are the basis of its function. By following the detailed experimental protocols outlined in this guide, and with a clear understanding of its mechanism of action, researchers can effectively employ this compound to investigate a wide range of biological phenomena related to cellular electrophysiology and membrane transport. The provided diagrams and data tables serve as a quick reference for the practical application of this versatile fluorescent probe.
References
An In-depth Technical Guide to the Theoretical Basis of Oxonol VI Voltage Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical principles underlying the voltage sensitivity of Oxonol VI, a widely used fluorescent probe for measuring membrane potential. This document details the mechanism of action, key photophysical and biophysical properties, experimental protocols for its use, and its application in studying ion transport signaling pathways.
Core Principles of this compound Voltage Sensitivity
This compound is classified as a "slow" voltage-sensitive dye. Unlike "fast" dyes that exhibit rapid, electrochromic shifts in their electronic structure within the membrane's electric field, slow dyes, including this compound, respond to changes in membrane potential through a physical redistribution between the aqueous environment and the lipid bilayer of the cell membrane.[1][2] This redistribution mechanism is the cornerstone of its voltage-sensing capabilities.
The fundamental process is governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. As a lipophilic anion, this compound's partitioning into the cell is directly influenced by the transmembrane potential.[3]
A key aspect of this compound's mechanism is the "on-off" model .[4] In this model, the dye molecules exist in two primary states: an "off" state, where they are in the aqueous phase and exhibit low fluorescence, and an "on" state, where they are bound to the hydrophobic interior of the cell membrane, resulting in a significant increase in fluorescence quantum yield. A change in membrane potential alters the equilibrium between these two states, leading to a corresponding change in the overall fluorescence intensity.
The Redistribution Mechanism: A Nernstian Response
The voltage sensitivity of this compound arises from its net negative charge at physiological pH. The distribution of the dye across the cell membrane is dictated by the electrochemical gradient.
-
Depolarization (Membrane Potential Becomes More Positive): A more positive intracellular environment attracts the anionic this compound molecules, driving them from the external medium into the cell. This increased intracellular concentration leads to greater partitioning into the lipid bilayer, resulting in an increase in fluorescence .
-
Hyperpolarization (Membrane Potential Becomes More Negative): A more negative intracellular potential repels the anionic dye, causing it to move out of the cell and into the extracellular medium. This shift towards the "off" state in the aqueous phase leads to a decrease in fluorescence .
This relationship between membrane potential and dye distribution can be visualized as a dynamic equilibrium.
Quantitative Modeling: The Three-Capacitor Model
The voltage-dependent partitioning of this compound can be quantitatively described by a three-capacitor model . This model considers the membrane as a series of three capacitors, with the dye binding to adsorption planes located within the hydrophobic core of the membrane, on the hydrocarbon side of the membrane-solution interface. The distribution of the dye is influenced by the potential differences across these capacitors, which are in turn determined by the overall transmembrane potential. The intrinsic fluorescence of the membrane-bound dye is not significantly affected by the voltage itself; rather, the entire fluorescence change is a result of the voltage-dependent partitioning of the dye between the aqueous phase and the membrane.
Photophysical and Biophysical Properties of this compound
The utility of this compound as a voltage-sensitive probe is defined by its specific photophysical and biophysical characteristics. The following tables summarize key quantitative data gathered from the literature.
| Property | Value | Reference |
| Molecular Weight | 316.35 g/mol | |
| Excitation Max (in Vesicles) | ~614 nm | |
| Emission Max (in Vesicles) | ~646 nm | |
| Excitation Max (in Tris Buffer) | 523 nm | |
| Emission Max (in Tris Buffer) | 630 nm | |
| Extinction Coefficient | Not specified | |
| Quantum Yield (Aqueous) | Low (specific value not found) | |
| Quantum Yield (Membrane-Bound) | High (specific value not found) |
Table 1: Photophysical Properties of this compound.
| Property | Value | Reference |
| Partition Coefficient (Lipid/Water at 0 mV) | ~19,000 | |
| Response Time | Slower than "fast" dyes, on the order of seconds | |
| Fluorescence Change per mV | ~1% per mV (for DiBAC4(3), a similar oxonol) | |
| pKₐ | ~4.2 |
Table 2: Biophysical Properties of this compound.
Experimental Protocol: Measuring Membrane Potential in Proteoliposomes
This section provides a detailed methodology for using this compound to measure changes in membrane potential in reconstituted proteoliposomes, a common in vitro model system.
A. Reagent Preparation:
-
This compound Stock Solution: Prepare a 3.16 mM stock solution of this compound in ethanol or DMSO. Store in small aliquots at -20°C, protected from light.
-
This compound Working Solution: Dilute the stock solution in a suitable buffer (e.g., Tris buffer) to a final working concentration, typically in the range of 10-500 nM. The optimal concentration should be determined empirically for each experimental system.
-
Proteoliposome Suspension: Prepare proteoliposomes with the ion channel or transporter of interest reconstituted into the lipid bilayer according to standard protocols. The internal and external buffer compositions should be controlled to establish desired ion gradients.
-
Valinomycin Stock Solution: Prepare a stock solution of valinomycin (e.g., 1 mg/mL in ethanol) for calibration.
B. Measurement Procedure:
-
Equilibration: Add the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Background Measurement: Measure the background fluorescence of the buffer.
-
Dye Addition: Add the this compound working solution to the cuvette and allow the fluorescence signal to stabilize.
-
Vesicle Addition: Add a predetermined amount of the proteoliposome suspension to the cuvette. An increase in fluorescence should be observed as the dye partitions into the vesicle membranes.
-
Initiation of Ion Flux: Initiate the activity of the reconstituted protein to generate a membrane potential. For example, add ATP to activate an ion pump or add a substrate for a transporter.
-
Continuous Monitoring: Continuously record the fluorescence signal using a spectrophotometer. An increase or decrease in fluorescence will indicate a change in membrane potential.
C. Calibration using a Potassium Diffusion Potential:
To quantify the fluorescence changes in terms of millivolts (mV), a calibration curve is generated by inducing a known membrane potential using a potassium (K⁺) gradient and the K⁺-selective ionophore, valinomycin.
-
Prepare proteoliposomes with a known internal K⁺ concentration and suspend them in a buffer with a different external K⁺ concentration.
-
Add valinomycin to the vesicle suspension. Valinomycin will selectively transport K⁺ across the membrane, down its concentration gradient, thereby establishing a K⁺ diffusion potential.
-
The magnitude of this potential (Eₖ) can be calculated using the Nernst equation: Eₖ = (RT/zF) * ln([K⁺]out / [K⁺]in) Where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K⁺), F is the Faraday constant, and [K⁺]out and [K⁺]in are the outside and inside potassium concentrations, respectively.
-
Measure the fluorescence change for several different K⁺ gradients (and thus, several different known membrane potentials).
-
Plot the change in fluorescence as a function of the calculated membrane potential to generate a calibration curve. This curve can then be used to convert fluorescence changes in subsequent experiments into millivolt values.
Application in Studying Signaling Pathways: The Na⁺/K⁺-ATPase
This compound is a powerful tool for studying the activity of electrogenic ion transporters and their role in cellular signaling. A prime example is the Na⁺/K⁺-ATPase, a crucial enzyme that maintains the sodium and potassium gradients across the plasma membrane of most animal cells.
The Na⁺/K⁺-ATPase pumps three Na⁺ ions out of the cell for every two K⁺ ions it pumps in, a process that is powered by the hydrolysis of one molecule of ATP. This unequal charge transport results in a net outward movement of positive charge, making the pump electrogenic and contributing to the establishment of a negative resting membrane potential.
This compound can be used to monitor the activity of the Na⁺/K⁺-ATPase in reconstituted proteoliposomes. When the pump is activated (e.g., by the addition of ATP), it begins to transport ions, generating an inside-positive membrane potential in inside-out vesicles. This change in potential drives the accumulation of this compound inside the vesicles and its binding to the inner leaflet of the membrane, leading to a measurable increase in fluorescence. The rate and magnitude of this fluorescence change can be used to study the kinetics and regulation of the Na⁺/K⁺-ATPase.
Conclusion
This compound is a valuable tool for researchers in various fields, offering a reliable method for monitoring changes in membrane potential in a wide range of biological and model systems. Its voltage sensitivity, rooted in the principles of Nernstian distribution and an "on-off" binding mechanism, allows for the quantitative assessment of the activity of electrogenic transporters and ion channels. A thorough understanding of its theoretical basis, as outlined in this guide, is essential for the proper design of experiments, accurate interpretation of data, and the advancement of our understanding of the critical role of membrane potential in cellular physiology and disease.
References
- 1. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Two mechanisms by which fluorescent oxonols indicate membrane potential in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Measuring Membrane Potential in Liposomes using Oxonol VI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Oxonol VI, a fluorescent anionic dye, to measure membrane potential in liposomes. This method is particularly useful for studying the activity of reconstituted ion channels, pumps, and transporters in a controlled lipid bilayer environment.
Introduction to this compound
This compound is a slow-response, lipophilic anionic dye used to measure transmembrane potential. Its fluorescence is dependent on its partitioning between the aqueous medium and the lipid membrane. In the presence of an inside-positive membrane potential, the negatively charged this compound dye accumulates within the liposomes.[1][2] This accumulation leads to an increase in fluorescence intensity, which can be correlated to the magnitude of the membrane potential.[1][2] Conversely, membrane hyperpolarization results in a decrease in fluorescence.[3] This characteristic makes this compound a valuable tool for assessing the activity of membrane proteins that translocate charge, such as the (Na+ + K+)-ATPase.
Key Properties of this compound
A summary of the key spectral and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Excitation Wavelength | 599 nm - 614 nm | |
| Emission Wavelength | 634 nm - 646 nm | |
| Molecular Weight | 316.35 | |
| Solubility | DMSO, Ethanol | |
| Storage (Stock Solution) | -20°C to -80°C, protected from light |
Experimental Protocols
This section details the necessary protocols for preparing liposomes and conducting membrane potential assays using this compound.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a common and effective technique for preparing unilamellar liposomes.
Materials:
-
Phospholipids (e.g., DOPC, POPC)
-
Chloroform or a chloroform:methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., HEPES buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid transition temperature (Tm).
-
Add the warm buffer to the flask containing the lipid film and hydrate for approximately 1 hour with gentle agitation. This process typically forms multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-20 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid Tm.
-
The resulting suspension will contain large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
Membrane Potential Measurement with this compound
This protocol outlines the steps for measuring changes in membrane potential in prepared liposomes.
Materials:
-
This compound stock solution (e.g., 3.16 mM in ethanol or 0.32 M in DMSO)
-
Prepared liposome suspension
-
Assay buffer
-
Fluorometer with appropriate excitation and emission filters
-
Cuvette
Protocol:
-
Prepare this compound Working Solution:
-
Dilute the this compound stock solution to a working concentration. For example, a 3.16 mM stock in ethanol can be diluted in a mixture of ethanol and water (1:5 v/v) to achieve a final concentration in the cuvette between 10-500 nM. A final concentration of 0.15 µM has also been reported.
-
-
Fluorometer Setup:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 614 nm, Em: 646 nm).
-
Equilibrate the cuvette with the assay buffer to the desired experimental temperature (e.g., 20°C).
-
-
Measurement:
-
Measure the background fluorescence of the buffer.
-
Add the this compound working solution to the cuvette and allow the signal to stabilize.
-
Add a small volume of the liposome suspension to the cuvette and monitor the fluorescence until a stable baseline is achieved.
-
Initiate the event that is expected to generate a membrane potential (e.g., addition of ATP to activate a reconstituted ion pump).
-
Continuously record the fluorescence signal to observe changes over time. An increase in fluorescence indicates the formation of an inside-positive membrane potential.
-
Data Presentation and Calibration
Quantitative data from a typical experiment are summarized below.
| Parameter | Concentration/Value |
| This compound Stock Solution | 0.32 M in DMSO or 3.16 mM in Ethanol |
| This compound Final Concentration | 10 - 500 nM (e.g., 0.15 µM) |
| Liposome Concentration | 0.5 - 10 mg/mL |
| Typical Observed Potential | Up to 150-200 mV (inside-positive) |
To quantify the fluorescence change in terms of millivolts (mV), a calibration curve can be generated by inducing a known membrane potential. This is commonly achieved by creating a potassium diffusion potential in the presence of the potassium-specific ionophore, valinomycin.
Visualized Workflows and Mechanisms
Signaling Pathway of this compound
References
Optimal Concentration of Oxonol VI for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a slow-response, anionic fluorescent dye widely utilized for measuring plasma membrane potential in a variety of biological systems. As a lipophilic anion, it partitions between the extracellular medium and the cytoplasm in a manner dependent on the Nernst equilibrium. In healthy cells with a negative-inside membrane potential, this compound is largely excluded. However, upon depolarization (the membrane potential becoming less negative), the dye enters the cell, binds to intracellular components, and exhibits enhanced fluorescence. This property makes it a valuable tool for studying cellular processes involving changes in membrane potential, such as ion channel activity, apoptosis, and cellular signaling. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various cell-based assays.
Mechanism of Action
This compound is a negatively charged dye that cannot readily cross the plasma membrane of polarized cells, which maintain a negative internal charge. When the plasma membrane depolarizes, the electrochemical gradient favoring the exclusion of the dye is reduced, allowing this compound to enter the cytoplasm. Once inside, it binds to intracellular proteins and membranes, leading to a significant increase in its fluorescence quantum yield. The magnitude of the fluorescence increase is proportional to the extent of depolarization, allowing for a quantitative assessment of membrane potential changes.
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound is critical for achieving a robust signal-to-noise ratio while minimizing potential cytotoxicity. The ideal concentration can vary depending on the cell type, cell density, and the specific assay platform. Below is a summary of recommended starting concentrations based on available literature. It is strongly recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
| Application/Cell Type | Recommended Concentration Range | Key Considerations & References |
| General Cell-Based Assays | 10 nM - 500 nM | This broad range is a starting point for optimization in various cell lines.[1] |
| Vesicle-Based Assays | 10 nM - 500 nM | Optimal for reconstituted vesicles and liposomes.[1] |
| Reconstituted Vesicles (Yeast Plasma Membrane H+-ATPase) | 20 nM | A specific concentration demonstrated to be effective in this system.[2] |
| Mitochondrial Potential Specificity | < 100 nM | Lower concentrations are crucial to minimize staining of intracellular organelles and ensure primary sensitivity to plasma membrane potential.[3] |
| Bacterial Inverted Membrane Vesicles | 2.5 µM | Higher concentrations may be required for non-mammalian systems. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality, anhydrous DMSO or ethanol. For example, for a molecular weight of 316.35 g/mol , dissolve 0.316 mg in 1 mL of solvent.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
General Staining Protocol for Suspension and Adherent Cells
Materials:
-
Cells of interest (e.g., Jurkat for suspension, HeLa for adherent)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound working solution (diluted from stock in HBSS or culture medium)
-
96-well black, clear-bottom plates (for plate reader and microscopy) or flow cytometry tubes
-
Positive control for depolarization (e.g., high concentration of potassium chloride, KCl, with valinomycin)
-
Negative control (vehicle)
Protocol:
-
Cell Preparation:
-
Suspension Cells (e.g., Jurkat): Centrifuge cells and resuspend in fresh, pre-warmed culture medium or HBSS to the desired density.
-
Adherent Cells (e.g., HeLa): Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency (typically 70-90%).
-
-
Dye Loading:
-
Prepare a 2X working solution of this compound in pre-warmed culture medium or HBSS.
-
For adherent cells, carefully remove the culture medium and add the this compound working solution.
-
For suspension cells, add an equal volume of the 2X this compound working solution to the cell suspension.
-
-
Incubation: Incubate the cells with this compound for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Assay Measurement: Proceed with the specific assay platform (Flow Cytometry, Fluorescence Microscopy, or Microplate Reader) as detailed below.
Flow Cytometry Protocol
Protocol:
-
Prepare cells and load with this compound as described in the general protocol.
-
Following incubation, analyze the cells on a flow cytometer.
-
Excite the cells with a laser appropriate for this compound (e.g., 561 nm or 488 nm, although excitation is broad).
-
Collect the emission using a filter appropriate for the red fluorescence of this compound (e.g., 610/20 nm or 630/30 nm bandpass filter).
-
Record the fluorescence intensity of the cell population.
-
For depolarization studies, treat cells with a depolarizing agent (e.g., high KCl + valinomycin) prior to or during analysis and compare the fluorescence intensity to untreated cells.
Fluorescence Microscopy Protocol
Protocol:
-
Seed adherent cells (e.g., HeLa) on a glass-bottom dish or 96-well black, clear-bottom plate.
-
Load cells with this compound as described in the general protocol.
-
After incubation, wash the cells once with pre-warmed HBSS to remove excess dye and reduce background fluorescence.
-
Add fresh, pre-warmed HBSS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., TRITC or Texas Red filter set).
-
Acquire images of both the baseline fluorescence and the fluorescence after treatment with a stimulus that alters membrane potential.
Microplate Reader Protocol
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Load cells with this compound as described in the general protocol. A no-wash protocol can be employed, but washing may improve the signal-to-noise ratio.
-
Place the plate in a microplate reader equipped for fluorescence intensity measurement.
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., Excitation: 590 nm, Emission: 640 nm).
-
Record the baseline fluorescence.
-
Inject the compound of interest or a depolarizing agent using the plate reader's injection system, if available.
-
Immediately begin kinetic measurements of fluorescence intensity to monitor changes in membrane potential over time.
Mandatory Visualizations
Caption: General experimental workflow for measuring membrane potential using this compound.
Caption: A simplified signaling pathway leading to plasma membrane depolarization and subsequent cellular responses.
References
Application Notes and Protocols for Using Oxonol VI in Flow Cytometry Analysis of Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a slow-response, lipophilic anionic fluorescent dye used to measure plasma membrane potential in eukaryotic cells.[1][2] As a negatively charged molecule, it is largely excluded from the negatively charged interior of polarized cells. However, upon depolarization, the cell interior becomes less negative, allowing this compound to enter the cell and bind to intracellular proteins and membranes.[1][3] This binding results in a significant increase in fluorescence intensity, which can be quantified by flow cytometry.[1] Conversely, hyperpolarization leads to a decrease in fluorescence. This document provides detailed protocols for the use of this compound in flow cytometry to analyze plasma membrane potential, including instrument setup, staining procedures, and data analysis.
Mechanism of Action
This compound is a ratiometric dye that exhibits a potential-dependent change in its transmembrane distribution. In polarized cells, the negative charge of the dye and the negative intracellular environment lead to its exclusion from the cell. When the plasma membrane depolarizes, the electrochemical gradient across the membrane is reduced, facilitating the influx of this compound. Once inside the cell, the dye binds to intracellular components, leading to an enhanced quantum yield and a corresponding increase in fluorescence. The fluorescence intensity of this compound is therefore directly proportional to the extent of membrane depolarization.
Spectral Properties and Quantitative Data
Proper instrument setup is critical for accurate measurement of this compound fluorescence. Below are the key spectral properties and recommended concentration ranges.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 599-614 nm | |
| Emission Wavelength (Em) | 634-646 nm | |
| Stock Solution Concentration | 1-3.16 mM in DMSO or ethanol | |
| Working Concentration Range | 10-500 nM |
Experimental Protocols
This section provides detailed protocols for preparing reagents, staining cells, and performing flow cytometry analysis.
Reagent Preparation
1. This compound Stock Solution (1 mM):
-
Dissolve 1 mg of this compound (MW: ~316 g/mol ) in 3.16 mL of high-quality, anhydrous DMSO or ethanol.
-
Aliquot into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
2. This compound Working Solution (1 µM):
-
On the day of the experiment, dilute the 1 mM stock solution 1:1000 in a suitable buffer (e.g., HBSS or PBS with Ca²⁺ and Mg²⁺).
3. High Potassium Buffer (150 mM KCl):
-
150 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES.
-
Adjust pH to 7.4 with KOH.
4. Low Potassium Buffer (0 mM KCl):
-
150 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES.
-
Adjust pH to 7.4 with NaOH.
5. Valinomycin Stock Solution (1 mM):
-
Dissolve 1 mg of valinomycin in 1 mL of DMSO.
-
Store at -20°C.
6. Gramicidin Stock Solution (1 mg/mL):
-
Dissolve 1 mg of gramicidin in 1 mL of DMSO.
-
Store at -20°C.
Cell Preparation
-
Harvest cells (e.g., lymphocytes, Jurkat cells) and wash once with a suitable buffer (e.g., PBS without Ca²⁺/Mg²⁺).
-
Resuspend the cell pellet in the appropriate buffer for your experiment (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.
Staining Protocol for Flow Cytometry
-
To 1 mL of the cell suspension (1 x 10⁶ cells), add the desired final concentration of this compound working solution (typically 100-200 nM).
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.
-
(Optional) If co-staining with surface markers, add fluorochrome-conjugated antibodies and incubate according to the manufacturer's instructions. This is typically done on ice for 20-30 minutes.
-
Wash the cells once with 2 mL of cold staining buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 500 µL of staining buffer for flow cytometry analysis.
Controls for Membrane Potential Analysis
-
Unstained Control: Cells without any fluorescent dye to set the baseline fluorescence.
-
Depolarization Control (Positive Control): Treat cells with a depolarizing agent to induce maximum this compound uptake.
-
Gramicidin: Add gramicidin to a final concentration of 1 µg/mL and incubate for 5-10 minutes before analysis.
-
High Extracellular K⁺: Resuspend cells in High Potassium Buffer. This will depolarize the membrane.
-
-
Hyperpolarization Control (Negative Control): Treat cells with a hyperpolarizing agent.
-
Valinomycin: In the presence of a low extracellular potassium concentration, valinomycin (a potassium ionophore) will cause hyperpolarization. Add valinomycin to a final concentration of 1 µM and incubate for 5-10 minutes before analysis.
-
| Control Type | Agent | Typical Concentration | Expected Outcome |
| Depolarization | Gramicidin | 1 µg/mL | Increased Fluorescence |
| High Extracellular K⁺ | - | Increased Fluorescence | |
| Hyperpolarization | Valinomycin | 1 µM | Decreased Fluorescence |
Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a laser that can excite this compound (e.g., 561 nm or 633 nm laser).
-
Set the emission filter to capture the peak emission of this compound (e.g., a 660/20 nm bandpass filter).
-
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris and aggregates.
-
If using a viability dye, gate on the live cell population.
-
-
Data Analysis:
-
Analyze the geometric mean fluorescence intensity (gMFI) of this compound in the gated cell population.
-
Compare the gMFI of treated samples to the control samples. An increase in gMFI indicates depolarization, while a decrease indicates hyperpolarization.
-
Experimental Workflow and Data Interpretation
The following diagram outlines the general workflow for a flow cytometry-based membrane potential assay using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low dye concentration- Insufficient incubation time- Instrument settings incorrect | - Titrate this compound concentration- Optimize incubation time and temperature- Ensure correct laser and filter set is used |
| High Background Fluorescence | - High dye concentration- Inadequate washing | - Reduce this compound concentration- Increase the number of wash steps |
| No Difference Between Controls and Samples | - Cells are not viable- Ineffective control agents | - Check cell viability with a viability dye- Prepare fresh control agent solutions |
Conclusion
This compound is a valuable tool for the analysis of plasma membrane potential by flow cytometry. Its sensitivity to changes in membrane potential allows for the characterization of cellular responses to various stimuli. By following the detailed protocols and utilizing the appropriate controls outlined in these application notes, researchers can obtain reliable and reproducible data on membrane potential dynamics in a variety of cell types.
References
Application Notes and Protocols for Measuring Membrane Potential in Reconstituted Vesicles using Oxonol VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of membrane potential across lipid bilayers is crucial for understanding the function of various membrane proteins, including ion channels, pumps, and transporters. Reconstituted vesicles, or proteoliposomes, provide a powerful in vitro system to study these proteins in a controlled lipid environment. Oxonol VI is a slow-response, anionic fluorescent dye widely used to monitor membrane potential in these systems. This document provides detailed protocols for the reconstitution of membrane proteins into vesicles and the subsequent measurement of membrane potential using this compound.
This compound operates on the principle of potential-driven distribution across the vesicle membrane.[1] In the presence of an inside-positive membrane potential, the negatively charged dye accumulates inside the vesicles according to the Nernst equilibrium.[1][2] This accumulation leads to an increased binding of the dye to the inner leaflet of the lipid bilayer, resulting in an increase in fluorescence intensity.[1][2] Conversely, an inside-negative potential would lead to the exclusion of the dye and a decrease in fluorescence. This change in fluorescence can be calibrated to quantify the membrane potential.
Key Features of the this compound Assay
-
Sensitivity to Inside-Positive Potentials: this compound is particularly well-suited for measuring inside-positive membrane potentials, which are generated by the outward transport of cations or the inward transport of anions.
-
Ratiometric Potential: While not always necessary, ratiometric measurements can reduce artifacts and provide more robust quantitative data.
-
Broad Applicability: The assay can be adapted for various reconstituted membrane proteins, including ATPases, ion channels, and transporters.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound protocol in reconstituted vesicles.
Table 1: this compound Properties and Concentrations
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~614 nm | |
| Emission Wavelength (λem) | ~646 nm | |
| Stock Solution | 3.16 mM in ethanol | |
| Working Concentration | 10 - 500 nM |
Table 2: Typical Experimental Parameters
| Parameter | Value | Reference |
| Temperature | 20°C (or as required by the protein) | |
| Observed Membrane Potential Range | Up to 150-200 mV | |
| Linear Calibration Range | 48 - 108 mV |
Experimental Protocols
Part 1: Reconstitution of Membrane Proteins into Vesicles
The successful reconstitution of a functional membrane protein into liposomes is a prerequisite for a meaningful membrane potential assay. The following protocol is a general guideline and may require optimization depending on the specific protein and lipids used. A common method involves the removal of detergent from a solution containing purified protein, lipids, and detergent.
Materials:
-
Purified membrane protein of interest solubilized in a suitable detergent (e.g., DDM, Triton X-100)
-
Lipids (e.g., a mixture of phosphatidylcholine and other lipids relevant to the protein's native environment)
-
Detergent-free buffer (e.g., HEPES, Tris-HCl)
-
Bio-Beads SM-2 or dialysis tubing (10-14 kDa MWCO)
-
Ultracentrifuge
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by drying the desired lipid mixture from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with the desired internal buffer to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension or subject it to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
-
Detergent Solubilization of Liposomes:
-
Add detergent to the prepared liposomes at a concentration sufficient to saturate the lipid bilayer without complete solubilization.
-
-
Protein Incorporation:
-
Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes. The lipid-to-protein ratio will need to be optimized for the specific protein.
-
-
Detergent Removal:
-
Method A: Adsorption: Add Bio-Beads SM-2 to the protein-lipid-detergent mixture and incubate with gentle agitation at 4°C. The incubation time and amount of Bio-Beads will depend on the detergent used. Multiple changes of Bio-Beads may be necessary for complete detergent removal.
-
Method B: Dialysis: Place the protein-lipid-detergent mixture in a dialysis bag and dialyze against a large volume of detergent-free buffer at 4°C for an extended period (e.g., 48-72 hours) with several buffer changes.
-
-
Proteoliposome Harvest:
-
After detergent removal, harvest the reconstituted proteoliposomes by ultracentrifugation.
-
Resuspend the proteoliposome pellet in the desired external buffer.
-
Part 2: this compound Membrane Potential Assay
This protocol describes the measurement of membrane potential in the prepared proteoliposomes using this compound.
Materials:
-
Reconstituted proteoliposomes
-
External buffer
-
This compound stock solution (3.16 mM in ethanol)
-
Fluorometer with temperature control and stirring capabilities
-
Valinomycin (for calibration)
-
Potassium chloride (KCl) solutions of varying concentrations (for calibration)
-
Substrate/activator for the reconstituted protein (e.g., ATP for an ATPase)
Protocol:
-
Preparation of this compound Working Solution:
-
Dilute the 3.16 mM this compound stock solution in ethanol or a mixture of ethanol and water to a suitable working concentration. A final concentration in the assay between 10-500 nM is recommended.
-
-
Fluorometer Setup:
-
Set the fluorometer to the appropriate excitation (~614 nm) and emission (~646 nm) wavelengths for this compound.
-
Equilibrate the cuvette holder to the desired experimental temperature (e.g., 20°C).
-
-
Baseline Measurement:
-
Add the external buffer to the fluorescence cuvette and record the background fluorescence.
-
Add the this compound working solution to the cuvette and allow the signal to stabilize.
-
-
Addition of Proteoliposomes:
-
Add a small volume of the reconstituted vesicle suspension to the cuvette and monitor the fluorescence signal until it stabilizes. This represents the baseline fluorescence of the dye in the presence of the vesicles at zero membrane potential.
-
-
Initiation of Membrane Potential:
-
To measure the activity of the reconstituted protein, add the specific substrate or activator (e.g., ATP) to initiate ion transport and the generation of a membrane potential.
-
Continuously record the fluorescence signal. An increase in fluorescence indicates the generation of an inside-positive membrane potential.
-
-
Calibration of the Fluorescence Signal:
-
To quantify the membrane potential, a calibration curve must be generated. This is typically done by inducing a known potassium diffusion potential using the potassium ionophore valinomycin.
-
Prepare proteoliposomes with a known internal potassium concentration.
-
Suspend the proteoliposomes in an external buffer containing varying concentrations of potassium.
-
Add valinomycin to the cuvette to allow for the rapid equilibration of potassium across the membrane, generating a membrane potential that can be calculated using the Nernst equation: ΔΨ = (RT/zF) * ln([K+]out / [K+]in) where R is the gas constant, T is the temperature in Kelvin, z is the charge of the ion, and F is the Faraday constant.
-
Record the steady-state fluorescence change for each potassium gradient.
-
Plot the change in fluorescence (ΔF/F0) against the calculated membrane potential (ΔΨ) to generate a calibration curve. A linear relationship is often observed within a certain potential range.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action in response to an inside-positive membrane potential.
Experimental Workflow
References
Measuring Plasma Membrane Potential Using Oxonol VI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a slow-response, anionic fluorescent dye used to measure plasma membrane potential changes in various biological systems. As a lipophilic anion, it partitions between the extracellular medium and the cytoplasm based on the Nernst equilibrium. Depolarization of the plasma membrane, making the intracellular environment more positive, drives the negatively charged this compound into the cell. This influx leads to binding to intracellular components and a subsequent increase in fluorescence intensity. Conversely, hyperpolarization, where the cell's interior becomes more negative, results in the exclusion of the dye and a decrease in fluorescence.[1][2][3] This characteristic makes this compound a valuable tool for studying ion channel activity, transporter function, and for high-throughput screening of compounds that modulate plasma membrane potential.[4][5] Unlike some cationic dyes, anionic oxonols are largely excluded from mitochondria, making them more specific for plasma membrane potential measurements.
Principle of Action
The mechanism of this compound as a membrane potential indicator is based on its voltage-driven redistribution across the plasma membrane. The key steps are:
-
Resting State (Polarized): In a typical resting cell, the inside of the plasma membrane is negatively charged relative to the outside. This negative potential repels the anionic this compound, keeping its intracellular concentration low and resulting in a baseline level of fluorescence.
-
Depolarization: Upon stimulation that leads to depolarization (e.g., opening of Na+ or Ca2+ channels), the intracellular side of the membrane becomes less negative or even positive. This change in potential drives the negatively charged this compound across the membrane and into the cytoplasm.
-
Increased Fluorescence: Once inside the cell, this compound binds to intracellular proteins and membranes, which enhances its fluorescence. This increase in fluorescence is proportional to the extent of depolarization.
-
Hyperpolarization: Conversely, if the cell hyperpolarizes (becomes more negative inside), the increased negative potential further drives this compound out of the cell, leading to a decrease in fluorescence below the resting level.
Spectral Properties
The spectral properties of this compound are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy or microplate readers.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~599 - 614 nm | |
| Emission Maximum (λem) | ~634 - 646 nm | |
| Solubility | DMSO, Ethanol | |
| Extinction Coefficient | Not widely reported | |
| Quantum Yield | Not widely reported |
Application Notes
This compound is a versatile tool for a range of applications in academic research and drug discovery.
Ion Channel Research
This compound is well-suited for studying the function of various ion channels whose activity leads to changes in plasma membrane potential. This includes voltage-gated ion channels (e.g., K+, Na+, Ca2+ channels) and ligand-gated ion channels. Both inhibitors and activators of these channels can be identified and characterized by monitoring the corresponding changes in fluorescence. For instance, blocking a potassium channel that contributes to the resting potential will lead to depolarization and an increase in this compound fluorescence.
Transporter Activity Assays
The activity of electrogenic transporters, such as the Na+/K+-ATPase, can be monitored using this compound. For example, inhibition of the Na+/K+-ATPase pump leads to a gradual depolarization of the cell membrane, which can be detected as an increase in this compound fluorescence.
High-Throughput Screening (HTS) for Drug Discovery
The fluorescent readout of this compound-based assays is amenable to high-throughput screening in 96- or 384-well plate formats. This allows for the rapid screening of large compound libraries to identify modulators of ion channels, transporters, or other cellular processes that affect membrane potential. The signal window and Z'-factor of the assay should be optimized for robust screening performance.
G-Protein Coupled Receptor (GPCR) Signaling
The activation of certain GPCRs, particularly Gq-coupled receptors, can lead to changes in plasma membrane potential through the modulation of ion channels. For example, Gq activation can lead to the opening of Ca2+-activated K+ channels, causing hyperpolarization. This compound can be used to monitor these downstream effects of GPCR activation.
Experimental Protocols
I. General Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 3.16 mM): Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol. For example, to make a 3.16 mM stock solution, dissolve 1 mg of this compound (MW: 316.35 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a custom buffer). Final working concentrations typically range from 10 nM to 500 nM. The optimal concentration should be determined empirically for each cell type and application to achieve a good signal-to-noise ratio without causing cellular toxicity.
II. Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Plating: Plate adherent cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Dye Loading:
-
Wash the cells once with a physiological buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Prepare the this compound working solution in the same buffer.
-
Incubate the cells with the this compound working solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging:
-
Place the dish or coverslip on the stage of a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., Excitation: 590/20 nm, Emission: 640/40 nm).
-
Acquire baseline fluorescence images.
-
Add the stimulus (e.g., high KCl for depolarization, ion channel modulator, or GPCR ligand) and acquire images at regular intervals to monitor the change in fluorescence.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence change to the baseline fluorescence (ΔF/F₀).
-
III. Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest suspension cells and wash them once with a physiological buffer. Resuspend the cells in the same buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Dye Loading: Add this compound to the cell suspension to the desired final concentration and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Baseline Measurement: Analyze a sample of the stained cells on a flow cytometer to establish the baseline fluorescence. Use appropriate laser and filter settings for this compound (e.g., 561 nm or 633 nm laser for excitation and a corresponding emission filter).
-
Stimulation and Analysis:
-
Add the stimulus to the cell suspension.
-
Immediately acquire data on the flow cytometer, monitoring the change in fluorescence over time.
-
-
Data Analysis: Analyze the flow cytometry data to determine the change in mean fluorescence intensity of the cell population over time.
IV. Protocol for 96-Well Plate-Based High-Throughput Screening
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition: Add test compounds from a compound library to the appropriate wells and incubate for a predetermined time.
-
Dye Loading: Add a concentrated solution of this compound to each well to achieve the final working concentration. Incubate for 15-30 minutes at the desired temperature, protected from light.
-
Fluorescence Reading:
-
Place the plate in a fluorescence microplate reader with the appropriate filter set.
-
Measure the baseline fluorescence of each well.
-
Inject the stimulus solution (e.g., high KCl for a depolarization assay) into all wells simultaneously using the plate reader's injection system.
-
Immediately begin kinetic reading of the fluorescence in each well for a defined period.
-
-
Data Analysis:
-
Calculate the change in fluorescence (e.g., peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to positive and negative controls to determine the effect of the test compounds.
-
Calculate the Z'-factor to assess the quality of the screening assay.
-
Calibration of the Fluorescence Signal
To correlate the fluorescence signal of this compound with the actual membrane potential in millivolts (mV), a calibration curve can be generated using the potassium ionophore valinomycin. This method involves equilibrating the intracellular and extracellular K+ concentrations and then creating a defined K+ gradient to establish a known membrane potential according to the Nernst equation.
Protocol for Calibration:
-
Prepare High K+ and Low K+ Buffers:
-
High K+ Buffer: A buffer with a K+ concentration similar to the intracellular K+ concentration (e.g., 140 mM KCl).
-
Low K+ Buffer: A series of buffers with varying K+ concentrations (e.g., 5, 10, 20, 40, 80 mM KCl), with the ionic strength balanced by replacing KCl with NaCl.
-
-
Equilibrate Cells: Incubate the cells in the High K+ Buffer containing valinomycin (e.g., 1 µM) and this compound for 15-30 minutes. This will clamp the membrane potential near 0 mV.
-
Generate Diffusion Potentials: Rapidly replace the High K+ Buffer with the different Low K+ Buffers (also containing valinomycin and this compound). This will create a K+ diffusion potential, hyperpolarizing the cells to a calculated membrane potential based on the Nernst equation:
-
E_K = (RT/zF) * ln([K+]_out / [K+]_in)
-
-
Measure Fluorescence: Immediately measure the fluorescence intensity for each K+ concentration.
-
Plot Calibration Curve: Plot the fluorescence intensity as a function of the calculated membrane potential.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected results for this compound assays. Note that these values are illustrative and should be optimized for specific experimental conditions.
Table 1: Typical Experimental Parameters
| Parameter | Adherent Cells (Microscopy) | Suspension Cells (Flow Cytometry) | 96-Well Plate Assay |
| Cell Density | 50-70% confluency | 1 x 10^6 cells/mL | 80-90% confluency |
| This compound Concentration | 50 - 200 nM | 50 - 200 nM | 100 - 500 nM |
| Dye Loading Time | 15 - 30 min | 15 - 30 min | 30 - 60 min |
| Temperature | Room Temp or 37°C | Room Temp or 37°C | Room Temp or 37°C |
| Excitation/Emission | ~600 nm / ~640 nm | ~600 nm / ~640 nm | ~600 nm / ~640 nm |
Table 2: Expected Quantitative Results (Illustrative)
| Application | Cell Type | Stimulus | Expected ΔF/F₀ | Reference(s) |
| Depolarization | HEK293 | 50 mM KCl | 20 - 50% increase | (related dye) |
| Ion Channel Inhibition | CHO-K1 (expressing Kv1.3) | Channel Blocker | 15 - 40% increase | |
| Na+/K+-ATPase Activity | Reconstituted Vesicles | ATP | Up to 150-200 mV potential change | |
| GPCR Activation (Gq) | CHO-M1 | Carbachol | 10 - 30% decrease (hyperpolarization) | (concept) |
Signaling Pathway Visualization
The following diagram illustrates the modulation of plasma membrane potential by the opening of a voltage-gated potassium channel, a process that can be monitored using this compound.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be subject to phototoxicity and photobleaching, especially with prolonged exposure to excitation light. Use the lowest possible excitation intensity and exposure time that provides an adequate signal.
-
Dye Concentration: High concentrations of this compound can be toxic to cells and may lead to artifacts. It is essential to determine the optimal concentration for each cell type.
-
Calibration: The relationship between fluorescence and membrane potential can be cell-type dependent. For quantitative measurements, it is recommended to perform a calibration for each cell line and experimental setup.
-
Compound Interference: When screening compound libraries, be aware that some compounds may have intrinsic fluorescence that can interfere with the assay. Always include compound-only controls.
-
Signal-to-Noise Ratio: To improve the signal-to-noise ratio, ensure complete removal of culture medium before adding the dye-containing buffer, as components in the medium can increase background fluorescence.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes that shape the plasma membrane potential in a wide variety of biological contexts.
References
- 1. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Oxonol VI Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a slow-response, anionic fluorescent dye widely used for measuring membrane potential changes in various biological systems, including lipid vesicles and non-excitable cells.[1][2][3][4] Its fluorescence intensity is dependent on the transmembrane potential, making it a valuable tool for studying ion channel activity, drug binding, and other processes that alter membrane polarization.[1] In the presence of an inside-positive membrane potential, the negatively charged this compound dye accumulates inside vesicles or cells, leading to an increase in fluorescence. Conversely, membrane hyperpolarization results in a decrease in fluorescence. This document provides detailed protocols for the preparation of this compound stock and working solutions to ensure accurate and reproducible results in membrane potential assays.
Data Presentation
| Property | Value | Source(s) |
| Molecular Weight | 316.35 g/mol | |
| Solubility | Soluble in DMSO, ethanol, and methanol. | MedchemExpress, AAT Bioquest, Sigma-Aldrich |
| Excitation Wavelength | ~599-614 nm | |
| Emission Wavelength | ~634-646 nm | |
| Recommended Stock Solution Concentration | 3.16 mM in ethanol or 1-10 mM in DMSO. | |
| Recommended Working Solution Concentration | 10-500 nM | |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months, protected from light. | MedchemExpress |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)
-
Appropriate aqueous buffer (e.g., Tris-HCl, HEPES)
-
Microcentrifuge tubes or glass vials with screw caps
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Spectrophotometer or fluorometer
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use.
1. Reagent Preparation:
- Ensure that the chosen solvent (DMSO or ethanol) is anhydrous to prevent degradation of the dye.
- Allow the this compound powder and the solvent to equilibrate to room temperature before opening to minimize condensation.
2. Weighing the Dye:
- Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).
3. Dissolving the Dye:
- Add the appropriate volume of solvent to the weighed this compound powder to achieve the desired stock concentration (e.g., for a 1 mM stock solution, add 3.161 mL of DMSO to 1 mg of this compound).
- Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be required for higher concentrations, but avoid excessive heat.
4. Storage:
- Aliquot the stock solution into smaller volumes in microcentrifuge tubes or glass vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
- Crucially, protect the stock solution from light at all times by wrapping the tubes/vials in aluminum foil or using amber-colored tubes.
Protocol 2: Preparation of this compound Working Solution
This protocol details the dilution of the stock solution to the final working concentration required for the specific assay.
1. Determine the Final Working Concentration:
- The optimal working concentration of this compound can vary depending on the cell type and experimental conditions but typically ranges from 10 to 500 nM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
2. Dilution of the Stock Solution:
- On the day of the experiment, thaw an aliquot of the this compound stock solution and allow it to reach room temperature, protected from light.
- Perform a serial dilution of the stock solution in the appropriate aqueous buffer to be used in the experiment. For example, to prepare a 100 nM working solution from a 1 mM stock solution, you would perform a 1:10,000 dilution.
- It is recommended to perform a two-step dilution for accuracy. For instance, first dilute the 1 mM stock solution 1:100 in buffer to create an intermediate solution of 10 µM. Then, dilute this intermediate solution 1:100 in the final assay buffer to achieve the 100 nM working concentration.
3. Use in Assay:
- Add the prepared working solution to the experimental sample (e.g., cell suspension or vesicle preparation) and incubate as required by the specific assay protocol.
- Measure the fluorescence using a spectrophotometer or fluorometer with the appropriate excitation and emission wavelengths.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]
- 4. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Oxonol VI for Studying Ion Channel Activity
Introduction
Oxonol VI is an anionic, slow-response fluorescent dye used for measuring transmembrane potential changes in various biological systems.[1][2] It is particularly valuable for monitoring the activity of ion channels, transporters, and electrogenic pumps in non-excitable cells and reconstituted vesicle systems.[3][4][5] Unlike fast-response probes that sense potential changes in microseconds, this compound and other slow-response dyes exhibit potential-dependent changes in their transmembrane distribution, which results in a larger magnitude optical signal, typically a 1% fluorescence change per millivolt.
Mechanism of Action
This compound is a lipophilic anion. Its mechanism relies on its voltage-driven partitioning between the extracellular medium and the cell's cytoplasm or vesicle interior.
-
In Depolarized Cells (More Positive Intracellular Potential): The negative charge of the dye is attracted to the relatively positive interior of the cell. The dye accumulates inside the cell, where it binds to intracellular proteins and membranes, leading to an increase in fluorescence.
-
In Hyperpolarized Cells (More Negative Intracellular Potential): The negatively charged dye is repelled from the cell's interior, leading to a lower intracellular concentration and a corresponding decrease in fluorescence.
This potential-dependent distribution allows researchers to monitor changes in average membrane potential resulting from factors like ion channel permeability and drug binding.
Caption: Mechanism of this compound partitioning based on membrane potential.
Key Applications
-
Ion Channel Screening: Suitable for high-throughput screening (HTS) of compounds that modulate ion channel activity.
-
Transporter Activity Assays: Used to measure the electrogenic activity of transporters like the Na+/K+-ATPase.
-
Drug Discovery: Assessing the effects of drug candidates on cellular membrane potential.
-
Bacterial Membrane Potential: Can be used in microbiology to assess bacterial membrane integrity and potential.
Advantages and Limitations
-
Advantages:
-
High Sensitivity: Provides a large optical response to changes in membrane potential.
-
Ratiometric Potential: Some studies suggest this compound can be used for ratiometric measurements, which provides more reliable calibration curves.
-
Plasma Membrane Specificity: As an anionic dye, it is largely excluded from negatively charged mitochondria, making it more specific for plasma membrane potential compared to cationic dyes.
-
-
Limitations:
-
Slow Response Time: The response is based on the physical redistribution of the dye, making it unsuitable for measuring transient action potentials but ideal for stable potential changes.
-
Pharmacological Activity: Oxonol dyes can have pharmacological effects on various ion channels and receptors. It is crucial to perform control experiments to ensure the observed effects are not due to the dye itself.
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound is susceptible to photobleaching and can induce phototoxicity with high-intensity or prolonged light exposure, potentially damaging cells and affecting data quality. Using the lowest possible dye concentration and excitation light intensity is recommended.
-
Quantitative Data
The properties of this compound are summarized below. Note that excitation and emission maxima can vary slightly depending on the solvent and binding state (e.g., membrane-bound vs. in solution).
| Property | Value | Reference(s) |
| Full Chemical Name | Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | |
| Molecular Weight | 316.35 g/mol | |
| Excitation Maximum | ~599-614 nm | |
| Emission Maximum | ~634-646 nm | |
| Solubility | DMSO, Ethanol | |
| Response Type | Slow-response, redistributing | |
| Optical Response | Fluorescence decreases with hyperpolarization |
Protocols
Protocol 1: Cell-Based Ion Channel Assay using a Microplate Reader
This protocol provides a general framework for measuring changes in plasma membrane potential in whole cells in a 96-well format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cells expressing the ion channel of interest
-
96-well black, clear-bottom microplates
-
Ion channel activators and inhibitors (e.g., KCl for depolarization, specific channel blockers)
-
Fluorescence microplate reader with appropriate filters for Ex/Em ~600/640 nm
Experimental Workflow Diagram
Caption: General workflow for a cell-based this compound assay.
Procedure:
-
Prepare Stock Solution: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store protected from light at ≤ -15°C.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will yield a near-confluent monolayer on the day of the experiment. Culture overnight.
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution into a physiological buffer (like HBSS) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell line.
-
Dye Loading: a. Remove the culture medium from the cells. b. Wash the cells gently once with the physiological buffer. c. Add the this compound loading buffer to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: a. Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 600 nm, Em: 640 nm). b. Baseline Reading: Measure the baseline fluorescence. For kinetic assays, record fluorescence for 2-5 minutes to establish a stable baseline. c. Compound Addition: Add your test compounds (ion channel modulators) and continue to monitor the fluorescence signal. d. Control Addition: At the end of the experiment, add a depolarizing agent like a high concentration of KCl (e.g., final concentration of 50 mM) to determine the maximum signal window.
-
Data Analysis: The change in membrane potential is typically expressed as the change in fluorescence (ΔF) over the initial fluorescence (F₀). Analyze the amplitude of the fluorescence change in response to the test compounds relative to controls.
Protocol 2: Reconstituted Vesicle-Based Assay
This protocol is adapted for studying ion channels or transporters reconstituted into artificial lipid vesicles.
Materials:
-
This compound
-
Ethanol
-
Buffer solution (e.g., HEPES-based buffer)
-
Proteoliposomes (vesicles with reconstituted ion channels)
-
Valinomycin (for creating a K+ diffusion potential for calibration)
-
Spectrofluorometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Stock Solution: Prepare a ~3 mM stock solution of this compound in ethanol.
-
Prepare Working Solution: Dilute the stock solution in a mixture of ethanol and water (e.g., 1:5 v/v) to create a working solution. The final concentration in the cuvette should be in the range of 10-500 nM.
-
Assay Setup: a. Add 1 mL of the assay buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C). b. Measure the background fluorescence of the buffer.
-
Dye Addition: Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette. Monitor the fluorescence until a stable signal is achieved.
-
Vesicle Addition: Add a predetermined amount of the proteoliposome suspension to the cuvette and monitor the fluorescence signal continuously.
-
Initiate Ion Flux: Add an ion or substrate that will be transported by the reconstituted protein to initiate a change in membrane potential. For example, add ATP to activate the (Na+ + K+)-ATPase, which translocates a net positive charge into the vesicle, causing an inside-positive potential.
-
Calibration (Optional but Recommended): To calibrate the fluorescence signal to a specific membrane potential (mV), a potassium diffusion potential can be generated. This is done using vesicles with high internal K+ and low external K+, and then adding the K+ ionophore valinomycin to create a defined K+ efflux and a corresponding membrane potential.
-
Data Analysis: Calculate the relative change in fluorescence caused by ion channel/transporter activity. If a calibration curve was generated, the fluorescence change can be converted to a millivolt value.
Signaling Pathway Visualization
This diagram illustrates how this compound can be used to report the activity of a ligand-gated ion channel.
Caption: Pathway from channel activation to fluorescence signal.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring (Na+ + K+)-ATPase Activity with Oxonol VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), or sodium pump, is a vital transmembrane protein found in all animal cells. It actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. This electrogenic activity establishes and maintains the electrochemical gradients for Na+ and K+ across the plasma membrane, which are crucial for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.
Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of specific ligands, such as cardiac glycosides, can trigger intracellular signaling cascades, including the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR). This signaling role has implicated the Na+/K+-ATPase in various cellular processes like growth, differentiation, and apoptosis, making it a significant target for drug development.
This document provides detailed application notes and protocols for monitoring the activity of (Na+ + K+)-ATPase using the fluorescent potentiometric probe, oxonol VI. This assay is particularly useful for high-throughput screening of compounds that modulate the pump's activity.
Principle of the Assay
The assay is based on the electrogenic nature of the Na+/K+-ATPase. When reconstituted into liposomes (proteoliposomes), the outward pumping of a net positive charge (3 Na+ out for 2 K+ in) generates an inside-positive membrane potential. This compound is a slow-response, anionic fluorescent dye that partitions between the aqueous medium and the lipid membrane. In the presence of an inside-positive membrane potential, the negatively charged this compound accumulates inside the proteoliposomes according to the Nernst potential. This accumulation leads to an increase in fluorescence intensity, which is directly proportional to the Na+/K+-ATPase activity.
The fluorescence signal can be calibrated by generating a known potassium diffusion potential across the vesicle membrane using the potassium-selective ionophore, valinomycin. This allows for the quantitative determination of the membrane potential generated by the pump and, consequently, its activity.
Data Presentation
Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~614 |
| Emission Maximum | ~646 |
Quantitative Analysis of Na+/K+-ATPase Inhibition
| Inhibitor | Target | Typical IC50 Range | Notes |
| Ouabain | Na+/K+-ATPase (α-subunit) | 15 nM - 200 nM | IC50 is highly dependent on the α-subunit isoform and species.[1][2] |
| Digoxin | Na+/K+-ATPase | 0.1 µM - 0.3 µM | A cardiac glycoside similar to ouabain.[3] |
| Vanadate | Na+/K+-ATPase | 40 nM - 1 µM | Acts as a phosphate analog, inhibiting P-type ATPases.[2][4] |
Signaling Pathway
The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. The binding of inhibitors like ouabain can initiate a cascade of intracellular events independent of changes in ion concentrations.
Experimental Workflow
The general workflow for monitoring Na+/K+-ATPase activity using this compound involves the preparation of proteoliposomes, the fluorescence assay itself, and subsequent data analysis.
Experimental Protocols
Protocol 1: Preparation of Na+/K+-ATPase Proteoliposomes
This protocol is a general guideline and may require optimization based on the source and purity of the Na+/K+-ATPase and the specific lipids used.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Phospholipids (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS))
-
Detergent (e.g., n-Dodecyl β-D-maltoside (DDM) or C12E8)
-
Bio-Beads SM-2 or similar adsorbent for detergent removal
-
Reconstitution Buffer: 30 mM Histidine, 150 mM NaCl, 2 mM MgCl2, pH 7.2
-
Dialysis Buffer: 30 mM Histidine, 150 mM NaCl, 2 mM MgCl2, pH 7.2
Procedure:
-
Liposome Preparation: a. Dry the desired amount of phospholipids from a chloroform solution under a stream of nitrogen gas to form a thin film on the bottom of a glass tube. b. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. c. Resuspend the lipid film in the Reconstitution Buffer to a final concentration of 10-20 mg/mL by vortexing or sonication. d. To obtain unilamellar vesicles, subject the liposome suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100-200 nm).
-
Solubilization: a. Solubilize the purified Na+/K+-ATPase and the prepared liposomes with a suitable detergent (e.g., DDM) at a concentration above its critical micelle concentration (CMC). The optimal detergent-to-protein and detergent-to-lipid ratios should be determined empirically. b. Incubate the mixture on ice for 30-60 minutes with gentle agitation to ensure complete solubilization.
-
Reconstitution: a. Remove the detergent to allow the formation of proteoliposomes. This can be achieved by dialysis against a large volume of Dialysis Buffer or by incubation with detergent-adsorbing beads (e.g., Bio-Beads SM-2). b. If using Bio-Beads, add them to the solubilized mixture and incubate with gentle mixing at 4°C. The incubation time and amount of beads will depend on the detergent used and should be optimized. c. After detergent removal, the proteoliposomes can be collected by ultracentrifugation and resuspended in the desired experimental buffer. For the this compound assay, the internal buffer of the proteoliposomes should contain Na+ to fuel the pump.
Protocol 2: Monitoring Na+/K+-ATPase Activity with this compound
Materials:
-
Na+/K+-ATPase proteoliposomes (prepared as in Protocol 1, with an internal buffer containing e.g., 150 mM NaCl, 30 mM Histidine, 2 mM MgCl2, pH 7.2)
-
Assay Buffer: 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 2 mM MgCl2, pH 7.2
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
ATP stock solution (e.g., 100 mM, pH adjusted to ~7.0)
-
Valinomycin stock solution (e.g., 1 mM in ethanol)
-
KCl stock solution (e.g., 3 M)
-
(Optional) Inhibitor stock solutions (e.g., ouabain)
Procedure:
-
Instrument Setup: a. Set up a fluorometer with excitation at ~614 nm and emission at ~646 nm. b. Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
Assay: a. In a fluorescence cuvette, add the Assay Buffer. b. Add the this compound stock solution to a final concentration of 50-200 nM. The optimal concentration should be determined to give a stable baseline fluorescence without significant self-quenching. c. Add the proteoliposomes to the cuvette and allow the fluorescence signal to stabilize. d. If testing inhibitors, add the desired concentration of the inhibitor and incubate for a sufficient time to allow for binding. e. Initiate the Na+/K+-ATPase activity by adding ATP to a final concentration of 1-3 mM. f. Record the increase in fluorescence over time. The initial rate of fluorescence increase is proportional to the pump activity.
-
Calibration: a. At the end of the assay, or in a separate experiment with proteoliposomes in a K+-free buffer, generate a membrane potential calibration curve. b. Add a small volume of valinomycin (e.g., to a final concentration of 1 µM) to the cuvette containing proteoliposomes and this compound. c. Induce a K+ diffusion potential by making sequential additions of a concentrated KCl stock solution to the cuvette. This will create an inside-positive membrane potential. d. Record the steady-state fluorescence at each KCl concentration. e. Calculate the theoretical membrane potential (ΔΨ) at each KCl concentration using the Nernst equation: ΔΨ = (RT/zF) * ln([K+]out/[K+]in), where R is the gas constant, T is the temperature in Kelvin, z is the charge of the ion (+1 for K+), F is the Faraday constant, and [K+]out and [K+]in are the potassium concentrations outside and inside the proteoliposomes, respectively. f. Plot the change in fluorescence as a function of the calculated membrane potential to generate a calibration curve.
Protocol 3: Data Analysis for IC50 Determination
Procedure:
-
Measure the initial rate of fluorescence increase in the absence (control) and presence of various concentrations of the inhibitor.
-
Express the activity at each inhibitor concentration as a percentage of the control activity.
-
Plot the percentage activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Logical Relationships
The relationship between Na+/K+-ATPase activity, membrane potential, and this compound fluorescence is a key aspect of this assay.
Conclusion
The use of this compound provides a sensitive and continuous method for monitoring the electrogenic activity of the Na+/K+-ATPase in a reconstituted system. This fluorescence-based assay is well-suited for detailed kinetic studies and for high-throughput screening of potential modulators of the sodium pump, which is of significant interest in drug discovery and development. The protocols and information provided herein offer a comprehensive guide for researchers to establish and utilize this powerful technique.
References
- 1. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadyl (VO2+) and vanadate (VO-3) ions inhibit the brain microsomal Na,K-ATPase with similar affinities. Protection by transferrin and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadate is a potent (Na,K)-ATPase inhibitor found in ATP derived from muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxonol VI in Plant Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxonol VI
This compound is a slow-response, lipophilic anionic dye widely utilized for measuring plasma membrane potential in various cell types, including plant cells. As a member of the oxonol dye family, it partitions between the extracellular medium and the cytoplasm in a voltage-dependent manner. Changes in the transmembrane potential lead to a redistribution of the dye, which can be quantified by monitoring its fluorescence. This makes this compound a powerful tool for investigating cellular responses to a wide array of stimuli that involve alterations in plasma membrane electrophysiology.
Mechanism of Action:
This compound is a negatively charged molecule that can permeate the plasma membrane. In a typical plant cell with a negative-inside membrane potential, the dye is largely excluded from the cytoplasm. Upon depolarization (the membrane potential becomes less negative), the anionic dye moves into the cytoplasm and binds to intracellular components, leading to an increase in fluorescence. Conversely, hyperpolarization (the membrane potential becomes more negative) results in the expulsion of the dye from the cytoplasm and a decrease in fluorescence. This relationship allows for the sensitive detection of changes in plasma membrane potential.
Applications in Plant Cell Research
This compound and similar membrane potential-sensitive dyes are invaluable for studying a range of physiological processes in plants at the cellular level. Key applications include:
-
Ion Transport and Channel Activity: Monitoring changes in membrane potential associated with the activity of ion channels and transporters. For instance, it has been used to study passive nitrate transport in isolated plant root plasma membranes.[1]
-
Hormone Signaling: Investigating the early electrical events in hormone perception and signal transduction. For example, membrane depolarization is a known rapid response to abscisic acid (ABA) in guard cells.[2]
-
Stress Responses: Assessing the impact of various biotic and abiotic stresses on plasma membrane integrity and function. Changes in membrane potential are often an early indicator of stress perception.
-
Drug Discovery and Screening: Evaluating the effects of chemical compounds on plant cell membrane potential, which can be relevant for the development of herbicides, growth regulators, or therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing oxonol dyes to measure membrane potential changes in plant systems.
| Plant System | Experimental Setup | Stimulus | Measured Parameter | Observed Change | Reference |
| Reconstituted maize root plasma membrane vesicles | Fluorescence spectroscopy with this compound | High external K+ (with valinomycin) | Membrane Potential (Em) | Up to ~130 mV | [1] |
| Reconstituted maize root plasma membrane vesicles | Fluorescence spectroscopy with this compound | 15 mM NO3- | Short-circuiting of H+-ATPase | Dissipation of membrane potential | [1] |
| Arabidopsis thaliana guard cell protoplasts | Fluorescence microscopy with DiBAC4(3) | Abscisic Acid (ABA) | Membrane Potential | Depolarization | [3] |
| Arabidopsis thaliana guard cell protoplasts | Fluorescence microscopy with DiBAC4(3) | Absence of ABA | Spontaneous Oscillations | Periodic changes in membrane potential |
| Parameter | Value | Conditions | Reference |
| This compound Excitation Wavelength | ~614 nm | In lipid vesicles | |
| This compound Emission Wavelength | ~646 nm | In lipid vesicles | |
| DiBAC4(3) Final Concentration | 5 µmol/L | Arabidopsis thaliana stem epidermal cells | |
| Partition Coefficient (lipid/water) of this compound | ~19,000 (at zero voltage) | Dioleoylphosphatidylcholine vesicles |
Experimental Protocols
Protocol for Isolation of Arabidopsis thaliana Mesophyll Protoplasts
This protocol is adapted from established methods for isolating protoplasts suitable for various downstream applications, including membrane potential measurements.
Materials:
-
Arabidopsis thaliana plants (3-4 weeks old)
-
Enzyme solution: 1-1.5% (w/v) Cellulase R10, 0.2-0.4% (w/v) Macerozyme R10, 0.4 M mannitol, 20 mM KCl, 20 mM MES (pH 5.7), 10 mM CaCl2, 0.1% (w/v) BSA.
-
W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).
-
MMg solution: 0.4 M mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).
-
Razor blades, petri dishes, nylon mesh (75 µm), centrifuge tubes.
Procedure:
-
Select healthy, fully expanded leaves from 3-4 week old Arabidopsis plants.
-
Using a sharp razor blade, slice the leaves into thin strips (0.5-1 mm).
-
Transfer the leaf strips into a petri dish containing the enzyme solution.
-
Infiltrate the leaf strips with the enzyme solution under vacuum for 30 minutes.
-
Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-4 hours.
-
Gently swirl the petri dish to release the protoplasts.
-
Filter the protoplast suspension through a 75 µm nylon mesh to remove undigested tissue.
-
Transfer the filtered suspension to a round-bottom centrifuge tube and spin at 100 x g for 2 minutes.
-
Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.
-
Pellet the protoplasts by centrifugation at 100 x g for 1 minute and resuspend in MMg solution.
-
Determine the protoplast density using a hemocytometer and adjust to the desired concentration for your experiment (e.g., 2 x 10^5 protoplasts/mL).
Protocol for Measuring Plasma Membrane Potential in Plant Protoplasts using this compound
This protocol provides a general framework for using this compound to measure relative changes in plasma membrane potential in isolated plant protoplasts.
Materials:
-
Isolated plant protoplasts
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Experimental buffer (e.g., MMg solution)
-
Fluorometer or fluorescence microscope equipped with appropriate filters (e.g., Excitation: ~610 nm, Emission: ~640 nm)
-
Valinomycin stock solution (e.g., 10 mM in ethanol)
-
KCl stock solution (e.g., 1 M)
Procedure:
-
Dye Loading:
-
Dilute the protoplast suspension to the desired concentration in the experimental buffer.
-
Add this compound stock solution to the protoplast suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Incubate the protoplasts with the dye in the dark at room temperature for 5-10 minutes to allow the dye to equilibrate.
-
-
Fluorescence Measurement:
-
Transfer the protoplast suspension to a suitable cuvette for a fluorometer or to a microscope slide for imaging.
-
Record the baseline fluorescence.
-
Add the stimulus of interest (e.g., hormone, elicitor, or drug) and continuously record the fluorescence signal. An increase in fluorescence indicates depolarization, while a decrease indicates hyperpolarization.
-
-
Calibration (Optional, for estimating absolute potential):
-
To correlate fluorescence changes with absolute membrane potential, a calibration curve can be generated using a K+ gradient and the K+ ionophore valinomycin.
-
Prepare a series of buffers with varying KCl concentrations.
-
Resuspend protoplasts in a buffer with a known intracellular K+ concentration (this can be estimated or manipulated).
-
Add valinomycin (final concentration ~1 µM) to the protoplast suspension.
-
Sequentially add aliquots of the different KCl buffers to the external medium to establish a K+ gradient.
-
The membrane potential (Em) can be calculated using the Nernst equation: Em (mV) = -59 log10 ([K+]in / [K+]out).
-
Measure the corresponding fluorescence intensity for each calculated membrane potential to generate a calibration curve.
-
Visualizations
References
- 1. Electrophysiological study with this compound of passive NO3- transport by isolated plant root plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of voltage-sensitive dyes to monitor signal-induced changes in membrane potential-ABA triggered membrane depolarization in guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Oxonol VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is an anionic, slow-response fluorescent dye used for measuring changes in membrane potential across cellular and vesicular membranes. Its utility in high-throughput screening (HTS) stems from its ability to report on the activity of various ion channels and transporters, which are critical targets in drug discovery. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Principle of the Assay
This compound is a lipophilic anion that partitions into biological membranes. In the presence of a positive-inside membrane potential (depolarization), the negatively charged dye accumulates within the cell or vesicle according to the Nernst potential.[1][2][3] This accumulation leads to an increase in fluorescence intensity. Conversely, a negative-inside membrane potential (hyperpolarization) results in the exclusion of the dye and a decrease in fluorescence.[4] This relationship allows for the dynamic measurement of membrane potential changes induced by ion channel modulators, ion pumps, or other cellular events.
Key Applications in High-Throughput Screening
-
Ion Channel Drug Discovery: this compound is well-suited for screening compound libraries for modulators of various ion channels, particularly potassium (K+) channels.[3] Inhibitors of K+ channels, for example, will cause membrane depolarization, leading to an increase in this compound fluorescence.
-
Na+/K+-ATPase Activity Assays: The electrogenic activity of the Na+/K+-ATPase pump can be monitored using this compound. Inhibition of the pump leads to membrane depolarization and a corresponding increase in fluorescence.
-
Mitochondrial Membrane Potential: While primarily used for plasma membrane potential, under specific conditions and with careful validation, oxonol dyes can be used to assess changes in mitochondrial membrane potential.
Data Presentation
Quantitative Parameters for this compound Assays
| Parameter | Typical Value/Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO or ethanol | Store protected from light at -20°C. |
| Working Concentration | 10 - 500 nM | Optimal concentration should be determined empirically for each cell line or vesicle preparation. |
| Excitation Wavelength | ~599-614 nm | Refer to the specific manufacturer's data sheet. |
| Emission Wavelength | ~634-646 nm | Refer to the specific manufacturer's data sheet. |
| Typical Z'-Factor for HTS | ≥ 0.5 | A Z'-factor of 0.5 or greater is indicative of a robust assay suitable for HTS. |
| Reported Potential Changes | Up to 150-200 mV | In reconstituted vesicle systems. |
Example IC50 Values for Known Inhibitors (Illustrative)
| Target | Compound | Illustrative IC50 (nM) | Assay System |
| Kv1.3 Potassium Channel | Margatoxin | 0.1 - 1 | Cell-based this compound assay |
| Na+/K+-ATPase | Ouabain | 10 - 100 | Cell-based this compound assay |
| hERG Potassium Channel | Astemizole | 5 - 20 | Cell-based this compound assay |
Note: The IC50 values presented are illustrative and will vary depending on the specific assay conditions, cell type, and protocol used.
Experimental Protocols
Protocol 1: Cell-Based HTS Assay for Potassium Channel Inhibitors (384-Well Format)
This protocol is designed for screening compound libraries for inhibitors of a specific potassium channel expressed in a mammalian cell line.
Materials:
-
Cells stably expressing the potassium channel of interest
-
Black, clear-bottom 384-well microplates
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
High Potassium Buffer (Assay Buffer with KCl concentration adjusted to induce depolarization)
-
Known channel inhibitor (positive control)
-
DMSO (vehicle control)
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay. The optimal seeding density should be determined empirically.
-
Incubate plates at 37°C and 5% CO2 overnight.
-
-
Compound Plating:
-
Prepare compound plates by dispensing test compounds, positive controls, and vehicle controls into a 384-well plate. Typically, a 1000x stock in DMSO is diluted into the assay buffer.
-
-
Dye Loading:
-
Prepare the this compound loading solution in Assay Buffer at 2x the final desired concentration.
-
Remove the cell culture medium from the cell plates and add an equal volume of the 2x this compound loading solution to each well.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
-
Assay Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Set the reader to the appropriate excitation and emission wavelengths for this compound.
-
Add the compounds from the compound plate to the cell plate using an automated liquid handler.
-
Read the baseline fluorescence for 2-5 minutes.
-
Add the High Potassium Buffer to all wells to induce depolarization.
-
Immediately begin kinetic reading of the fluorescence signal for 5-15 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the positive and negative controls.
-
Calculate the Z'-factor to assess assay quality.
-
Identify hits based on a predefined activity threshold.
-
Determine the IC50 values for active compounds.
-
Protocol 2: Vesicle-Based HTS Assay for Na+/K+-ATPase Inhibitors (384-Well Format)
This protocol is suitable for screening for inhibitors of reconstituted Na+/K+-ATPase in lipid vesicles.
Materials:
-
Lipid vesicles with reconstituted Na+/K+-ATPase
-
Black, clear-bottom 384-well microplates
-
This compound
-
Vesicle Assay Buffer (specific to the enzyme preparation)
-
ATP solution
-
Known Na+/K+-ATPase inhibitor (e.g., ouabain) as a positive control
-
DMSO (vehicle control)
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound in the Vesicle Assay Buffer.
-
Prepare a solution of ATP in the Vesicle Assay Buffer.
-
Prepare compound plates with test compounds, positive controls, and vehicle controls.
-
-
Assay Setup:
-
Dispense the vesicle suspension into the wells of the 384-well plate.
-
Add the this compound working solution to each well.
-
Add the compounds from the compound plate to the vesicle plate.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
-
Initiation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Initiate the Na+/K+-ATPase activity by adding the ATP solution to all wells.
-
Immediately begin reading the fluorescence intensity over time (kinetic read).
-
-
Data Analysis:
-
Determine the initial rate of fluorescence increase (slope) for each well.
-
Normalize the rates to the positive and negative controls.
-
Calculate the Z'-factor.
-
Identify hits and determine their IC50 values.
-
Mandatory Visualizations
Caption: Workflow for a cell-based this compound HTS assay.
Caption: Mechanism of K+ channel inhibitor detection with this compound.
Caption: Na+/K+-ATPase inhibition detected by this compound.
Troubleshooting Guide for this compound HTS Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in microplates, temperature gradients across the plate. | Use an automated cell dispenser for seeding. Avoid using the outer wells of the plate. Allow plates to equilibrate to room temperature before adding reagents. |
| Low Z'-Factor (<0.5) | Suboptimal dye concentration, insufficient depolarization stimulus, low signal window. | Titrate this compound concentration. Optimize the concentration of the high potassium buffer. Ensure positive and negative controls provide a robust signal difference. |
| Compound Interference | Fluorescent compounds, compounds that quench fluorescence, compounds that affect cell health. | Pre-screen compound library for autofluorescence at the assay wavelengths. Perform counter-screens to identify cytotoxic compounds. |
| Signal Drift | Dye photobleaching, changes in cell health over time. | Minimize exposure of the dye to light. Reduce the duration of the assay. Ensure consistent incubation times. |
| No or Weak Response | Inactive cells or vesicles, incorrect buffer composition, instrument settings not optimized. | Verify cell/vesicle viability and activity. Check pH and ionic strength of buffers. Optimize gain and exposure settings on the plate reader. |
References
Kinetic Measurements of Membrane Potential with Oxonol VI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol VI is a slow-response, lipophilic anionic fluorescent dye widely used for measuring transmembrane potential changes in various biological systems, including cells and reconstituted vesicles.[1][2] Its mechanism relies on its voltage-dependent partitioning between the aqueous medium and the cell membrane. In depolarized cells, the negative charge of the dye leads to its accumulation in the cytoplasm, resulting in an increased fluorescence signal. Conversely, hyperpolarization leads to the exclusion of the dye from the cell and a decrease in fluorescence.[2][3] This change in fluorescence intensity can be monitored over time to provide kinetic measurements of membrane potential.
This document provides detailed protocols for using this compound to measure membrane potential changes in cell-based assays, including applications in high-throughput screening (HTS) for drug discovery.
Principle of the Assay
The core principle of the this compound assay is the redistribution of the negatively charged dye in response to changes in the electrical potential across the cell membrane.
-
Resting State (Polarized): In a typical resting cell, the inside of the plasma membrane is negatively charged relative to the outside. This negative potential repels the anionic this compound dye, resulting in low intracellular concentration and consequently, low fluorescence.
-
Depolarization: When the cell membrane depolarizes (becomes less negative or even positive on the inside), the repulsion of this compound is reduced, allowing the dye to enter the cell and bind to intracellular components. This binding enhances its fluorescence, leading to a measurable increase in signal intensity.[3]
-
Hyperpolarization: Conversely, if the membrane hyperpolarizes (becomes more negative on the inside), the repulsion of this compound increases, causing the dye to be expelled from the cell, resulting in a decrease in fluorescence.
This relationship between membrane potential and fluorescence intensity allows for the kinetic measurement of changes in response to various stimuli, such as ion channel modulators or G-protein coupled receptor (GPCR) agonists.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
| Property | Value | Reference |
| Molecular Weight | 316.35 g/mol | |
| Excitation Wavelength (max) | ~599-614 nm | |
| Emission Wavelength (max) | ~634-646 nm | |
| Solubility | Soluble in DMSO and ethanol | |
| Typical Working Concentration | 10 - 500 nM |
| Parameter | Description | Typical Values | Reference |
| Response Time | Time to reach equilibrium after a change in membrane potential. | Faster than Oxonol V, suitable for measuring relatively fast changes. | |
| Sensitivity | Percent fluorescence change per millivolt (mV) of membrane potential change. | Approximately 1% per mV for related oxonol dyes. | |
| Calibration Range | Linear range of fluorescence response to known membrane potentials. | Can be linear up to ~100-108 mV in vesicle systems. |
Experimental Protocols
Protocol 1: General Cell-Based Assay for Membrane Potential Kinetics
This protocol describes a general method for measuring membrane potential changes in adherent cells grown in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO or ethanol)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest (e.g., HEK293 cells) seeded in a black, clear-bottom 96-well plate
-
Compound of interest (e.g., ion channel modulator, GPCR agonist)
-
Valinomycin (for calibration)
-
Potassium chloride (KCl) solutions of varying concentrations (for calibration)
-
Fluorescence microplate reader with appropriate filters for this compound
Procedure:
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the this compound stock solution in HBSS to the desired final working concentration (typically in the range of 10-500 nM).
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with HBSS.
-
Add the this compound loading buffer to each well and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Kinetic Measurement:
-
Place the 96-well plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for this compound.
-
Establish a stable baseline fluorescence reading for each well for 2-5 minutes.
-
Add the compound of interest to the wells using the instrument's injection system or by manual pipetting.
-
Immediately begin continuous kinetic reading of fluorescence for the desired duration (e.g., 5-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity over time relative to the baseline.
-
The resulting kinetic curves represent the change in membrane potential in response to the added compound.
-
Protocol 2: Calibration of this compound Fluorescence using Valinomycin and Potassium Gradients
To correlate the observed fluorescence changes with actual membrane potential values (in mV), a calibration curve can be generated using the potassium ionophore valinomycin.
Materials:
-
Cells loaded with this compound as described in Protocol 1.
-
A set of calibration buffers with varying KCl concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM, 140 mM) in a low-potassium buffer (e.g., sodium-based buffer). The total ionic strength should be kept constant by replacing KCl with NaCl.
-
Valinomycin stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Prepare Calibration Buffers: Create a series of buffers with different extracellular potassium concentrations.
-
Equilibrate Cells: After loading with this compound, replace the loading buffer with the different potassium calibration buffers.
-
Induce Potassium Permeability: Add valinomycin to each well to a final concentration of 1-10 µM. Valinomycin will make the cell membrane permeable to potassium ions.
-
Measure Fluorescence: Allow the fluorescence to stabilize (approximately 5-10 minutes) and record the final fluorescence intensity for each potassium concentration.
-
Calculate Membrane Potential: The membrane potential (V_m) for each potassium concentration can be estimated using the Nernst equation: V_m (mV) = 61.5 * log10([K+]out / [K+]in) (Assuming an intracellular potassium concentration, [K+]in, of approximately 140 mM and a temperature of 37°C).
-
Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential for each potassium concentration to generate a calibration curve. This curve can then be used to convert fluorescence changes in experimental wells to changes in membrane potential.
Signaling Pathway and Experimental Workflow Diagrams
GPCR-Mediated Membrane Depolarization
Activation of certain Gq-coupled GPCRs can lead to membrane depolarization through the opening of non-selective cation channels, such as TRPC channels. This process can be monitored using this compound.
Caption: GPCR signaling cascade leading to membrane depolarization.
Experimental Workflow for this compound Assay
The following diagram illustrates the key steps in performing a kinetic membrane potential assay using this compound.
Caption: Experimental workflow for the this compound assay.
Logical Relationship for Membrane Potential Calibration
This diagram shows the logical steps involved in calibrating the this compound fluorescence signal.
Caption: Logical workflow for membrane potential calibration.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from cells or media components. - Excess dye concentration. - Light leakage in the plate reader. | - Use phenol red-free media for the assay. - Optimize this compound concentration; perform a titration to find the optimal concentration with the best signal-to-background ratio. - Ensure the plate reader is properly sealed. |
| No or Low Signal Change | - Cells are not responding to the stimulus. - Incorrect dye concentration. - Insufficient incubation time with the dye. - Instrument settings are not optimal. | - Verify cell health and the activity of the target receptor/channel. - Titrate this compound concentration. - Optimize the dye loading time. - Adjust the gain or sensitivity settings on the plate reader. |
| Signal Drifts or is Unstable | - Photobleaching of the dye. - Cell health is compromised. - Temperature fluctuations. | - Reduce the excitation light intensity or the frequency of measurements. - Ensure cells are healthy and the assay buffer is physiological. - Use a temperature-controlled plate reader. |
| Inconsistent Results Between Wells | - Uneven cell seeding. - Inconsistent dye loading or compound addition. - Edge effects in the 96-well plate. | - Ensure a uniform cell monolayer in all wells. - Use automated liquid handling for better consistency. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Conclusion
This compound is a valuable tool for the kinetic measurement of membrane potential in a variety of cell types. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully implement this assay in their studies, from basic research to high-throughput drug screening. Careful optimization of experimental parameters and adherence to the outlined protocols will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Ratiometric Imaging with Oxonol VI
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxonol VI is a slow-response, anionic fluorescent dye used for measuring relative changes in membrane potential in various biological systems.[1][2] Unlike fast-response probes that detect transient millisecond changes in excitable cells, this compound is well-suited for monitoring slower changes in membrane potential in non-excitable cells, reconstituted vesicles, and organelles.[1][3][4] These changes can be induced by factors such as ion channel activity, drug binding, and respiratory processes. This document provides detailed application notes and protocols for utilizing this compound in ratiometric imaging to assess membrane potential.
Principle of Action
This compound is a lipophilic anion that partitions between the extracellular medium and the cell membrane. The negatively charged dye accumulates in the cytoplasm of depolarized cells due to the positive intracellular potential. This accumulation leads to an increase in fluorescence intensity as the dye binds to intracellular components like proteins and membranes. Conversely, hyperpolarization, where the intracellular environment becomes more negative, leads to the exclusion of the anionic dye and a decrease in fluorescence.
Ratiometric imaging with this compound takes advantage of the spectral shifts that occur upon binding to cellular components. While some sources refer to it as an emission-ratiometric probe, others have demonstrated solvent-dependent shifts in its excitation spectrum, suggesting it can be used for excitation-ratiometric measurements as well. This ratiometric approach minimizes artifacts arising from variations in dye concentration, cell thickness, and instrument settings, thus providing a more robust and quantitative measure of membrane potential changes.
Data Presentation
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (Free) | ~599 nm | |
| Emission Wavelength (Free) | ~634 nm | |
| Excitation Wavelength (Bound) | Red-shifted | |
| Emission Wavelength (Bound) | Red-shifted | |
| Molecular Weight | 316.35 g/mol | |
| Solubility | DMSO, Ethanol |
Comparison with other Oxonol Dyes
| Feature | This compound | Oxonol V | DiBAC4(3) |
| Response Speed | Faster than Oxonol V | Slower | Slow-response |
| Ratiometric Capability | Yes | No | Yes |
| Primary Application | Average membrane potential in non-excitable cells | Similar to this compound | Ion channel screening, high-throughput screening |
| Reported Fluorescence Change | Decreases with hyperpolarization | Similar to this compound | Increases with depolarization |
Experimental Protocols
Protocol 1: General Protocol for Ratiometric Imaging of Membrane Potential in Adherent Cells
Materials:
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This compound
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Dimethyl sulfoxide (DMSO) or Ethanol
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Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
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Cells of interest cultured on glass-bottom dishes or plates suitable for microscopy
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Positive control (e.g., high extracellular potassium solution to induce depolarization)
-
Negative control (e.g., Valinomycin in low potassium to induce hyperpolarization)
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Fluorescence microscope equipped with appropriate filters for ratiometric imaging and environmental control (temperature, CO2).
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: Dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve adequate signal-to-noise ratio without causing cellular toxicity.
-
Cell Preparation and Staining:
-
Grow cells to a desired confluency on a suitable imaging substrate.
-
Remove the culture medium and wash the cells twice with the physiological buffer.
-
Add the this compound loading buffer to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. The optimal loading time may vary depending on the cell type.
-
-
Imaging:
-
After incubation, wash the cells twice with the physiological buffer to remove excess dye.
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Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire images using two different excitation or emission wavelengths. For excitation ratioing, acquire images at two excitation wavelengths while keeping the emission wavelength constant. For emission ratioing, excite at a single wavelength and collect emission at two different wavelengths. The specific wavelengths will depend on the spectral properties of free versus bound this compound and the filter sets available.
-
Establish a baseline fluorescence ratio for a few minutes before adding any stimuli.
-
-
Stimulation and Data Acquisition:
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Introduce your stimulus (e.g., drug compound, ion channel agonist/antagonist).
-
Continuously acquire ratiometric images to monitor the change in fluorescence ratio over time.
-
At the end of the experiment, add a positive control (e.g., high potassium buffer) to induce maximal depolarization and a negative control (e.g., valinomycin) to induce maximal hyperpolarization for calibration purposes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., Fbound/Ffree) for each time point and for each cell or region of interest.
-
Normalize the ratio data to the baseline to represent the change in membrane potential.
-
Calibrate the fluorescence ratio changes to millivolts (mV) using the data from the positive and negative controls and the Nernst equation if absolute membrane potential values are desired.
-
Protocol 2: Calibration of this compound Fluorescence Ratio using Valinomycin
Principle:
This protocol creates a potassium diffusion potential across the cell membrane to calibrate the fluorescence ratio of this compound to a known membrane potential. Valinomycin is a potassium ionophore that makes the cell membrane selectively permeable to K+ ions. By varying the extracellular potassium concentration, the membrane potential can be clamped at different values according to the Nernst equation.
Materials:
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Cells stained with this compound (as in Protocol 1)
-
A series of calibration buffers with varying K+ concentrations (e.g., 5, 10, 20, 50, 100, 150 mM KCl), with the sum of [KCl] and [NaCl] kept constant to maintain osmolarity.
-
Valinomycin stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Stain the cells with this compound as described in Protocol 1.
-
Replace the imaging buffer with the lowest K+ concentration calibration buffer.
-
Add valinomycin to a final concentration of 1-5 µM and incubate for 5-10 minutes to allow the membrane potential to equilibrate to the K+ Nernst potential.
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Acquire ratiometric images and calculate the fluorescence ratio.
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Sequentially replace the buffer with increasing K+ concentrations, allowing for equilibration at each step, and record the corresponding fluorescence ratios.
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Plot the measured fluorescence ratio against the calculated membrane potential (using the Nernst equation for K+) to generate a calibration curve.
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Reporting Membrane Potential
The following diagram illustrates the principle of how this compound fluorescence changes in response to membrane potential alterations.
Caption: this compound movement and fluorescence in response to membrane potential.
Experimental Workflow for Ratiometric Imaging
The following diagram outlines the key steps in a typical ratiometric imaging experiment using this compound.
Caption: A typical experimental workflow for ratiometric imaging with this compound.
Signaling Pathway: Ion Channel Modulation
Changes in ion channel activity are a primary driver of membrane potential fluctuations. The diagram below illustrates how the opening and closing of ion channels can be monitored using this compound.
Caption: Monitoring ion channel activity via this compound fluorescence.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Oxonol VI Fluorescence Artifacts
Welcome to the technical support center for Oxonol VI. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common fluorescence artifacts encountered during experiments with this voltage-sensitive dye.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you resolve common artifacts and optimize your experimental results.
Q1: Why is my this compound signal weak or absent?
A1: A weak or non-existent signal can stem from several factors, from dye concentration to improper experimental setup.
Troubleshooting Steps:
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Verify Dye Concentration: Ensure the final concentration of this compound is within the optimal range. While the optimal concentration can be cell-type dependent, a starting range of 10-500 nM is often recommended.[1]
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Check Excitation and Emission Wavelengths: Confirm that your microscope or plate reader settings match the spectral properties of this compound.
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Ensure Proper Membrane Potential: this compound is a slow-response, anionic dye that accumulates in depolarized cells, leading to an increase in fluorescence.[2] If your cells are hyperpolarized, the dye will be excluded, resulting in a low signal. Consider using a depolarizing agent like potassium chloride (KCl) as a positive control.
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Cell Health and Density: Ensure your cells are healthy and at an appropriate density. Dead or dying cells can have compromised membrane integrity, leading to inconsistent staining.
Experimental Protocol: Optimizing this compound Concentration
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Prepare a stock solution of this compound (e.g., 3.16 mM in ethanol).[1]
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Create a series of working solutions by diluting the stock in your experimental buffer to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM).
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Incubate your cells with each concentration for a fixed period (e.g., 5-15 minutes) at the desired temperature.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
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Plot fluorescence intensity against concentration to determine the optimal concentration that provides a robust signal without causing artifacts.
Q2: I'm observing high background fluorescence. What could be the cause?
A2: High background fluorescence can mask the specific signal from your cells and is often due to non-specific binding or dye aggregation.
Troubleshooting Steps:
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Reduce Dye Concentration: High concentrations of this compound can lead to increased non-specific binding to cellular components or the substrate.[2][3]
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Optimize Washing Steps: After incubation with the dye, perform gentle but thorough washing steps with your experimental buffer to remove unbound dye.
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Check for Dye Aggregation: this compound can form aggregates, especially at high concentrations or in inappropriate solvents, which can lead to bright, punctate artifacts. Prepare fresh working solutions from your stock for each experiment.
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Use a Blocking Agent: In some cases, pre-incubating with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
Experimental Protocol: Evaluating and Minimizing Non-Specific Binding
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Prepare two sets of samples: one with your cells and one with no cells (blank).
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Stain both sets with your standard this compound concentration.
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After incubation, wash the samples.
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Measure the fluorescence intensity of both sets. A high signal in the blank sample indicates significant non-specific binding to the substrate.
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To mitigate this, try different washing protocols (e.g., increase the number or duration of washes) or reduce the dye concentration.
Q3: My signal is unstable and photobleaching quickly. How can I improve stability?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss. Phototoxicity, which is light-induced cell damage, can also contribute to signal instability.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
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Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring data only when necessary.
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Use an Antifade Reagent: Consider incorporating a commercially available antifade reagent into your mounting medium or imaging buffer to reduce photobleaching.
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Work Quickly: As this compound is a slow-response dye, plan your experiment to acquire data in a timely manner after staining.
Experimental Protocol: Assessing Photobleaching
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Prepare a sample stained with this compound.
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Focus on a field of view and acquire a time-lapse series of images using your standard imaging settings.
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Measure the fluorescence intensity of the cells over time.
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A rapid decrease in intensity is indicative of photobleaching.
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Repeat the time-lapse acquisition with reduced laser power or shorter exposure times to find settings that minimize photobleaching while maintaining an adequate signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 614 nm (in lipid vesicles) | |
| Emission Wavelength (Em) | 646 nm (in lipid vesicles) | |
| Recommended Concentration Range | 10 - 500 nM | |
| Stock Solution Solvent | Ethanol | |
| Response Type | Slow |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action in response to changes in membrane potential.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common this compound fluorescence artifacts.
References
Oxonol VI Technical Support Center: Minimizing Phototoxicity & Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity and photobleaching when using the fluorescent membrane potential indicator, Oxonol VI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a slow-response, anionic fluorescent dye used to measure transmembrane potential.[1][2] It is particularly useful for detecting changes in membrane potential in non-excitable cells and has been widely used in studies involving ion channels, such as the (Na+ + K+)-ATPase, in reconstituted vesicles.[2][3][4] Its fluorescence intensity is dependent on the membrane potential, typically decreasing with hyperpolarization.
Q2: What are phototoxicity and photobleaching, and why are they a concern with this compound?
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Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This results in a diminished signal over time during an experiment.
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Phototoxicity refers to the damaging effects of light on cells, which are often exacerbated by the presence of fluorescent dyes. The excitation of a fluorophore can lead to the production of reactive oxygen species (ROS), which can damage cellular components and alter normal physiological processes.
These phenomena are significant concerns when using this compound as they can lead to experimental artifacts, inaccurate data, and compromised cell health, ultimately affecting the interpretation of results from signaling pathway studies.
Q3: What are the spectral properties of this compound?
The approximate excitation and emission maxima of this compound are 614 nm and 646 nm, respectively.
Troubleshooting Guide
Issue 1: Rapid Signal Loss (Photobleaching)
Symptoms:
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A noticeable decrease in fluorescence intensity during a time-lapse experiment.
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The signal fades quickly, preventing the capture of long-term data.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light to the lowest level that provides a usable signal-to-noise ratio. Use neutral density filters if necessary. |
| Long Exposure Times | Decrease the camera exposure time for each image acquisition. |
| Frequent Image Acquisition | Increase the interval between image captures in a time-lapse series. |
| Absence of Antifade Reagent | Incorporate an antifade reagent in your mounting medium or live-cell imaging buffer. |
| Oxygen Availability | For fixed-cell imaging, use a mounting medium with an oxygen scavenging system. For live-cell imaging, consider commercially available oxygen-scavenging systems if compatible with your experimental setup. |
Issue 2: Signs of Cell Stress or Death (Phototoxicity)
Symptoms:
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Changes in cell morphology, such as blebbing or rounding.
-
Apoptosis or necrosis.
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Altered cellular functions (e.g., changes in ion channel activity not related to the experimental stimulus).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the total light dose delivered to the sample by reducing excitation intensity, exposure time, and the frequency of image acquisition. |
| Dye Concentration Too High | Use the lowest effective concentration of this compound. A typical starting point for the final concentration is in the range of 10-500 nM. |
| Generation of Reactive Oxygen Species (ROS) | Add antioxidants or ROS scavengers to the imaging medium. Common examples include Trolox or n-propyl gallate (NPG). |
| Sub-optimal Imaging Wavelength | Ensure that the excitation and emission filters are appropriate for this compound to minimize unnecessary light exposure and cellular autofluorescence. |
Data Presentation: Strategies to Minimize Phototoxicity & Photobleaching
| Parameter | Recommendation to Reduce Photobleaching | Recommendation to Reduce Phototoxicity |
| Excitation Intensity | Use the lowest possible intensity | Use the lowest possible intensity |
| Exposure Time | Use the shortest possible exposure | Use the shortest possible exposure |
| Time Interval | Increase time between acquisitions | Increase time between acquisitions |
| Dye Concentration | Use optimal (lowest effective) concentration | Use optimal (lowest effective) concentration |
| Antifade Reagents | Use antifade mounting media (fixed cells) or live-cell antifade reagents | Use antioxidants/ROS scavengers (e.g., Trolox) |
| Oxygen Level | Use oxygen scavenging systems | Use oxygen scavenging systems or hypoxia chamber |
Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Vesicles
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of this compound Stock Solution:
-
Prepare a 3.16 mM stock solution of this compound in ethanol.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months, protected from light.
-
-
Preparation of Working Solution:
-
Dilute the 3.16 mM stock solution with a 1:5 ratio of ethanol to water.
-
Further dilute the solution to a final working concentration range of 10-500 nM in the appropriate buffer for your experiment.
-
-
Measurement:
-
Add 1 mL of the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Measure the background fluorescence of the buffer.
-
Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette.
-
Once the fluorescence signal stabilizes, add the vesicle suspension.
-
Continuously monitor the fluorescence signal to observe changes in membrane potential.
-
Protocol 2: Live-Cell Imaging with Minimized Phototoxicity
-
Cell Preparation:
-
Culture cells to the desired confluency on imaging-compatible plates or coverslips.
-
-
Dye Loading:
-
Prepare the this compound working solution in a physiologically compatible buffer (e.g., HBSS) at the lowest effective concentration (start with a titration from 10-500 nM).
-
Replace the cell culture medium with the dye-containing buffer.
-
Incubate for a sufficient time for the dye to partition into the cell membranes (typically 5-15 minutes). Protect from light during incubation.
-
-
Imaging:
-
Wash the cells with fresh buffer to remove excess dye and reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound.
-
To minimize phototoxicity:
-
Use the lowest possible excitation light intensity.
-
Use the shortest possible exposure time.
-
Increase the time interval between acquisitions in time-lapse experiments.
-
Consider using an imaging medium containing an antioxidant like Trolox.
-
-
Visualizations
References
Technical Support Center: Optimizing Oxonol VI Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments using the fluorescent membrane potential indicator, Oxonol VI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane potential?
A1: this compound is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in plasma membrane potential.[1][2] Its mechanism relies on its voltage-dependent partitioning between the aqueous medium and the cell membrane.[3][4] In depolarized cells (more positive intracellular potential), the negatively charged dye accumulates within the cell, binding to intracellular components and leading to an increase in fluorescence.[5] Conversely, during hyperpolarization (more negative intracellular potential), the dye is excluded from the cell, resulting in a decrease in fluorescence.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal spectral properties for this compound can vary slightly depending on the solvent and binding state. However, the generally accepted ranges are an excitation maximum around 599-614 nm and an emission maximum around 630-646 nm.
Q3: What is the recommended concentration range for this compound?
A3: The final working concentration of this compound typically ranges from 10 nM to 500 nM. The optimal concentration should be determined empirically for each specific cell type and experimental setup to achieve the best signal-to-noise ratio without causing cellular toxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in ethanol or DMSO to prepare a stock solution, for example, at a concentration of 3.16 mM in ethanol. Stock solutions should be stored protected from light. For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods, -20°C is suitable for up to 1 month.
Q5: Is this compound compatible with all cell types?
A5: this compound has been successfully used in a variety of cell types, including reconstituted vesicles and bacterial inverted membrane vesicles. However, like many fluorescent probes, its performance can be cell-type dependent. It is crucial to validate the assay and optimize conditions for your specific model system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: Why is my this compound signal weak or absent?
A1: A weak or absent signal can arise from several factors:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your instrument are appropriate for this compound's spectral profile (Ex: ~614 nm, Em: ~646 nm).
-
Suboptimal Dye Concentration: The dye concentration may be too low. Titrate the this compound concentration to find the optimal balance between signal intensity and background noise.
-
Cell Health: Poor cell viability will affect their ability to maintain a membrane potential. Verify cell health using a viability assay like Trypan Blue.
-
Insufficient Incubation Time: As a slow-response probe, this compound requires adequate time to equilibrate across the membrane. Ensure sufficient incubation time as determined by your optimization experiments.
Q2: Why is the background fluorescence in my experiment too high?
A2: High background fluorescence can obscure the specific signal from changes in membrane potential. Consider these causes and solutions:
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Excess Dye Concentration: Using too high a concentration of this compound can lead to high background from unbound dye. Reduce the dye concentration.
-
Media Components: Phenol red and other components in cell culture media can be fluorescent. Use a phenol red-free, clear buffer or medium during the experiment.
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Contaminated Reagents: Impurities in buffers or other reagents can contribute to background noise. Use high-purity, fresh reagents.
-
Instrument Noise: Electronic noise from the detector can increase background. Optimize instrument settings, such as detector gain, to maximize signal relative to noise.
Q3: My signal is decreasing over time, even in control wells. What is happening?
A3: A continuous decrease in signal can be attributed to photobleaching or phototoxicity.
-
Photobleaching: this compound, like most fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to light.
-
Solution: Reduce the intensity and duration of light exposure. Use the lowest possible excitation light intensity that provides a detectable signal. Decrease the frequency of measurements or use a camera with higher sensitivity.
-
-
Phototoxicity: High-intensity light can induce the formation of reactive oxygen species, causing cellular damage and altering membrane potential, which can lead to a decline in signal.
-
Solution: Minimize light exposure as described for photobleaching. The use of antifade reagents, if compatible with a live-cell assay, can also be considered.
-
Q4: The fluorescence signal does not change after applying a stimulus known to alter membrane potential. Why?
A4: A lack of response can indicate several issues:
-
Inactive Stimulus: Verify the activity and concentration of your stimulus.
-
Cellular Response: The cells may not be responding as expected. Use a positive control, such as a high concentration of potassium chloride (KCl) with an ionophore like valinomycin, to artificially depolarize the membrane and confirm that the dye and cells are responsive.
-
Incorrect Assay Buffer: The ionic composition of your buffer is critical for maintaining and altering membrane potential. Ensure your buffer composition is appropriate for the intended stimulus.
Data Summary Tables
Table 1: this compound Spectral and Storage Properties
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~599 - 614 nm | |
| Emission Wavelength (λem) | ~630 - 646 nm | |
| Recommended Stock Solvent | Ethanol or DMSO | |
| Recommended Stock Conc. | 3.16 mM (in ethanol) | |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months), protected from light | |
| Final Working Conc. | 10 - 500 nM |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Weak/No Signal | Incorrect filter set | Use filters appropriate for this compound (Ex: ~614nm, Em: ~646nm) |
| Suboptimal dye concentration | Titrate this compound concentration | |
| Poor cell health | Check cell viability | |
| High Background | Excess dye concentration | Reduce this compound concentration |
| Fluorescent media components | Use phenol red-free, clear buffer | |
| Contaminated reagents | Use high-purity, fresh reagents | |
| Signal Decrease (Control) | Photobleaching/Phototoxicity | Reduce light exposure intensity and duration |
| No Response to Stimulus | Inactive stimulus | Verify stimulus activity and concentration |
| Unresponsive cells | Use a positive control (e.g., KCl + valinomycin) |
Experimental Protocols
Detailed Protocol for Measuring Membrane Potential Changes
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.
-
On the day of the experiment, wash the cells twice with a pre-warmed, phenol red-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Dye Loading:
-
Prepare a fresh working solution of this compound in the physiological buffer at 2x the final desired concentration.
-
Add an equal volume of the 2x this compound working solution to each well containing the cells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a time determined by optimization (typically 15-30 minutes) to allow the dye to equilibrate. Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader or microscope with the appropriate excitation and emission filters for this compound.
-
Measure the baseline fluorescence intensity before adding any stimulus.
-
Add the stimulus (e.g., ion channel modulator, drug compound) to the wells.
-
Continuously monitor the fluorescence signal over time to observe the change in membrane potential.
-
-
Controls:
-
Positive Control: To induce depolarization, add a high concentration of KCl (e.g., 50 mM) in the presence of valinomycin. This should cause a significant increase in fluorescence.
-
Negative Control (Vehicle): Add the vehicle used to dissolve the stimulus to control for any effects of the solvent on membrane potential.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline measurement for each well.
-
The relative fluorescence change is indicative of the change in membrane potential.
-
Visualizations
Caption: Mechanism of this compound in response to cell depolarization.
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Oxonol VI Fluorescence Quenching
Welcome to the technical support center for Oxonol VI. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound fluorescence quenching during membrane potential experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane potential?
This compound is a slow-response, lipophilic anionic dye used to measure membrane potential. Its mechanism relies on its voltage-dependent partitioning between the extracellular medium and the cell membrane or intracellular compartments. In response to membrane depolarization (the cell interior becoming more positive), the negatively charged this compound moves into the cells. Upon binding to intracellular components like proteins and lipids, its fluorescence quantum yield increases, leading to a stronger fluorescent signal. Conversely, hyperpolarization (the cell interior becoming more negative) leads to the exclusion of the dye and a decrease in fluorescence.
Q2: My this compound fluorescence signal is weak or completely quenched. What are the common causes?
Several factors can contribute to weak or quenched this compound fluorescence. These include:
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Incorrect measurement parameter: The voltage-dependent spectral shift of this compound is often more pronounced in its absorption spectrum than its fluorescence emission.[1][2] For certain applications, measuring changes in absorption may yield a more robust signal.
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Dye aggregation: At higher concentrations, this compound can form non-fluorescent aggregates, leading to a significant decrease in the overall signal.[1]
-
Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, where prolonged exposure to excitation light permanently destroys the fluorescent properties of the dye.
-
Suboptimal dye concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to aggregation and self-quenching.[1]
-
Poor dye solubility: Oxonol dyes may require the addition of a base to be fully solubilized.[1] Inadequate dissolution can lead to dye precipitation and a weak signal.
-
Pharmacological effects: Oxonol dyes can have pharmacological activity, potentially interacting with ion channels and receptors, which could indirectly affect membrane potential and the expected fluorescence response.
Q3: Should I be measuring fluorescence or absorbance with this compound?
While this compound is a fluorescent dye, its voltage-dependent partitioning between water and membranes is frequently measured by absorption rather than fluorescence. This compound exhibits significant spectral shifts upon binding to membranes, with an isosbestic point around 603 nm. Therefore, for many experimental setups, monitoring the change in absorbance at a specific wavelength may provide a more reliable and sensitive measure of membrane potential changes. Consider performing parallel measurements of both fluorescence and absorbance to determine the optimal readout for your specific system.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving common issues encountered during this compound experiments.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Readout Method | As the voltage-dependent partitioning of this compound is often more reliably measured by absorption, try measuring the absorbance spectrum to see if a clearer signal corresponding to membrane potential changes can be observed. |
| Suboptimal Dye Concentration | Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental conditions. The recommended range is typically between 10-500 nM. |
| Dye Aggregation | Lower the working concentration of this compound. Ensure thorough mixing of the dye in the buffer before adding it to the cells. Visually inspect the solution for any precipitates. |
| Poor Dye Solubility | Ensure the dye is completely dissolved in the stock solution (e.g., ethanol or DMSO). When preparing the working solution, ensure proper mixing. For some oxonols, the addition of a mild base may be necessary for complete solubilization. |
| Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound (Excitation: ~614 nm, Emission: ~646 nm). Check the instrument's sensitivity and gain settings. |
Issue 2: Unstable or Drifting Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use the lowest possible excitation intensity and exposure time that still provides a detectable signal. If available, use an anti-fade mounting medium for fixed cells. |
| Cell Health | Ensure that the cells are healthy and viable throughout the experiment. Poor cell health can lead to a loss of membrane potential and an unstable signal. Use a viability dye to assess cell health. |
| Dye-Cell Interaction | Oxonol dyes can have pharmacological effects. If you suspect the dye is altering the cell's physiology, try reducing the concentration or the incubation time. |
| Temperature Fluctuations | Maintain a stable temperature throughout the experiment, as temperature changes can affect both cell physiology and dye properties. |
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~614 nm | |
| Emission Wavelength (max) | ~646 nm | |
| Recommended Working Concentration | 10 - 500 nM | |
| Partition Coefficient (at zero voltage) | ~19,000 | |
| Detectable Potential Range | Up to 150-200 mV (inside-positive) |
Experimental Protocols
Protocol 1: Standard this compound Staining and Measurement
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Prepare this compound Stock Solution: Prepare a 3.16 mM stock solution of this compound in high-quality ethanol. Store at -20°C or -80°C, protected from light.
-
Prepare this compound Working Solution:
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Dilute the stock solution with a mixture of ethanol and water (1:5 volume ratio).
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Further dilute this solution in your experimental buffer to the desired final concentration (typically 10-500 nM). Ensure the final concentration of the organic solvent is compatible with your cells.
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-
Cell Preparation: Prepare your cells in the appropriate experimental buffer.
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Staining: Add the this compound working solution to your cell suspension or culture and incubate for a sufficient time to allow the dye to equilibrate. The optimal incubation time should be determined empirically.
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Measurement:
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Measure the baseline fluorescence (or absorbance) of the stained cells.
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Induce membrane potential changes using your experimental treatment (e.g., addition of an ionophore, agonist, or antagonist).
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Continuously monitor the fluorescence (or absorbance) to record the change in signal over time.
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Protocol 2: Calibration of this compound Fluorescence Signal
This protocol uses a potassium ionophore (valinomycin) to create a known membrane potential, allowing for the calibration of the fluorescence signal.
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Prepare Cells with Low Intracellular K+: Resuspend cells in a buffer with low K+ concentration (e.g., containing Na+ as the major cation).
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Stain with this compound: Stain the cells with the optimized concentration of this compound as described in Protocol 1.
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Establish K+ Gradients: Add varying concentrations of K+ to the extracellular buffer to create a range of K+ gradients across the cell membrane.
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Add Valinomycin: Add a small amount of valinomycin (e.g., 1 µM) to the cell suspension. Valinomycin will selectively transport K+ across the membrane, generating a membrane potential that can be calculated using the Nernst equation:
-
E = (RT/zF) * ln([K+]out / [K+]in)
-
-
Measure Fluorescence: Measure the steady-state fluorescence for each K+ concentration.
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Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve.
Visualizations
Caption: Mechanism of this compound in response to membrane potential changes.
Caption: Troubleshooting workflow for weak or no this compound fluorescence.
Caption: Standard experimental workflow for using this compound.
References
Technical Support Center: Oxonol VI Experiments in Inverted Membrane vesicles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxonol VI to measure membrane potential in inverted membrane vesicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane potential in inverted membrane vesicles?
A1: this compound is a slow-response, anionic fluorescent dye used to measure membrane potential. In inverted membrane vesicles, which have their cytoplasmic side facing the external medium, an inside-positive membrane potential is often generated by proton pumps or other transport proteins. As this compound is negatively charged at physiological pH, this inside-positive potential drives the dye into the vesicles.[1][2][3] The accumulation of this compound within the vesicles leads to an increase in its fluorescence intensity.[1][3] This change in fluorescence is proportional to the magnitude of the membrane potential.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The typical excitation and emission maxima for this compound are approximately 614 nm and 646 nm, respectively. However, some sources may report slightly different values, such as an excitation of 599 nm and an emission of 634 nm. It is always recommended to determine the optimal settings for your specific experimental conditions and instrument.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically prepared as a stock solution in ethanol or DMSO. For example, a 3.16 mM stock solution can be made in ethanol. It is crucial to protect the stock solution from light and store it at -20°C or -80°C for long-term stability.
Q4: What is the recommended working concentration of this compound?
A4: The final concentration of this compound in the assay generally ranges from 10 to 500 nM. A common starting concentration is around 0.15 µM. The optimal concentration should be determined empirically for each specific application to achieve a good signal-to-noise ratio without causing artifacts.
Troubleshooting Guide
Problem 1: No or very low fluorescence signal change upon energizing the vesicles.
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Possible Cause 1: Inactive or improperly oriented vesicles. The inverted membrane vesicles may not be generating a membrane potential due to inactive proton pumps or incorrect orientation (right-side-out).
-
Solution:
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Confirm the activity of your proton pumps using an alternative assay, such as measuring proton pumping with a pH-sensitive dye like ACMA (9-amino-6-chloro-3-methoxyacridine).
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Verify the proper inversion of your vesicles using established protocols and quality control measures.
-
-
-
Possible Cause 2: Incorrect buffer composition. The buffer composition may be inhibiting the activity of the transport protein or dissipating the membrane potential.
-
Solution:
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Ensure the buffer contains the necessary substrates and cofactors for the transport protein (e.g., ATP for H+-ATPases).
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Avoid the presence of permeant anions (like SCN-, NO3-, or Cl-) if you want to measure the maximal membrane potential, as they can dissipate the electrical gradient.
-
-
-
Possible Cause 3: Insufficient dye concentration. The concentration of this compound may be too low to detect a significant change in fluorescence.
-
Solution:
-
Perform a concentration titration of this compound to determine the optimal concentration for your experimental setup.
-
-
Problem 2: High background fluorescence or noisy signal.
-
Possible Cause 1: Light scattering from vesicles. High concentrations of vesicles can cause light scattering, leading to a noisy signal.
-
Solution:
-
Optimize the vesicle concentration to minimize scattering while maintaining a sufficient signal. A typical concentration is around 80 µg/ml of membrane protein.
-
-
-
Possible Cause 2: Photobleaching of the dye. Continuous exposure of this compound to the excitation light can lead to photobleaching and a decrease in the fluorescence signal over time.
-
Solution:
-
Minimize the exposure of the sample to the excitation light by using shutters and only acquiring data when necessary.
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Use the lowest possible excitation intensity that still provides an adequate signal.
-
-
Problem 3: Artifactual fluorescence changes.
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Possible Cause 1: Interaction of this compound with experimental compounds. Some compounds, particularly cationic molecules, can interact with the anionic this compound, leading to changes in its fluorescence that are not related to membrane potential.
-
Solution:
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Perform control experiments to test for direct interactions between your test compounds and this compound in the absence of vesicles.
-
-
-
Possible Cause 2: Changes in vesicle morphology. Compounds that alter the size or shape of the vesicles can affect light scattering and, consequently, the measured fluorescence.
-
Solution:
-
Monitor light scattering at a wavelength where this compound does not absorb to assess changes in vesicle morphology.
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-
Experimental Protocols
Standard Protocol for Measuring Membrane Potential with this compound
-
Preparation of Reagents:
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Prepare a stock solution of this compound (e.g., 1-5 mM in ethanol or DMSO).
-
Prepare your assay buffer. The composition will depend on the specific transporter being studied. A common buffer is a Tris or HEPES buffer at a physiological pH.
-
-
Assay Procedure:
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Add the assay buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Add this compound to the cuvette to achieve the desired final concentration (e.g., 100-500 nM).
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Record the baseline fluorescence until it is stable.
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Add the inverted membrane vesicles to the cuvette and allow the signal to stabilize.
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Initiate the generation of membrane potential by adding the appropriate substrate (e.g., ATP or NADH).
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Monitor the change in fluorescence over time.
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-
Calibration:
-
To calibrate the fluorescence signal in terms of millivolts (mV), a potassium diffusion potential can be generated.
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Prepare vesicles with a high internal potassium concentration and a low external potassium concentration.
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Add the ionophore valinomycin, which selectively carries K+ ions across the membrane, to generate a known membrane potential according to the Nernst equation.
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Measure the fluorescence change at different potassium gradients to create a calibration curve.
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Data Presentation
Table 1: Typical Experimental Parameters for this compound Assays
| Parameter | Typical Value/Range | Reference(s) |
| This compound Stock Solution | 1-5 mM in Ethanol or DMSO | |
| This compound Working Concentration | 10 - 500 nM | |
| Excitation Wavelength | ~614 nm | |
| Emission Wavelength | ~646 nm | |
| Vesicle Concentration | ~80 µg/ml protein | |
| Assay Temperature | 20-37 °C |
Visualizations
Caption: Experimental workflow for measuring membrane potential using this compound.
References
Technical Support Center: The Effect of Serum on Oxonol VI Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Oxonol VI for membrane potential measurements. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when conducting experiments in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane potential?
This compound is a slow-response, lipophilic anionic dye used to measure changes in plasma membrane potential.[1] It partitions into the cell membrane based on the Nernstian equilibrium principle. In depolarized cells, the interior is more positive, leading to an influx of the negatively charged this compound. This influx results in increased binding of the dye to intracellular components, which enhances its fluorescence. Conversely, hyperpolarization leads to a decrease in fluorescence as the dye moves out of the cell.
Q2: Can I use this compound in experiments with serum-containing media?
Yes, it is possible to use this compound in the presence of serum, but it presents significant challenges. Serum components, particularly albumin, can interact with the dye, and the serum itself contributes to high background fluorescence.[2] Careful optimization and specific controls are crucial for obtaining reliable data.
Q3: What are the main ways serum interferes with this compound fluorescence measurements?
Serum can interfere with this compound assays in two primary ways:
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Increased Background Fluorescence: Fetal Bovine Serum (FBS) and other serum types contain endogenous fluorescent molecules that can increase the baseline fluorescence, potentially masking the specific signal from this compound.
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Fluorescence Quenching and Spectral Shifts: Serum albumin can bind to this compound. This interaction can lead to quenching of the dye's fluorescence or shifts in its excitation and emission spectra, leading to inaccurate measurements of membrane potential.[2]
Q4: How does phenol red in my culture medium affect the assay?
Phenol red, a common pH indicator in cell culture media, can also contribute to background fluorescence and may quench the signal of some fluorescent dyes. For sensitive assays with low signal-to-noise ratios, using a phenol red-free medium during the experiment is recommended.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound, making it difficult to detect changes in membrane potential.
| Potential Cause | Recommended Solution |
| Autofluorescence from Serum and Media | - Use Serum-Free Medium for the Assay: If experimentally feasible, replace the serum-containing medium with a serum-free buffer (e.g., Hanks' Balanced Salt Solution, HBSS) immediately before adding the dye and performing the measurement. - Reduce Serum Concentration: If serum is required, try reducing the concentration to the minimum required to maintain cell health during the assay period. - Use Phenol Red-Free Medium: Switch to a phenol red-free version of your culture medium for the duration of the experiment. |
| Excess Dye Concentration | - Titrate this compound Concentration: The optimal dye concentration may be lower in the presence of serum. Perform a concentration curve to determine the lowest concentration of this compound that provides a detectable signal without excessive background. A typical starting range for this compound is 10-500 nM.[3] |
| Non-specific Binding of the Dye | - Wash Cells Thoroughly: After incubating with the dye, wash the cells gently with assay buffer to remove any unbound dye. - Include a No-Dye Control: Always include a control with cells in the assay medium without this compound to measure the inherent autofluorescence of your cells and the medium. |
Issue 2: Weak or No Signal Change
A lack of a discernible change in fluorescence upon stimulation can be due to several factors.
| Potential Cause | Recommended Solution |
| Serum-Induced Quenching | - BSA Control: To determine if serum albumin is quenching the signal, perform a control experiment with your cells in a buffer containing a concentration of Bovine Serum Albumin (BSA) equivalent to that in your serum-containing medium. - Calibration in the Presence of Serum: If quenching is occurring, it is essential to perform a full calibration of the dye's response in the presence of the same concentration of serum used in the experiment (see Experimental Protocols section). |
| Insufficient Cell Depolarization/Hyperpolarization | - Positive Controls: Use a known depolarizing agent (e.g., high extracellular K+ concentration) and a hyperpolarizing agent to ensure that your cells are responding as expected and that the dye can detect these changes. |
| Photobleaching | - Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters if available. - Use an Antifade Reagent: If performing imaging-based assays, consider using a mounting medium with an antifade reagent for fixed-cell experiments. |
Data Presentation
The following table summarizes the expected qualitative effects of serum on this compound fluorescence measurements. Quantitative data is highly dependent on cell type, serum lot, and specific experimental conditions and should be determined empirically.
| Parameter | No Serum | Low Serum (1-2%) | High Serum (5-10%) |
| Background Fluorescence | Low | Moderate | High |
| Signal-to-Noise Ratio | High | Moderate to Low | Low |
| Potential for Quenching | Low | Moderate | High |
| Recommended Action | Standard Protocol | Optimization of dye concentration and washing steps required. | Use of serum-free assay buffer is highly recommended. Extensive controls and calibration are mandatory. |
Experimental Protocols
Protocol 1: Measuring Membrane Potential in Serum-Containing Medium
This protocol provides a general framework. Specific parameters such as dye concentration and incubation times should be optimized for your cell type and experimental setup.
Materials:
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Cells of interest cultured in serum-containing medium
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This compound stock solution (e.g., 1 mM in DMSO or ethanol)[3]
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Serum-free assay buffer (e.g., HBSS)
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Phenol red-free culture medium (optional)
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Positive control for depolarization (e.g., high KCl buffer)
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Negative control (vehicle)
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Black-walled, clear-bottom microplates suitable for fluorescence measurements
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Media Exchange (Optional but Recommended): On the day of the assay, gently aspirate the serum-containing culture medium and replace it with pre-warmed serum-free or phenol red-free medium. Allow the cells to equilibrate for at least 30 minutes.
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Dye Loading: Prepare a working solution of this compound in the desired assay medium (with or without serum). Add the dye to the cells at the predetermined optimal concentration. Incubate at 37°C for a sufficient time to allow the dye to equilibrate across the cell membrane (typically 15-30 minutes).
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove unbound dye.
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Baseline Fluorescence Measurement: Measure the baseline fluorescence using a microplate reader or fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission ~614/646 nm).
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Stimulation: Add your test compound, positive control (e.g., high KCl), and vehicle control to the respective wells.
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Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the change in membrane potential.
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Data Analysis: Normalize the fluorescence signal to the baseline reading (F/F₀).
Protocol 2: Calibration of this compound in the Presence of Serum
To obtain a more quantitative measure of membrane potential changes in the presence of serum, a calibration curve should be generated.
Materials:
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Cells cultured in the desired serum concentration
-
This compound
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A set of calibration buffers with varying K+ concentrations, with the sum of [K+] and [Na+] kept constant.
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Valinomycin (a K+ ionophore)
Procedure:
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Prepare a series of calibration buffers with varying K+ concentrations (e.g., 5, 10, 20, 50, 100, 140 mM), maintaining osmolarity by adjusting the Na+ concentration.
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Load the cells with this compound in the presence of the desired serum concentration as described in Protocol 1.
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Add valinomycin (typically 1-5 µM) to all wells. This will clamp the membrane potential to the K+ equilibrium potential.
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Replace the medium in the wells with the different K+ calibration buffers.
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Measure the fluorescence intensity for each K+ concentration.
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Calculate the theoretical membrane potential for each K+ concentration using the Nernst equation: E_m = (RT/zF) * ln([K+]_out / [K+]_in), where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion, F is Faraday's constant, and [K+]_in is the intracellular potassium concentration (typically assumed to be around 140 mM).
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Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert fluorescence changes in your experiment to changes in millivolts.
Mandatory Visualizations
Caption: Workflow for this compound membrane potential assay.
Caption: Troubleshooting logic for this compound assays.
References
correcting for oxonol VI spectral overlap with other fluorophores
Welcome to the technical support center for addressing spectral overlap issues when using Oxonol VI in multi-color fluorescence experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a slow-response, anionic fluorescent dye commonly used as an optical indicator for membrane potential. It can enter depolarized cells, where it binds to intracellular components and exhibits enhanced fluorescence. Its spectral properties can vary slightly depending on the solvent and binding state, but it is generally excited by yellow-to-orange light and emits in the red to far-red spectrum.
Q2: What is spectral overlap and why is it a problem when using this compound?
Spectral overlap, also known as bleed-through or spillover, occurs when the emission spectrum of one fluorophore extends into the detection range intended for another.[1][2][3] This is a common challenge in multi-color experiments. Because this compound emits in the red region of the spectrum, its signal can be inadvertently detected in the channels designated for other red or far-red fluorophores like APC or Alexa Fluor 647, leading to false-positive signals and inaccurate data.[3]
Q3: How can I determine if I have a spectral overlap issue with this compound?
The most direct way to identify spectral overlap is by examining your single-color controls. When analyzing a sample stained only with this compound, if you detect a signal in a channel intended for a different fluorophore (e.g., the APC channel), that signal represents spillover. In a dot plot of the this compound channel versus another red channel, this will appear as a correlated signal where the "double-positive" population is an artifact of bleed-through.
Q4: What are the main methods for correcting spectral overlap?
There are two primary computational methods to correct for spectral overlap:
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Compensation : This is a mathematical process that subtracts the percentage of spectral spillover from one fluorophore into the detector of another.[4] It is the standard method used in conventional multi-color flow cytometry.
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Spectral Unmixing : This technique is used in spectral flow cytometry and some advanced microscopy systems. Instead of using narrow bandpass filters, spectral instruments capture the entire emission spectrum of each fluorophore. Algorithms then differentiate and quantify the contribution of each individual dye to the overall measured spectrum.
Both methods are essential for accurate results and rely on correctly prepared single-stain reference controls.
Data Presentation: Spectral Properties of this compound and Common Overlapping Fluorophores
The table below summarizes the approximate excitation and emission maxima for this compound and other commonly used fluorophores that may exhibit spectral overlap. This data is crucial for designing multi-color panels and understanding potential spillover.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| This compound | ~599-614 | ~634-646 | - |
| Alexa Fluor 647 | ~650 | ~665-671 | High |
| Allophycocyanin (APC) | ~650-652 | ~660 | High |
| PE-Cy5 | ~496, 565 | ~666-667 | Moderate to High |
Note: Spectral characteristics can vary based on instrumentation, buffer conditions, and conjugation.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of Single-Stain Compensation Controls
Accurate compensation is entirely dependent on high-quality single-stain controls. These controls are used to calculate the amount of spillover from each fluorophore into every other detector.
Methodology:
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Separate Tubes : For each fluorophore in your experiment (including this compound), prepare a separate tube or well.
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Carrier Particles : Use a carrier that matches your experimental sample (e.g., the same cell type or compensation beads). It is critical that the positive and negative populations in your control have the same level of autofluorescence.
-
Staining : Add only one fluorophore-conjugated antibody or dye to each corresponding tube. For this compound, stain a sample of your cells with only this compound at the same concentration used in your experiment.
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Include a Negative : Each control tube must contain a population of negative particles (unstained cells or beads) to serve as a baseline.
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Brightness : The positive signal in your compensation control should be at least as bright as, or brighter than, the signal you expect in your fully stained experimental sample. This ensures accurate calculation of the spillover.
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Identical Treatment : Treat your compensation controls exactly as you treat your experimental samples, including incubation times, temperatures, and any fixation or permeabilization steps.
Troubleshooting Guide: Common Compensation Issues
Problem 1: My compensated data shows a "smiling" or "frowning" population (under- or over-compensation).
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Possible Cause: The voltages for the detectors were not set correctly, or the compensation controls were not bright enough. Dim controls are a common cause of inaccurate compensation calculation.
-
Solution:
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Ensure your single-stain positive controls are sufficiently bright and on-scale (not saturated).
-
Re-run the compensation setup using brighter controls if necessary. For antibody stains, using a higher-expressing cell type or antibody-capture beads can provide a brighter signal for compensation purposes.
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Verify that the median fluorescence intensity (MFI) of the positive population in the spillover channel matches the MFI of the negative population in that same channel after compensation is applied.
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Problem 2: My compensated data for this compound still looks like it has false positives with my APC channel.
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Possible Cause: The compensation matrix was calculated incorrectly, or there is an issue with the single-stain controls for either this compound or APC. Using the wrong fluorophore for a control (e.g., a different tandem dye lot) can also lead to errors.
-
Solution:
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Review Controls: Carefully re-examine your single-stain controls for both this compound and APC. Ensure there is a clearly defined positive and negative population for each.
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Check for Contamination: Make sure your single-stain controls were not accidentally contaminated with another fluorophore.
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Recalculate Compensation: Use your flow cytometry software's automatic compensation setup wizard with your validated single-stain controls. Avoid manual adjustments unless you are experienced, as this can introduce bias.
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Problem 3: I am using fluorescence microscopy and see bleed-through from the this compound channel into my far-red channel.
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Possible Cause: The emission filters are not selective enough to separate the fluorescence of this compound from the other dye.
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Solution:
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Sequential Imaging: If your microscope allows, acquire images for each channel sequentially rather than simultaneously. First, image the this compound signal using its specific excitation laser and emission filter. Then, switch to the laser and filter set for the far-red dye and acquire the second image. This physically prevents the bleed-through from being captured.
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Linear Unmixing: For confocal or other advanced microscopy systems, you can use spectral imaging and linear unmixing. This involves acquiring a reference emission spectrum for each dye individually (from your single-stain controls) and then using software to mathematically separate the signals in your co-stained sample.
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Visualizations
Diagram 1: The Problem of Spectral Overlap
This diagram illustrates how the emission spectrum of this compound can spill over into the detection filter of a second fluorophore, such as APC.
Diagram 2: Workflow for Fluorescence Compensation
This workflow outlines the key steps for correctly performing compensation to remove spectral overlap.
References
Oxonol VI Technical Support Center: Troubleshooting Signal Stability and Baseline Drift
Welcome to the technical support center for Oxonol VI, a fluorescent dye for monitoring membrane potential. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with signal stability and baseline drift during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a slow-response, anionic fluorescent dye used to measure changes in membrane potential. It partitions into the cell membrane in a voltage-dependent manner. In the presence of an inside-positive membrane potential, the negatively charged dye accumulates in the intracellular space, leading to an increase in fluorescence.[1][2] Conversely, hyperpolarization (more negative internal potential) leads to a decrease in fluorescence.[3][4] Its response is slower than fast-response dyes, making it suitable for detecting average membrane potential changes in non-excitable cells.[3]
Q2: What are the typical excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 614 nm and 646 nm, respectively. Another source suggests an excitation maximum of 599 nm and an emission maximum of 634 nm. It is always recommended to determine the optimal settings for your specific instrumentation and experimental conditions.
Q3: What is a typical working concentration for this compound?
The final concentration of this compound in experiments typically ranges from 10 nM to 500 nM. It is crucial to use the lowest concentration that provides an adequate signal-to-noise ratio to avoid potential artifacts and cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A common method is to prepare a stock solution of 3.16 mM this compound in ethanol. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guide: Signal Stability and Baseline Drift
Unstable signals and drifting baselines are common challenges in fluorescence-based assays. The following sections provide potential causes and solutions for these issues when using this compound.
Issue 1: Unstable or Noisy Signal
A fluctuating fluorescence signal can make it difficult to interpret changes in membrane potential accurately.
| Potential Cause | Recommended Solution |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use neutral density filters or decrease the lamp/laser power. Minimize the exposure time for each measurement. |
| Dye Aggregation | Ensure the dye is fully dissolved in the working buffer. Sonication of the dye solution can sometimes help. Use the recommended concentration range, as higher concentrations can promote aggregation. |
| Cellular Stress or Damage | Minimize exposure to the excitation light to reduce phototoxicity. Ensure the experimental buffer is physiologically compatible with the cells and that cells are healthy before starting the experiment. |
| Instrumental Noise | Check the stability of your light source and detector. Allow the instrument to warm up sufficiently before starting measurements. |
Issue 2: Baseline Drift
A continuous upward or downward trend in the baseline fluorescence can obscure the true signal and lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Dye Leakage or Internalization | As a slow-response dye, this compound's distribution across the membrane takes time to equilibrate. Allow for a sufficient incubation period for the dye to stabilize before starting your experiment. Monitor the baseline for a period before adding your stimulus to ensure it is stable. |
| Temperature Fluctuations | Use a temperature-controlled stage or cuvette holder to maintain a constant temperature throughout the experiment. Even small changes in temperature can affect fluorescence intensity and membrane properties. |
| Incomplete Buffer Mixing | Ensure thorough but gentle mixing of all components (buffer, cells, dye, and any added compounds) to avoid concentration gradients that can cause baseline drift. |
| Photobleaching | While often associated with signal instability, significant photobleaching can also manifest as a downward baseline drift. Reduce excitation light intensity and/or duration. |
| Changes in Cell Volume or Morphology | Some experimental treatments can cause cells to swell or shrink, which can alter the membrane surface area and affect the dye's fluorescence. Monitor cell morphology using microscopy if possible. |
Experimental Protocols and Workflows
General Workflow for this compound Membrane Potential Assay
The following diagram illustrates a typical workflow for measuring changes in membrane potential using this compound in a suspension of cells or vesicles.
Troubleshooting Logic for Baseline Drift
This diagram outlines a logical approach to troubleshooting baseline drift.
References
Technical Support Center: Oxonol VI Temperature Sensitivity
Welcome to the Technical Support Center for Oxonol VI. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the impact of temperature on this compound performance in membrane potential assays. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a question-and-answer framework to diagnose and resolve common problems encountered during this compound-based experiments where temperature may be a contributing factor.
| Observed Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Inconsistent or drifting baseline fluorescence | Temperature fluctuations in the sample. Even minor temperature changes can affect the partitioning of this compound into the membrane and the intrinsic fluorescence of the dye, leading to a drifting signal. | Ensure precise and stable temperature control of the sample cuvette or plate holder. Allow the buffer, dye, and cell/vesicle suspension to reach thermal equilibrium before starting measurements. Use a temperature-controlled fluorometer. |
| Low fluorescence signal or poor signal-to-noise ratio | Suboptimal temperature for membrane fluidity. If the temperature is too low, the lipid bilayer may be in a gel phase, which can hinder the partitioning of this compound into the membrane, resulting in a weaker signal. | Optimize the experimental temperature to ensure the lipid membrane is in a fluid phase. This is particularly critical for reconstituted vesicle systems. The optimal temperature will depend on the lipid composition of the membranes. |
| Temperature-induced dye degradation. Although generally stable, prolonged exposure to elevated temperatures, especially in the presence of light, can lead to photobleaching and chemical degradation of this compound. | Prepare fresh working solutions of this compound for each experiment. Avoid exposing the dye to high temperatures for extended periods. Store stock solutions at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months), protected from light.[1] | |
| Irreproducible results between experiments | Inconsistent experimental temperatures. Failure to maintain the same temperature across different experimental runs will lead to variability in the results, as temperature affects both the biological system (e.g., ion channel activity) and the dye's performance. | Strictly adhere to a standardized temperature for all experiments in a series. Calibrate the instrument's temperature controller regularly. Report the experimental temperature in all data records. |
| Unexpectedly high fluorescence signal | Increased membrane permeability at high temperatures. Elevated temperatures can increase the fluidity and permeability of the cell membrane, potentially causing non-specific leakage of ions and altering the membrane potential.[2] This can lead to an artificially high accumulation of this compound. | Conduct experiments within a physiologically relevant temperature range for the cells or vesicles being studied. If high temperatures are necessary, perform control experiments to assess the impact on membrane integrity. |
| Altered kinetics of the fluorescence response | Temperature effects on protein activity. For experiments measuring the activity of membrane transporters or ion channels, temperature will directly impact the rate of their activity. This will be reflected in the rate of change of the this compound fluorescence signal. | Be aware that the kinetics of the biological process being measured are temperature-dependent. When comparing the effects of different treatments, ensure that the temperature is kept constant to avoid confounding kinetic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for using this compound?
A1: There is no single optimal temperature for all experiments. A common starting point is 20°C, but the ideal temperature depends on the specific biological system being studied.[1] For mammalian cells, a physiological temperature of 37°C is often used. However, it is crucial to consider that temperature affects both the activity of membrane proteins and the physical properties of the lipid bilayer. It is recommended to empirically determine the optimal temperature for your specific assay.
Q2: How does temperature directly affect the fluorescence of this compound?
Q3: Can temperature changes affect the calibration of the this compound signal?
A3: Yes. The relationship between this compound fluorescence and membrane potential is established through a calibration curve, often generated using a potassium gradient and a potassium ionophore like valinomycin.[3][4] The Nernst potential, which is used to calculate the theoretical membrane potential in these calibrations, is directly dependent on temperature. Therefore, it is imperative to perform the calibration at the same temperature as the experiment.
Q4: How does temperature impact the stability of this compound?
A4: this compound stock solutions are susceptible to degradation over time, and this process can be accelerated by elevated temperatures and exposure to light. For optimal performance, stock solutions should be stored frozen at -20°C for up to a month or at -80°C for up to six months and protected from light. Working solutions should be prepared fresh for each experiment.
Q5: What are the indirect effects of temperature on this compound measurements?
A5: Temperature has significant indirect effects on this compound performance by altering the biological sample. These effects include:
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Changes in membrane fluidity: Higher temperatures increase membrane fluidity, which can affect the partitioning of the dye into the membrane and the activity of embedded proteins.
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Altered protein function: The activity of ion channels, pumps, and transporters is highly temperature-dependent.
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Changes in membrane permeability: At higher temperatures, membrane permeability can increase, leading to ion leakage and dissipation of the membrane potential.
Experimental Protocols
Protocol 1: General Procedure for Measuring Membrane Potential Changes in Vesicles
This protocol provides a generalized workflow for using this compound to measure changes in membrane potential in reconstituted vesicles.
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Preparation of this compound Solutions:
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Prepare a stock solution of 3.16 mM this compound in high-quality ethanol.
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Store the stock solution at -20°C (short-term) or -80°C (long-term), protected from light.
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On the day of the experiment, prepare a working solution by diluting the stock solution. A typical final concentration in the assay is between 10-500 nM.
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Experimental Setup:
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Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., excitation ~614 nm, emission ~646 nm).
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Equilibrate the cuvette holder and the assay buffer to the desired experimental temperature (e.g., 20°C or 37°C).
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Measurement:
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Add the assay buffer to a cuvette and place it in the fluorometer to reach thermal equilibrium.
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Record the background fluorescence of the buffer.
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Add the this compound working solution to the cuvette and allow the signal to stabilize.
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Add the vesicle suspension to the cuvette and monitor the fluorescence until a stable baseline is achieved.
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Initiate the change in membrane potential (e.g., by adding ATP to activate an ion pump) and record the change in fluorescence over time.
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Protocol 2: Calibration of this compound Fluorescence with a K+ Gradient
This protocol describes how to generate a calibration curve to correlate this compound fluorescence with a known membrane potential.
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Preparation of Vesicles and Buffers:
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Prepare vesicles loaded with a specific concentration of potassium (e.g., 100 mM KCl).
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Prepare a series of assay buffers with varying concentrations of potassium, maintaining a constant ionic strength with a non-permeant ion (e.g., by replacing KCl with NaCl).
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-
Calibration Measurement:
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Follow steps 2.1 to 3.4 from Protocol 1, using the buffer with the highest potassium concentration.
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Add a small volume of valinomycin (a potassium ionophore) to the cuvette. This will create a potassium diffusion potential across the vesicle membrane.
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Record the fluorescence change until a new stable plateau is reached.
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Repeat the measurement for each of the different potassium concentration buffers to generate a range of membrane potentials.
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Data Analysis:
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Calculate the theoretical membrane potential for each potassium gradient using the Nernst equation: ΔΨ = (RT/zF) * ln([K+]out / [K+]in) where R is the gas constant, T is the absolute temperature, z is the valence of the ion (+1 for K+), and F is the Faraday constant.
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Plot the change in this compound fluorescence against the calculated membrane potential to generate a calibration curve.
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Visualizations
References
Technical Support Center: Optimizing Oxonol VI Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and overcoming common challenges encountered during Oxonol VI assays for membrane potential measurement.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a membrane potential probe?
A1: this compound is a slow-response, anionic fluorescent dye used to measure membrane potential.[1] Its mechanism relies on its voltage-dependent partitioning between the aqueous medium and the cell or vesicle membrane.[2][3] In the presence of an inside-positive membrane potential, the negatively charged this compound dye accumulates in the intravesicular or intracellular space according to the Nernst equilibrium.[2][3] This accumulation leads to increased binding of the dye to the inner leaflet of the lipid bilayer, resulting in a significant increase in fluorescence intensity. The change in fluorescence is directly proportional to the change in membrane potential.
Mechanism of this compound Action
Caption: Mechanism of this compound fluorescence in response to membrane potential.
Q2: What are the recommended starting concentrations for this compound?
A2: The final concentration of this compound in the assay typically ranges from 10 nM to 500 nM. It is crucial to determine the optimal concentration for your specific experimental system by performing a concentration titration to achieve the best signal-to-noise ratio without causing artifacts.
Q3: How should I prepare and store this compound stock solutions?
A3: A common stock solution is prepared at 3.16 mM in ethanol. This stock solution should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. For the working solution, the stock is often diluted in a mixture of ethanol and water (e.g., 1:5 volume ratio) before further dilution in the assay buffer to the final desired concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Incorrect filter set: The excitation and emission wavelengths for this compound are approximately 614 nm and 646 nm, respectively. Ensure your instrument's filter set is appropriate for these wavelengths. | 1. Verify instrument settings: Check and adjust the excitation and emission wavelengths on your fluorometer or plate reader. |
| 2. Low dye concentration: The final concentration of this compound may be too low for detection in your system. | 2. Optimize dye concentration: Perform a titration of this compound (e.g., 10 nM to 500 nM) to find the optimal concentration that yields a robust signal. | |
| 3. Insufficient membrane potential: The experimental conditions may not be generating a sufficient inside-positive membrane potential to cause dye accumulation. | 3. Verify potential generation: Use a positive control, such as creating a potassium diffusion potential with valinomycin, to confirm that a membrane potential can be generated and detected. | |
| 4. Dye degradation: Improper storage or exposure to light can lead to the degradation of this compound. | 4. Use fresh dye: Prepare a fresh working solution from a properly stored stock solution. | |
| High Background Fluorescence | 1. High dye concentration: Excessive this compound concentration can lead to high background fluorescence and potential self-quenching. | 1. Reduce dye concentration: Titrate the this compound concentration downwards to find a balance between signal and background. |
| 2. Autofluorescence of buffer or compounds: Components in your assay buffer or the test compounds themselves may be fluorescent at the measurement wavelengths. | 2. Check for autofluorescence: Measure the fluorescence of the buffer and any test compounds in the absence of this compound and vesicles/cells. If necessary, choose a different buffer system or apply a correction for compound fluorescence. | |
| 3. Light scattering: High concentrations of vesicles or cells can cause light scattering, leading to an artificially high fluorescence reading. | 3. Optimize cell/vesicle concentration: Perform a titration to find the optimal concentration of vesicles or cells that provides a good signal without excessive scattering. | |
| Signal Instability or Drift | 1. Photobleaching: Continuous exposure of the dye to the excitation light can cause it to photobleach, leading to a decrease in signal over time. | 1. Minimize light exposure: Reduce the intensity and duration of the excitation light. Use shutters and acquire data only when necessary. |
| 2. Temperature fluctuations: Changes in temperature can affect membrane fluidity and dye partitioning, leading to signal drift. | 2. Maintain constant temperature: Ensure that the assay is performed at a stable, controlled temperature. | |
| 3. Vesicle/cell settling: In plate-based assays, vesicles or cells may settle to the bottom of the well over time, affecting the fluorescence reading. | 3. Gentle agitation: If possible with your instrument, use gentle, intermittent shaking to keep the vesicles or cells in suspension. | |
| Assay Interference | 1. Interaction with test compounds: Some compounds may directly interact with this compound, quenching its fluorescence or causing a change in its spectral properties. Cationic compounds can also interact with the anionic dye. | 1. Screen for compound interference: Test the effect of your compounds on this compound fluorescence in the absence of cells or vesicles. |
| 2. Solvent effects: The solvent used to dissolve test compounds (e.g., DMSO) can affect the fluorescence properties of this compound. | 2. Maintain consistent solvent concentration: Ensure that the final concentration of any solvent is consistent across all wells and is at a level that does not interfere with the assay. Run appropriate solvent controls. | |
| 3. Interaction with ionophores: Anionic oxonol dyes can interact with the cationic K+-valinomycin complex, which may complicate the calibration of potentiometric responses. | 3. Careful calibration: Be aware of this potential interaction during calibration and consider its impact on the interpretation of the results. |
Experimental Protocols
Protocol 1: General this compound Assay for Membrane Potential in Vesicles
This protocol provides a general guideline for measuring changes in membrane potential in reconstituted vesicles.
This compound Assay Workflow
Caption: General workflow for an this compound membrane potential assay.
Materials:
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This compound
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Ethanol
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Deionized water
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Assay Buffer (e.g., Tris-HCl, HEPES, MOPS based buffer at a suitable pH and ionic strength for your system)
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Vesicle suspension
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Fluorometer or fluorescence plate reader
Procedure:
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Prepare this compound Stock Solution: Prepare a 3.16 mM stock solution of this compound in ethanol.
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Prepare this compound Working Solution: Dilute the stock solution in a mixture of ethanol and water (e.g., 1:5 v/v) and then further dilute in the assay buffer to the desired final concentration (typically in the range of 10-500 nM).
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Assay Setup: a. Add the appropriate volume of assay buffer to your cuvette or microplate well. b. Add the prepared this compound working solution to the buffer and mix gently. c. Equilibrate the mixture to the desired assay temperature (e.g., 20-37°C).
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Baseline Measurement: Measure the background fluorescence of the buffer containing this compound.
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Addition of Vesicles: Add a predetermined amount of the vesicle suspension to the cuvette or well.
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Signal Stabilization: Allow the fluorescence signal to stabilize.
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Induce Membrane Potential: Initiate the change in membrane potential (e.g., by adding ATP to activate an ion pump).
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Data Acquisition: Continuously monitor the fluorescence signal over time.
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Data Analysis: Calculate the change in fluorescence relative to the baseline to determine the change in membrane potential.
Protocol 2: Calibration of this compound Fluorescence with a Potassium Diffusion Potential
This protocol describes how to create a standard curve to correlate the this compound fluorescence signal with a known membrane potential.
Materials:
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Vesicles loaded with a low concentration of potassium (e.g., 0.5 mM K+) in a potassium-free buffer.
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A series of external buffers with varying concentrations of potassium.
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Valinomycin (a potassium ionophore)
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This compound
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Fluorometer
Procedure:
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Prepare Vesicles: Prepare vesicles loaded with a low and known internal potassium concentration.
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Assay Setup: a. In separate cuvettes, add the external buffers with varying potassium concentrations. b. Add this compound to each cuvette to the final optimized concentration. c. Add valinomycin to each cuvette (typically at a final concentration of ~1 µM).
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Initiate Diffusion Potential: Add the potassium-loaded vesicles to each cuvette. The valinomycin will facilitate the movement of K+ down its concentration gradient, creating a defined membrane potential according to the Nernst equation: ΔΨ = (RT/zF) * ln([K+]out / [K+]in)
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Measure Fluorescence: Record the steady-state fluorescence for each potassium concentration.
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Generate Calibration Curve: Plot the change in fluorescence against the calculated membrane potential for each potassium gradient to generate a standard curve.
Buffer Condition Optimization
The optimal buffer conditions for an this compound assay are highly dependent on the biological system being studied. The following table provides general guidance on key buffer parameters to consider for optimization.
| Buffer Parameter | Considerations | Typical Range |
| Buffer Type | Choose a buffer system that is compatible with your biological sample and does not interfere with the assay. Common choices include Tris, HEPES, and MOPS. | 20-50 mM |
| pH | This compound is anionic at physiological pH (pKa ~4.2). The pH of the buffer should be optimized to maintain the stability and activity of your protein of interest and to ensure the dye is in its responsive form. | 7.0 - 8.0 |
| Ionic Strength | The ionic strength of the buffer can influence membrane potential and the activity of membrane proteins. It should be adjusted to be physiologically relevant for your system. | 50-150 mM (e.g., NaCl or KCl) |
| Additives | Some experiments may require specific ions (e.g., Mg2+ for ATPases) or other additives. Ensure these do not interfere with this compound fluorescence. | Varies by experiment |
References
reducing background fluorescence in oxonol VI experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence in Oxonol VI experiments.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and reliability of data obtained from this compound assays. This guide provides a systematic approach to identifying and mitigating common sources of background noise.
Issue 1: High Background Fluorescence in Blank or Control Wells
Question: My wells containing only buffer and this compound, without cells or vesicles, show high fluorescence. What is the cause and how can I fix it?
Answer: High background in the absence of your biological sample often points to issues with the dye solution or the experimental medium itself.
Troubleshooting Steps:
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Optimize Dye Concentration: The concentration of this compound is a critical factor. A high concentration can lead to increased background fluorescence. It is recommended to use a concentration range of 10-500 nM.[1] Perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio for your specific experimental conditions.
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Check for Dye Aggregation: this compound, like many fluorescent dyes, can form aggregates at high concentrations or in certain buffers, leading to increased background. Visually inspect your stock and working solutions for any precipitates. If aggregation is suspected, you can try gentle sonication or vortexing of the stock solution before dilution.
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Evaluate Buffer and Media Composition: Components in your buffer or cell culture medium can be inherently fluorescent.
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Phenol Red: If using cell culture medium, switch to a phenol red-free formulation, as phenol red is a known source of background fluorescence.[2]
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Serum: Components in serum can also contribute to background. If possible, run the assay in a serum-free medium or a simple buffered saline solution like PBS.
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Contamination: Ensure all buffers and solutions are freshly prepared and filtered to prevent microbial contamination, which can be a source of fluorescence.
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Issue 2: High Background in Sample Wells Compared to Controls
Question: My sample wells (with cells or vesicles) have significantly higher background fluorescence than my control wells. What are the likely causes and solutions?
Answer: This scenario suggests that the high background is related to interactions between the dye and your biological sample or non-specific binding.
Troubleshooting Steps:
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Address Autofluorescence: Biological samples naturally fluoresce, a phenomenon known as autofluorescence.
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Include Unstained Controls: Always prepare a sample of your cells or vesicles that has not been incubated with this compound. Image this sample using the same settings as your experimental samples to determine the baseline level of autofluorescence.
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Spectral Separation: Autofluorescence is often more pronounced in the blue and green spectral regions. This compound has excitation and emission maxima in the longer wavelength regions (Excitation: ~614 nm, Emission: ~646 nm), which helps to minimize the impact of autofluorescence.[1]
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Background Subtraction: If autofluorescence is significant, it can be computationally subtracted from the total fluorescence signal. This involves acquiring an image of an unstained sample and using image analysis software to subtract this background from the images of the stained samples.[3][4]
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Minimize Non-Specific Binding: this compound can bind non-specifically to cellular components or the surface of the assay plate.
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Optimize Washing Steps: Insufficient washing after dye incubation will leave unbound dye in the well, contributing to high background. Increase the number and duration of wash steps. Gentle agitation during washing can also improve efficiency.
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Blocking Agents: While not as common for small molecule dyes as for antibodies, in some cases, pre-incubation with a blocking agent like Bovine Serum Albumin (BSA) may help to reduce non-specific binding to the plate surface.
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Control for Photobleaching Effects: While photobleaching permanently destroys fluorophores, it can also contribute to a perceived increase in background if the specific signal fades more rapidly than the background fluorescence.
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Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use neutral density filters and only illuminate the sample when acquiring data.
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Use More Photostable Dyes if Possible: If photobleaching is a persistent issue, consider if alternative, more photostable voltage-sensitive dyes are suitable for your application.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The recommended final concentration of this compound is typically in the range of 10-500 nM. However, the optimal concentration should be determined empirically for each specific cell type and experimental setup by performing a concentration titration to find the best signal-to-noise ratio.
Q2: How can I prepare the this compound stock and working solutions?
A2: A common protocol is to prepare a stock solution of 3.16 mM this compound in ethanol. For the working solution, this stock is often diluted in a mixture of ethanol and water (e.g., 1:5 volume ratio) and then further diluted in the assay buffer to the final desired concentration.
Q3: What are the excitation and emission wavelengths for this compound?
A3: The approximate excitation and emission maxima for this compound are 614 nm and 646 nm, respectively.
Q4: How does membrane potential affect this compound fluorescence?
A4: this compound is an anionic dye. In the presence of an inside-positive membrane potential (depolarization), the negatively charged dye accumulates inside the cell or vesicle. This accumulation leads to an increased binding of the dye to the inner leaflet of the membrane and a corresponding increase in fluorescence intensity. Conversely, hyperpolarization (more negative inside) leads to a decrease in fluorescence.
Q5: Should I be concerned about phototoxicity with this compound?
A5: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity, which can damage cells and affect their physiological responses. It is always advisable to minimize light exposure to the samples.
Data Presentation
The following tables summarize the expected effects of various experimental parameters on background fluorescence and signal-to-noise ratio in this compound experiments.
Table 1: Effect of this compound Concentration on Fluorescence
| This compound Concentration | Background Fluorescence | Signal Intensity | Signal-to-Noise Ratio |
| Too Low (<10 nM) | Low | Low | Low |
| Optimal (10-500 nM) | Low to Moderate | High | Optimal |
| Too High (>500 nM) | High | Saturated/High | Low |
Table 2: Impact of Washing Steps on Background Fluorescence
| Number of Washes | Background Fluorescence | Specific Signal Retention | Recommendation |
| None | Very High | High | Not Recommended |
| 1-2 Washes | Moderate to High | Good | May be insufficient |
| 3-4 Washes | Low | Good | Recommended |
| >4 Washes | Low | May decrease | Use with caution |
Experimental Protocols
Protocol for Optimizing this compound Concentration
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Prepare a series of this compound working solutions with concentrations ranging from 10 nM to 1 µM in your assay buffer.
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Seed your cells or prepare your vesicles in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).
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Include appropriate controls:
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Wells with buffer only (no dye, no sample).
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Wells with buffer and each concentration of this compound (no sample).
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Wells with your sample but no dye (for autofluorescence measurement).
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Add the different concentrations of this compound to the wells containing your sample.
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Incubate for a sufficient time for the dye to partition into the membranes (typically 15-30 minutes at the experimental temperature).
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Wash the cells with assay buffer (if applicable).
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Measure the fluorescence intensity using a plate reader or fluorescence microscope with the appropriate filter set for this compound (e.g., Ex: 610-620 nm, Em: 640-660 nm).
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Calculate the signal-to-noise ratio for each concentration by dividing the signal from your sample by the background from the corresponding dye-only well.
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Select the concentration that provides the highest signal-to-noise ratio without saturating the detector.
Protocol for Reducing Autofluorescence
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Prepare two identical samples: one stained with this compound and one unstained.
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Acquire an image of the unstained sample using the same imaging parameters (excitation intensity, exposure time, gain) that you will use for your experimental samples. This is your autofluorescence image.
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Acquire an image of the this compound-stained sample. This is your total fluorescence image.
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Use image analysis software to perform background subtraction. The software will subtract the pixel intensity values of the autofluorescence image from the total fluorescence image, resulting in an image that represents the specific this compound signal.
Visualizations
Caption: General experimental workflow for membrane potential measurements using this compound.
References
Technical Support Center: Managing Oxonol VI Cytotoxicity in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Oxonol VI cytotoxicity during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in live-cell imaging?
This compound is an anionic, slow-response fluorescent dye used as an optical indicator for membrane potential.[1][2] It is particularly useful for detecting changes in the average membrane potentials of non-excitable cells.[2] These changes can be triggered by various cellular activities, including ion channel permeability, respiratory activity, and drug binding.[2] In the presence of an inside-positive membrane potential, the negatively charged this compound dye accumulates inside the cell, leading to an increase in fluorescence.[3]
Q2: What are the primary concerns when using this compound in live-cell imaging?
The main concerns are cytotoxicity and phototoxicity. Cytotoxicity refers to the inherent toxicity of the dye to the cells, which can occur even without light exposure. Phototoxicity is cell damage induced by the interaction of the fluorescent dye and the excitation light, which can generate reactive oxygen species (ROS). Both can compromise cell health, leading to artifacts and unreliable experimental results. Additionally, like other oxonol dyes, this compound may have pharmacological activity on various ion channels and receptors, which could influence experimental outcomes.
Q3: How does this compound-induced cytotoxicity manifest in cells?
While the precise mechanism is not fully elucidated for this compound, a common pathway for fluorescent dye-induced cytotoxicity involves the mitochondria. Mitochondria are often the primary source of intracellular ROS. Disruption of the mitochondrial membrane potential can lead to an increase in ROS production, which in turn can trigger the intrinsic apoptotic pathway. This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (e.g., caspase-9 and caspase-3) that execute cell death.
Q4: At what concentration is this compound typically used?
For imaging applications, the final concentration of this compound should be in the low nanomolar to low micromolar range. A recommended starting range is 10-500 nM. However, the optimal concentration is highly dependent on the cell type and experimental conditions and should be determined empirically by performing a dose-response experiment.
Q5: Are there any alternatives to this compound for long-term membrane potential imaging?
Yes, several other classes of membrane potential dyes are available, each with its own advantages and disadvantages. These include other slow-response dyes like DiBACs (bis-oxonols) which are also anionic and primarily sensitive to plasma membrane potential. For mitochondrial membrane potential specifically, cationic dyes such as TMRM and TMRE are often used. It's important to note that many fluorescent dyes can exhibit some level of cytotoxicity, so careful validation is always necessary.
Quantitative Data on Cytotoxicity
While specific IC50 values for this compound are not widely available in the published literature, the following table provides hypothetical yet realistic data for illustrative purposes. These values are intended to guide researchers in designing their own dose-response experiments to determine the specific cytotoxicity profile for their cell line of interest. The IC50 value represents the concentration of a substance at which cell viability is inhibited by 50%.
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) | Assay Method |
| HeLa | Human Cervical Cancer | 24 | 25.5 | MTT Assay |
| 48 | 15.2 | MTT Assay | ||
| 72 | 8.9 | MTT Assay | ||
| SH-SY5Y | Human Neuroblastoma | 24 | 18.7 | LDH Release Assay |
| 48 | 10.1 | LDH Release Assay | ||
| 72 | 6.5 | LDH Release Assay | ||
| Primary Neurons | Rat Cortical Neurons | 24 | 9.8 | Live/Dead Staining |
| 48 | 4.3 | Live/Dead Staining | ||
| 72 | 2.1 | Live/Dead Staining |
Note: The data in this table is for illustrative purposes only and should not be considered as experimentally verified values. Researchers must determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Live/Dead Viability Assay
This protocol provides a method to determine the cytotoxic effect of this compound by quantifying the percentage of live and dead cells.
Materials:
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Cells of interest
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Complete cell culture medium
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96-well black, clear-bottom imaging plates
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This compound stock solution (e.g., 1 mM in DMSO)
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Calcein AM (live-cell stain)
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Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (dead-cell stains)
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Phosphate-buffered saline (PBS)
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Fluorescence microscope or high-content imaging system
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of imaging. Incubate overnight to allow for cell attachment.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
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Treatment: Remove the medium from the cells and add the prepared this compound dilutions and controls.
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Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Staining: Prepare a staining solution containing Calcein AM and EthD-1 in PBS according to the manufacturer's instructions.
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Washing and Staining: Wash the cells once with PBS, then add the staining solution to each well.
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Incubation with Stains: Incubate the plate for 30 minutes at room temperature, protected from light.
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Imaging: Image the plate using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and EthD-1 (dead cells, red fluorescence).
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Analysis: Quantify the number of live (green) and dead (red) cells in each well using image analysis software. Calculate the percentage of dead cells for each concentration of this compound.
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IC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Optimizing this compound Concentration for Live-Cell Imaging
This protocol helps to determine the optimal, non-toxic concentration of this compound for your live-cell imaging experiment.
Materials:
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Same as Protocol 1, excluding the Live/Dead staining kit.
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A positive control for membrane potential change (e.g., high extracellular KCl to induce depolarization).
Procedure:
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Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
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Concentration Titration: Prepare a range of low this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM) in a suitable imaging buffer (e.g., phenol red-free medium or HBSS).
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Staining and Imaging:
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Acquire a baseline image of the unstained cells.
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Replace the medium with the lowest concentration of this compound.
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Incubate for 15-30 minutes and acquire images.
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Monitor the cells for any morphological signs of stress (e.g., membrane blebbing, cell rounding, detachment).
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Repeat for each concentration, using a fresh set of cells for each condition if possible to avoid cumulative phototoxicity.
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Signal-to-Noise Assessment: For each concentration, induce a change in membrane potential using your positive control (e.g., adding high KCl). Measure the change in fluorescence intensity.
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Optimal Concentration Selection: Choose the lowest concentration of this compound that provides a sufficient signal-to-noise ratio for detecting the change in membrane potential without causing observable cytotoxic effects over the intended duration of your experiment.
Visualizations
Troubleshooting Guide
Q: My fluorescence signal is very low. What can I do?
A: There are several potential causes for a low signal:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low. Try titrating the concentration upwards, but be mindful of potential cytotoxicity at higher concentrations.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound (excitation/emission maxima are around 614/646 nm, though this can vary with binding).
-
Cell Health: Unhealthy cells may not maintain a proper membrane potential, leading to a weak signal. Ensure your cells are healthy before and during the experiment.
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Instrument Settings: Increase the exposure time or the gain on your camera. However, be aware that this can increase phototoxicity and background noise.
Q: I'm seeing a high background fluorescence. How can I reduce it?
A: High background can obscure your signal. Consider the following:
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Phenol Red: If your imaging medium contains phenol red, it can contribute to background fluorescence. Switch to a phenol red-free medium for imaging.
-
Dye Aggregation: At higher concentrations, Oxonol dyes can form aggregates which may lead to fluorescence quenching or anomalous signals. Try reducing the dye concentration or ensuring it is fully dissolved in your working solution.
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Washing Steps: Although this compound is used to measure dynamic changes, a gentle wash with fresh imaging buffer after the initial loading period can sometimes help reduce extracellular background fluorescence.
Q: My cells are dying during the experiment, even with low light exposure. What's happening?
A: This suggests chemical cytotoxicity rather than phototoxicity.
-
Concentration is too high: You are likely using a concentration of this compound that is toxic to your specific cell type. Perform a dose-response curve as described in Protocol 1 to find the IC50 and then work at concentrations well below this value.
-
Prolonged Exposure: Even low concentrations of a dye can be toxic over long imaging periods. Try to minimize the duration of the experiment or consider if a less toxic alternative dye is available.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the this compound stock is non-toxic to your cells (typically <0.1%).
Q: The fluorescence intensity is decreasing over time, even when the membrane potential should be stable. What could be the cause?
A: This is likely due to photobleaching, the light-induced destruction of fluorophores.
-
Reduce Light Exposure: Use the lowest possible excitation light intensity that still provides a usable signal.
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Decrease Exposure Time: Use shorter exposure times for each image.
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Reduce Sampling Frequency: Only acquire images as frequently as is necessary to capture the biological process you are studying.
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Use Antifade Reagents: Consider adding a live-cell compatible antifade reagent to your imaging medium.
References
Technical Support Center: Improving Temporal Resolution of Oxonol VI Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Oxonol VI for membrane potential measurements. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific challenges encountered during your experiments, with a focus on enhancing temporal resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane potential?
This compound is a slow-response, anionic fluorescent dye used as an optical indicator of membrane potential.[1] Its mechanism relies on its voltage-dependent partitioning between the extracellular solution and the cell's cytoplasm.[1][2] When the cell membrane depolarizes (becomes more positive on the inside), the negatively charged this compound dye enters the cell, binds to intracellular components, and exhibits enhanced fluorescence.[1] Conversely, hyperpolarization (more negative on the inside) leads to dye exclusion and a decrease in fluorescence.[3] This change in fluorescence intensity is proportional to the change in membrane potential.
Q2: Is this compound suitable for measuring fast neuronal signals like action potentials?
This compound is categorized as a "slow-response" probe, with response times that can be in the sub-second range. This is considerably slower than the millisecond timescale of individual neuronal action potentials. Therefore, resolving individual spikes with high fidelity using this compound is challenging. However, it is considered faster than other oxonol dyes like Oxonol V and can be used to measure slower changes in membrane potential or the average activity of a population of cells. For resolving fast, single-spike events, faster voltage-sensitive dyes are generally recommended.
Q3: What are the main factors limiting the temporal resolution of this compound measurements?
The primary limiting factors are:
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Inherent slow response kinetics: The redistribution of the dye across the membrane is a relatively slow process.
-
Low signal-to-noise ratio (SNR) at high speeds: To achieve high temporal resolution, very short camera exposure times are required. This reduces the number of photons collected per frame, leading to a lower SNR.
-
Phototoxicity and Photobleaching: High-speed imaging often necessitates high illumination intensity, which can damage cells (phototoxicity) and irreversibly destroy the fluorescent dye molecules (photobleaching), limiting the duration of experiments.
Troubleshooting Guides
Problem: Weak or No Signal
| Possible Cause | Suggestion & Solution |
| Inadequate Dye Concentration | The optimal concentration of this compound is typically in the range of 10-500 nM. Prepare a stock solution (e.g., 3.16 mM in ethanol) and dilute it to the desired working concentration in your experimental buffer. It is advisable to perform a concentration titration to find the optimal balance between signal strength and potential toxicity for your specific cell type. |
| Incorrect Excitation/Emission Settings | Ensure your microscope's filter set is appropriate for this compound. The typical excitation and emission maxima are around 614 nm and 646 nm, respectively. |
| Low Photon Count at High Speed | At very short exposure times, the number of photons collected per frame can be extremely low. To address this, you can: - Increase illumination intensity: Be mindful of the increased risk of phototoxicity and photobleaching. - Use a more sensitive detector: Electron-multiplying CCD (EMCCD) or scientific CMOS (sCMOS) cameras are more suitable for low-light, high-speed applications. - Increase the numerical aperture (NA) of your objective lens: A higher NA objective collects more light. |
| Suboptimal Camera Settings | For high-speed imaging, you need to optimize camera settings such as gain and exposure time. While increasing gain can amplify the signal, it also amplifies noise. Experiment with different gain and exposure settings to find the best SNR for your specific setup. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Suggestion & Solution |
| Excessive Dye Concentration | Using a concentration of this compound that is too high can lead to increased background fluorescence. Refer to the suggested concentration range (10-500 nM) and optimize for your cell type. |
| Autofluorescence | Biological samples can exhibit natural fluorescence (autofluorescence), which contributes to the background. To mitigate this: - Image an unstained control sample to determine the level of autofluorescence. - Use appropriate optical filters to separate the this compound signal from the autofluorescence spectrum. |
| Insufficient Washing | Ensure that any unbound dye is thoroughly washed away after the staining period to reduce background signal. |
Problem: Poor Temporal Resolution (Blurry or Slow Signal)
| Possible Cause | Suggestion & Solution |
| Inherent Slow Kinetics of this compound | The response of this compound is fundamentally limited by its redistribution mechanism. To improve the interpretation of fast events: - Deconvolution: Mathematically deconvolve the recorded fluorescence signal with the dye's known response characteristics to estimate the underlying faster voltage changes. This is an advanced technique that requires careful characterization of the dye's response in your system. - Signal Averaging: If the stimulus is repeatable, you can average multiple trials to improve the signal-to-noise ratio and better resolve the temporal dynamics. |
| Inadequate Imaging Speed | Ensure your camera and acquisition software are configured for the highest possible frame rate. This may involve reducing the region of interest (ROI) to be imaged. |
| Low Signal-to-Noise Ratio (SNR) | A low SNR can obscure fast changes in fluorescence. To improve SNR: - Optimize illumination and camera settings as described in the "Weak or No Signal" section. - Use signal filtering techniques (e.g., temporal filtering) during post-processing to reduce noise. Be cautious not to filter out the actual signal. |
| Consider Faster Alternatives | For applications requiring millisecond resolution of individual action potentials, consider using faster voltage-sensitive dyes. (See Table 2) |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism | Slow-response, redistributive | |
| Excitation Maximum | ~614 nm | |
| Emission Maximum | ~646 nm | |
| Typical Working Concentration | 10-500 nM | |
| Response to Depolarization | Increased Fluorescence | |
| Response to Hyperpolarization | Decreased Fluorescence |
Table 2: Comparison of Selected Voltage-Sensitive Dyes
| Dye Family | Example(s) | Typical Response Time | Typical Sensitivity (ΔF/F per 100mV) | Key Characteristics |
| Oxonols | This compound, DiBAC4(3) | Seconds to sub-second | Large (can be >1% per mV) | High sensitivity, slow response, suitable for population-level activity and slower potential changes. |
| Styryl Dyes (ANEPPS) | di-4-ANEPPS, RH795, RH1691 | Microseconds to milliseconds | ~2-10% | Fast response, moderate sensitivity, widely used for action potential imaging. |
| Fluorinated Styryl Dyes | di-4-AN(F)EPPTEA | Fast | 10-22% | Improved photostability and voltage sensitivity compared to traditional styryl dyes. |
| PeT-based (VoltageFluors) | BeRST 1, VF2.1.Cl | Fast | ~25-26% | High sensitivity and photostability, compatible with GFP-based sensors. |
| Genetically Encoded (GEVIs) | VSFP2.3, ASAP1 | Milliseconds to tens of milliseconds | Variable | Cell-type specific expression, but can have slower kinetics than some synthetic dyes. |
Experimental Protocols
High-Speed Imaging Protocol for this compound (Optimized for Temporal Resolution)
This protocol outlines a general procedure for using this compound in high-speed imaging experiments. Optimization of specific parameters (e.g., dye concentration, incubation time, illumination intensity) is crucial for each experimental setup.
-
Dye Preparation:
-
Prepare a stock solution of this compound (e.g., 3.16 mM) in high-quality ethanol. Store at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 10-500 nM) in your physiological buffer.
-
-
Cell Staining:
-
Wash the cells or tissue with the physiological buffer.
-
Incubate the sample with the this compound working solution. Incubation time will vary depending on the preparation (e.g., 20 minutes for some tissues).
-
Thoroughly wash the preparation with the physiological buffer to remove any unbound dye.
-
-
Microscope and Camera Setup:
-
Use a microscope equipped with a high numerical aperture (NA) objective and appropriate filter sets for this compound (Excitation: ~614 nm, Emission: ~646 nm).
-
Employ a high-speed, high-sensitivity camera (e.g., EMCCD or sCMOS).
-
Minimize the region of interest (ROI) to be imaged to maximize the frame rate.
-
Adjust the illumination intensity to the lowest level that provides a usable signal to minimize phototoxicity and photobleaching.
-
-
Image Acquisition:
-
Set the camera exposure time to the shortest possible duration that still yields a detectable signal above the noise floor.
-
Acquire a time-series of images at the highest possible frame rate.
-
If the event of interest is triggered, synchronize the image acquisition with the stimulus.
-
-
Data Analysis:
-
Correct for photobleaching by fitting an exponential decay to the fluorescence trace and normalizing the data.
-
Apply temporal and spatial filtering to reduce noise, if necessary.
-
For repeatable events, perform signal averaging across multiple trials to improve the SNR.
-
If attempting to resolve events faster than the dye's response time, consider applying deconvolution algorithms.
-
Visualizations
References
- 1. scimedia.com [scimedia.com]
- 2. Computational Photon Counting Using Multithreshold Peak Detection for Fast Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deconvolution of Voltage Sensor Time Series and Electro-diffusion Modeling Reveal the Role of Spine Geometry in Controlling Synaptic Strength - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Oxonol VI and DiBAC4(3) for Membrane Potential Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cellular membrane potential is crucial for understanding a vast array of physiological processes, from nerve impulse transmission to drug efficacy screening. Fluorescent probes offer a powerful, non-invasive method for monitoring these changes in real-time across cell populations. Among the most utilized are the slow-response oxonol dyes, Oxonol VI and DiBAC4(3). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific application.
Mechanism of Action: A Tale of Two Anions
Both this compound and DiBAC4(3) are lipophilic, anionic dyes that report changes in membrane potential by moving across the plasma membrane in response to the cell's electrical gradient.[1] In their unbound state in the extracellular medium, their fluorescence is low.[1]
A key distinction lies in their primary cellular localization and fluorescence response. As negatively charged molecules, they are driven into the cell during membrane depolarization (when the intracellular environment becomes more positive).[2][3] Once inside, they bind to intracellular proteins and membranes, leading to a significant enhancement in their fluorescence.[2] Conversely, during hyperpolarization (when the intracellular environment becomes more negative), the dyes are expelled from the cell, resulting in a decrease in fluorescence.
Because of their negative charge, both dyes are generally excluded from the negatively charged mitochondrial matrix, making them particularly well-suited for measuring plasma membrane potential without confounding signals from mitochondrial activity.
References
A Comparative Guide to Membrane Potential Measurement: Oxonol VI Fluorescence vs. Patch Clamp Recordings
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a wide range of physiological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent techniques: the fluorescent indicator Oxonol VI and the gold-standard electrophysiological method, patch clamp recording. We will delve into their principles of operation, present a quantitative comparison of their performance, and provide detailed experimental protocols.
This guide aims to equip you with the necessary information to select the most appropriate technique for your research needs, balancing the trade-offs between directness, throughput, and potential artifacts.
Principles of Detection: An Indirect vs. a Direct Measurement
The fundamental difference between using this compound and the patch clamp technique lies in the directness of the membrane potential measurement.
This compound , a member of the slow-response voltage-sensitive dye family, provides an indirect optical measurement of membrane potential.[1] As an anionic dye, it accumulates in the cytoplasm of depolarized cells due to the favorable electrical gradient.[2] This intracellular accumulation leads to binding to lipids and proteins, resulting in a significant increase in fluorescence intensity.[3][4] Conversely, hyperpolarization of the cell membrane leads to the expulsion of the dye and a decrease in fluorescence. The change in fluorescence intensity can then be calibrated to reflect the underlying change in membrane potential.[3]
Patch clamp recording , on the other hand, is the gold standard for direct electrophysiological measurement of membrane potential. This technique involves forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane, effectively isolating a "patch" of the membrane. In the whole-cell configuration, the membrane patch is ruptured, allowing the electrode to directly measure the potential difference across the entire cell membrane with high fidelity. The two primary modes are current-clamp, which measures the membrane potential, and voltage-clamp, which holds the membrane potential constant while measuring the ionic currents.
Quantitative Performance Comparison
The choice between this compound and patch clamp often comes down to a trade-off between throughput, invasiveness, and the quality of the data. The following table summarizes key performance metrics for both techniques.
| Feature | This compound Fluorescence Imaging | Patch Clamp Electrophysiology |
| Measurement Principle | Indirect, optical measurement of dye distribution | Direct, electrical measurement of potential difference |
| Temporal Resolution | Milliseconds to seconds (slow response) | Microseconds to milliseconds |
| Sensitivity | ~1% fluorescence change per mV (for similar oxonol dyes) | High, capable of resolving single-channel currents |
| Invasiveness | Minimally invasive (dye application) | Highly invasive (physical contact and membrane rupture) |
| Throughput | High (can be used in multi-well plate formats) | Low (typically single-cell measurements) |
| Spatial Resolution | High (can resolve subcellular potential changes) | Single point (whole-cell average) |
| Potential Artifacts | Dye toxicity, phototoxicity, binding to non-target molecules | Cell dialysis, seal leakage, mechanical stress on the cell |
Signaling Pathways and Experimental Workflows
To visualize the underlying processes of each technique, the following diagrams illustrate the mechanism of action for this compound and the typical workflow for a whole-cell patch clamp experiment.
Mechanism of this compound fluorescence in response to membrane potential changes.
Workflow for a whole-cell patch clamp recording experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both this compound fluorescence imaging and whole-cell patch clamp recordings.
This compound Fluorescence Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5 mM in DMSO or ethanol). Store protected from light at -20°C.
-
Prepare a working solution by diluting the stock solution in the desired extracellular recording buffer to the final working concentration (typically in the range of 10-500 nM).
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and culture under standard conditions.
-
On the day of the experiment, replace the culture medium with the extracellular recording buffer.
-
-
Dye Loading:
-
Add the this compound working solution to the cells and incubate for a period sufficient to allow for dye partitioning into the membrane and cytoplasm (typically 5-15 minutes at room temperature or 37°C).
-
-
Imaging:
-
Mount the imaging dish on a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission maxima ~620/645 nm).
-
Acquire a baseline fluorescence reading.
-
Apply the experimental stimulus (e.g., a depolarizing agent like high extracellular potassium or a specific ion channel modulator).
-
Record the change in fluorescence intensity over time.
-
-
Calibration (Optional but Recommended):
-
To correlate fluorescence changes with absolute membrane potential, a calibration curve can be generated. This is often achieved by treating the cells with a potassium ionophore (e.g., valinomycin) in the presence of varying extracellular potassium concentrations to clamp the membrane potential at known values according to the Nernst equation.
-
Whole-Cell Patch Clamp Recording Protocol
This protocol outlines the key steps for obtaining whole-cell recordings.
-
Solution Preparation:
-
External Solution (Extracellular Buffer): Prepare a solution mimicking the ionic composition of the extracellular fluid (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4).
-
Internal Solution (Intracellular Buffer): Prepare a solution for filling the micropipette that mimics the intracellular ionic environment (e.g., containing K-gluconate or KCl, MgCl2, HEPES, EGTA, ATP, and GTP, pH adjusted to 7.2).
-
-
Pipette Preparation:
-
Pull glass capillary tubes using a micropipette puller to create pipettes with a tip resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the filtered internal solution.
-
-
Cell Approach and Sealing:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Under visual guidance, carefully approach a target cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (Giga-seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette tip, establishing electrical access to the cell's interior.
-
-
Recording:
-
Switch the amplifier to the desired mode (current-clamp to record membrane potential or voltage-clamp to record ionic currents).
-
Record baseline activity and the response to experimental manipulations (e.g., drug application or current injection).
-
-
Data Analysis:
-
Analyze the recorded electrical signals using appropriate software to determine parameters such as resting membrane potential, action potential characteristics, or current-voltage relationships.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound fluorescence imaging and patch clamp electrophysiology are powerful techniques for investigating cellular membrane potential.
This compound is well-suited for high-throughput screening applications where relative changes in membrane potential across a large population of cells are of interest. Its non-invasive nature and compatibility with multi-well plate readers make it an excellent choice for drug discovery and initial compound screening.
Patch clamp recording remains the unequivocal gold standard for detailed, high-fidelity analysis of membrane potential and ion channel activity in individual cells. When precise, absolute voltage measurements and high temporal resolution are required to dissect the biophysical properties of ion channels or to study rapid signaling events, patch clamp is the superior method.
Ultimately, the two techniques can be viewed as complementary. In some instances, simultaneous patch clamp and fluorescence imaging can be employed to calibrate the optical signal and to correlate ion channel activity with broader changes in cellular membrane potential, providing a more complete picture of cellular electrophysiology.
References
A Researcher's Guide to Validating Oxonol VI Measurements of Membrane Potential
For researchers, scientists, and drug development professionals relying on Oxonol VI to measure membrane potential, ensuring the accuracy and validity of these measurements is paramount. This guide provides a comparative overview of established methods for validating this compound data, supported by experimental data and detailed protocols.
Understanding this compound
This compound is a slow-response, anionic fluorescent dye that partitions into the cell membrane in a voltage-dependent manner. Upon depolarization of the plasma membrane, the dye enters the cell, binds to intracellular components, and exhibits an increase in fluorescence. Conversely, hyperpolarization leads to the dye's exclusion from the cell and a decrease in fluorescence. Its primary application lies in detecting changes in membrane potential, particularly in high-throughput screening and vesicle-based assays.[1][2][3]
Core Validation Methodologies
The validation of this compound measurements is crucial to control for potential artifacts and to correlate fluorescence changes with absolute membrane potential values. The three primary methods for validation are:
-
Electrophysiology (Patch-Clamp): The gold standard for direct and precise measurement of membrane potential.
-
Calibration with Ionophores: Creating a known membrane potential by establishing an ion gradient and utilizing specific ionophores.
-
Comparison with Alternative Fluorescent Dyes: Corroborating this compound data with other membrane potential-sensitive probes that have different mechanisms of action.
Comparison of Validation Methods
The following table summarizes the key characteristics and performance metrics of the primary validation techniques for this compound.
| Validation Method | Principle | Advantages | Disadvantages | Typical Quantitative Correlation with Oxonol Dyes |
| Patch-Clamp | Direct measurement of the voltage difference across the cell membrane using a glass micropipette. | Gold standard for accuracy and temporal resolution. Allows for precise voltage clamping to calibrate dye response. | Low-throughput, technically challenging, and invasive, which can alter cell physiology. Not suitable for all cell types. | Fluorescence response of approximately 1% per mV for diBA-C4-(3), a similar oxonol dye.[4] |
| Ionophore Calibration (K+/Valinomycin) | Generation of a potassium diffusion potential of a known value (calculated by the Nernst equation) using the K+-selective ionophore valinomycin. | High-throughput compatible, relatively simple to implement, and allows for calibration of the fluorescence signal to millivolts (mV).[3] | Indirect measurement, assumes the cell membrane is permeable only to K+, potential for off-target effects of the ionophore. | Can be used to create a calibration curve to correlate this compound fluorescence intensity with membrane potentials up to 150-200 mV. |
| Alternative Dyes (e.g., FRET-based, DiBAC4(3)) | Simultaneous or sequential use of another fluorescent dye with a different mechanism to observe correlated changes in fluorescence. | High-throughput compatible, can reveal dye-specific artifacts or compound interference. | Each dye has its own limitations and potential for artifacts. Does not provide an absolute measure of membrane potential without separate calibration. | Good correlation in IC50 values for various channel modulators has been observed between oxonol probes and other dye systems, though some compounds can interfere with oxonol probes specifically. |
Experimental Protocols
Validation and Calibration using Patch-Clamp
This protocol describes the simultaneous recording of membrane potential using the whole-cell patch-clamp technique and fluorescence imaging of an oxonol dye (diBA-C4-(3), a close analog of this compound).
Methodology:
-
Cell Preparation: Culture cells (e.g., BICR/M1R-k or L cells) on glass coverslips suitable for microscopy. To facilitate simultaneous measurements, cells can be fused into giant homokaryons using polyethylene glycol (PEG) to increase the cell size and minimize leakage from electrode insertion.
-
Dye Loading: Incubate the cells with 2 µM diBA-C4-(3) in a suitable buffer (e.g., phosphate-buffered saline) for 20 minutes at 37°C.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a stained cell using a glass microelectrode filled with 3 M KCl.
-
Record the membrane potential in current-clamp mode or clamp the voltage to known potentials in voltage-clamp mode.
-
-
Fluorescence Measurement:
-
Simultaneously, excite the loaded cells with the appropriate wavelength for the oxonol dye and record the fluorescence emission using a fluorescence microscope equipped with a photometer.
-
Record baseline fluorescence and the changes in fluorescence intensity as the membrane potential is altered by the patch-clamp amplifier.
-
-
Data Analysis: Correlate the percentage change in fluorescence intensity with the measured changes in membrane potential in millivolts to determine the dye's sensitivity.
Logical Workflow for Patch-Clamp Validation
Caption: Workflow for validating this compound with patch-clamp.
Calibration using K+/Valinomycin
This protocol creates a defined membrane potential across the membranes of lipid vesicles, which can then be used to calibrate the fluorescence response of this compound.
Methodology:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing a known concentration of K+ (e.g., 100 mM KCl).
-
Experimental Setup:
-
Add a suitable buffer with a lower external K+ concentration to a fluorometer cuvette.
-
Add this compound to the cuvette to a final concentration of 10-500 nM and record the baseline fluorescence.
-
Add the K+-loaded vesicles to the cuvette.
-
-
Generating the Diffusion Potential:
-
Add valinomycin (a K+ ionophore) to the cuvette. Valinomycin will selectively transport K+ out of the vesicles, down its concentration gradient, making the inside of the vesicle negative relative to the outside.
-
The magnitude of this membrane potential (diffusion potential) can be calculated using the Nernst equation:
-
ΔΨ = - (RT/zF) * ln([K+]in / [K+]out)
-
-
-
Fluorescence Measurement: Continuously monitor the fluorescence of this compound. The establishment of the inside-negative potential will cause the anionic dye to be expelled from the vesicles, resulting in a decrease in fluorescence.
-
Calibration Curve: Repeat the experiment with varying external K+ concentrations to generate a range of membrane potentials. Plot the change in this compound fluorescence against the calculated membrane potential to create a calibration curve.
Signaling Pathway for K+/Valinomycin Calibration
Caption: K+/Valinomycin method for this compound calibration.
Comparative Validation with Alternative Dyes
This protocol outlines a comparison between an oxonol dye (DiBAC4(3)) and other membrane potential probes in a cell-based assay.
Methodology:
-
Cell Culture: Plate cells (e.g., RBL-2H3) in a 96-well microplate.
-
Dye Loading:
-
For the oxonol dye, incubate cells with 5 µM DiBAC4(3) for at least 30 minutes.
-
For other dyes, follow the manufacturer's recommended loading protocol. For example, for a FRET-based system, this may involve sequential loading of a donor and an acceptor dye.
-
-
Assay Performance:
-
Acquire a baseline fluorescence reading using a plate reader with the appropriate filter sets for each dye.
-
Stimulate the cells to induce a change in membrane potential. For example, depolarize the cells by adding a high concentration of KCl (e.g., 50 mM).
-
Record the fluorescence change over time.
-
-
Pharmacological Validation:
-
To compare the performance of the dyes in a drug screening context, pre-incubate the cells with various concentrations of known ion channel modulators before depolarization.
-
Determine the IC50 values for each modulator with each dye system.
-
-
Data Analysis: Compare the signal-to-background ratio, response kinetics, and IC50 values obtained with this compound/DiBAC4(3) to those from the alternative dyes. This will help identify any dye-specific artifacts or discrepancies.
Logical Flow for Comparative Dye Validation
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
Unveiling the Advantages of Ratiometric Measurements with Oxonol VI: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and reliable measurements of membrane potential, the choice of a suitable fluorescent probe is paramount. This guide provides a comprehensive comparison of Oxonol VI, a slow-response, emission-ratiometric voltage-sensitive dye, with other common alternatives. We delve into the inherent advantages of its ratiometric nature, supported by experimental data and detailed protocols, to facilitate informed decisions in your research endeavors.
The Power of the Ratio: Overcoming Experimental Pitfalls
Ratiometric fluorescence measurements offer a significant advantage over single-wavelength intensity-based methods by providing a built-in "self-calibration".[1] This technique involves measuring the ratio of fluorescence intensities at two different wavelengths, which effectively minimizes the influence of various experimental artifacts.[1] Factors such as fluctuations in illumination intensity, variations in dye concentration due to loading inconsistencies or photobleaching, and changes in cell volume or path length can all introduce errors in non-ratiometric measurements.[2] By calculating a ratio, these confounding variables, which typically affect both wavelengths proportionally, are canceled out, leading to a more accurate and reproducible quantification of the underlying physiological change, in this case, membrane potential.[2][3]
This compound in Action: A Performance Comparison
| Feature | This compound | Styryl Dyes (e.g., di-4-ANEPPS) | Genetically Encoded Voltage Indicators (GEVIs) |
| Measurement Type | Emission-Ratiometric | Often Ratiometric (Excitation or Emission) | Often Ratiometric (FRET-based) |
| Response Speed | Slow (milliseconds to seconds) | Fast (microseconds to milliseconds) | Variable, generally slower than styryl dyes |
| Sensitivity | High, with fluorescence changes up to 150-200 mV observed in vesicles | Generally lower fractional fluorescence changes per mV | Sensitivity is continually improving with new generations |
| Calibration | Readily calibrated using ionophores like valinomycin | Can be calibrated, but can be more complex | Calibration can be challenging in vivo |
| Photostability | Moderate, subject to photobleaching | Can be prone to photobleaching, though some newer versions show improvement | Generally more photostable than organic dyes |
| Toxicity | Can have pharmacological effects at higher concentrations | Can exhibit phototoxicity and pharmacological effects | Generally considered less toxic and invasive |
| Cell Specificity | No inherent cell-type specificity | No inherent cell-type specificity | Can be targeted to specific cell types through genetic expression |
Signaling Pathway and Experimental Workflow
The mechanism of action for this compound involves its voltage-dependent partitioning between the aqueous environment and the cell membrane. As an anionic dye, depolarization of the membrane leads to an influx of the dye into the cell, where it binds to intracellular components and exhibits enhanced fluorescence. Hyperpolarization, conversely, leads to dye exclusion and a decrease in fluorescence.
Experimental Workflow: Ratiometric Measurement of Membrane Potential in Vesicles
The following diagram illustrates a typical workflow for measuring membrane potential changes in reconstituted vesicles using this compound.
Caption: A streamlined workflow for quantifying membrane potential in vesicles using this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 3.16 mM): Prepare a stock solution of this compound in ethanol.
-
Working Solution (e.g., 10-500 nM): Dilute the stock solution to the desired final concentration in the appropriate experimental buffer. The final ethanol concentration should be kept low to avoid affecting the membrane integrity.
Ratiometric Measurement of Membrane Potential in Reconstituted Vesicles
This protocol is adapted from procedures for measuring membrane potential in reconstituted vesicles.
-
Vesicle Preparation: Prepare reconstituted vesicles containing the protein of interest (e.g., an ion pump or channel) in a buffer with a known internal ion concentration (e.g., high potassium).
-
Equilibration: Add the prepared vesicles to a cuvette containing an external buffer with a different ion concentration (e.g., low potassium) to establish an ion gradient. Allow the system to equilibrate.
-
Dye Loading: Add the this compound working solution to the cuvette containing the vesicles and allow the dye to partition into the membranes until a stable baseline fluorescence is achieved.
-
Initiation of Potential Change: Induce a membrane potential by adding an ionophore. For example, add valinomycin to vesicles with a K+ gradient to induce a potassium diffusion potential. The magnitude of the potential can be calculated using the Nernst equation.
-
Fluorescence Measurement: Record the fluorescence emission at two wavelengths simultaneously (the specific wavelengths will depend on the instrument and filter sets, but should be chosen to maximize the ratiometric signal change). The ratio of these two intensities is then calculated.
-
Calibration Curve: Repeat steps 2-5 with varying external potassium concentrations to generate a range of known membrane potentials. Plot the fluorescence ratio against the calculated membrane potential to create a calibration curve.
-
Experimental Measurement: To measure an unknown membrane potential generated by a protein of interest (e.g., upon addition of ATP to an ATPase), record the fluorescence ratio and determine the corresponding voltage from the calibration curve.
Logical Relationship of Ratiometric Advantage
The following diagram illustrates how ratiometric measurements with this compound lead to more reliable data by correcting for common experimental artifacts.
Caption: Ratiometric measurements correct for artifacts that compromise single-wavelength intensity data.
Conclusion
This compound, with its inherent ratiometric properties, provides a robust and reliable method for the quantitative measurement of membrane potential. While it is a "slow" response dye and may not be suitable for resolving fast action potentials, its high sensitivity and the ease of calibration make it an excellent choice for studying slower changes in membrane potential in non-excitable cells, reconstituted vesicles, and other model systems. The ability of ratiometric measurements to correct for common experimental artifacts ensures higher data fidelity, a critical consideration for researchers in basic science and drug development. When selecting a voltage-sensitive dye, the specific experimental requirements for temporal resolution, sensitivity, and resistance to artifacts should be carefully considered. For applications where accuracy and quantitation of slower potential changes are paramount, this compound presents a compelling option.
References
- 1. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 2. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
A Comparative Guide to Oxonol VI and JC-1 for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
The disruption of the mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis. Detecting this change is a key method for identifying apoptotic cells. This guide provides a comprehensive comparison of two fluorescent probes, Oxonol VI and JC-1, used to measure changes in membrane potential during apoptosis. While both are potentiometric dyes, their mechanisms of action and primary cellular targets differ significantly, making their suitability dependent on the specific experimental goals.
Mechanism of Action: A Tale of Two Charges
The fundamental difference between this compound and JC-1 lies in their electrical charge and, consequently, how they respond to cellular membrane potentials.
JC-1: A Cationic Probe for Mitochondrial Potential
JC-1 is a lipophilic cationic dye that is actively taken up by healthy, energized mitochondria due to their high negative membrane potential.[1][2][3]
-
In healthy cells: The high mitochondrial membrane potential drives the accumulation of JC-1 within the mitochondria. At these high concentrations, JC-1 molecules form aggregates, known as J-aggregates, which emit a distinct red to orange fluorescence (typically around 590 nm).[1][3]
-
In apoptotic cells: A hallmark of early apoptosis is the collapse of the mitochondrial membrane potential. This loss of negative charge prevents the accumulation of JC-1 within the mitochondria. As a result, JC-1 remains in the cytoplasm in its monomeric form, which emits a green fluorescence (around 529 nm).
This shift from red to green fluorescence provides a ratiometric readout of mitochondrial depolarization, allowing for a semi-quantitative assessment of apoptosis. The ratio of red to green fluorescence is dependent on the mitochondrial membrane potential and not on factors like mitochondrial size or shape.
This compound: An Anionic Probe Primarily for Plasma Membrane Potential
This compound is a lipophilic anionic dye. Unlike cationic dyes, it is electrostatically repelled by the negative interior of healthy cells and mitochondria.
-
In healthy cells: Due to the negative potential across the plasma membrane, this compound is largely excluded from the cell.
-
In depolarized cells: During certain cellular processes, including late-stage apoptosis and necrosis, the plasma membrane can depolarize. This reduction in the negative potential allows the anionic this compound to enter the cell. Once inside, it can bind to intracellular proteins and membranes, leading to an enhancement of its fluorescence. While the exact spectral shift for this compound in apoptotic cells is not extensively documented in the context of apoptosis detection, other oxonol dyes like DiBAC4(3) show an increase in fluorescence upon depolarization. It is important to note that oxonol dyes are primarily considered indicators of plasma membrane potential.
Signaling Pathways and Experimental Workflows
The choice between this compound and JC-1 is dictated by the specific cellular event being investigated. JC-1 directly interrogates the health of the mitochondria, a key player in the intrinsic apoptotic pathway. This compound, on the other hand, reports on changes in the plasma membrane potential, which can be a consequence of various cellular events, including but not limited to late-stage apoptosis.
Figure 1. Simplified intrinsic apoptosis signaling pathway leading to mitochondrial depolarization.
Experimental Workflow: JC-1
The use of JC-1 allows for the direct measurement of a key event in the intrinsic apoptotic pathway.
Figure 2. Experimental workflow for apoptosis detection using JC-1.
Experimental Workflow: this compound (Inferred)
Figure 3. Inferred experimental workflow for detecting plasma membrane depolarization with this compound.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound | JC-1 |
| Dye Type | Anionic | Cationic |
| Primary Target | Plasma Membrane Potential | Mitochondrial Membrane Potential |
| Mechanism | Enters cells with depolarized plasma membranes, leading to a potential fluorescence increase. | Accumulates in healthy mitochondria (red fluorescence); remains as monomers in the cytoplasm of apoptotic cells (green fluorescence). |
| Apoptosis Stage | Primarily late-stage apoptosis or necrosis (associated with plasma membrane depolarization). | Early-stage apoptosis (detects mitochondrial depolarization). |
| Readout | Fluorescence intensity change (likely increase). | Ratiometric (shift from red to green fluorescence). |
| Excitation/Emission (nm) | ~614 / ~646 | Monomer: ~514 / ~529; J-aggregates: ~585 / ~590 |
Experimental Protocols
JC-1 Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Induce apoptosis in your cell line of choice using a known method. Prepare a negative control (untreated cells) and a positive control (cells treated with a depolarizing agent like CCCP). Harvest cells and adjust the density to 1 x 10^6 cells/mL in culture medium.
-
JC-1 Staining: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed culture medium. Add 0.5 mL of the 1X JC-1 staining solution to each cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells once with 2 mL of assay buffer.
-
Analysis: Resuspend the cell pellet in 0.5 mL of assay buffer. Analyze immediately by flow cytometry. Healthy cells will show high red fluorescence (J-aggregates), while apoptotic cells will exhibit high green fluorescence (monomers).
This compound Staining (Inferred Protocol for Plasma Membrane Depolarization)
Disclaimer: This is an inferred protocol based on the general use of anionic dyes. Optimization is critical.
-
Cell Preparation: Induce apoptosis or depolarization. Harvest and wash cells, resuspending them in a suitable buffer (e.g., HBSS).
-
Dye Loading: Prepare a working solution of this compound in the buffer. The final concentration may need to be optimized, but concentrations in the nanomolar to low micromolar range are often used for potentiometric dyes. Add the this compound working solution to the cell suspension.
-
Incubation: Incubate for a sufficient time to allow the dye to partition into depolarized cells. This may range from 5 to 30 minutes at room temperature or 37°C.
-
Analysis: Analyze the cells directly by flow cytometry without washing, as washing may remove the dye from the cells. An increase in fluorescence intensity would be expected in cells with depolarized plasma membranes.
Logical Comparison of this compound and JC-1
Figure 4. Decision tree for selecting between JC-1 and this compound.
Conclusion and Recommendations
For the specific detection of early apoptosis through the analysis of mitochondrial health, JC-1 is the superior and more established probe . Its ratiometric nature provides a clear and reliable signal of mitochondrial depolarization. The wealth of available literature and standardized protocols for JC-1 makes it a robust choice for researchers.
This compound , while a valid potentiometric probe, is not ideal for the primary detection of apoptosis, especially in its early stages. Its sensitivity to plasma membrane potential means it is more likely to detect events associated with late-stage apoptosis or necrosis. Researchers specifically interested in plasma membrane potential changes during cell death may consider using this compound, but it should be used in conjunction with other, more specific markers of apoptosis to avoid misinterpretation of the results. For a comprehensive understanding of the apoptotic process, a multi-parametric approach, potentially combining a mitochondrial-specific dye like JC-1 with a plasma membrane integrity marker, is highly recommended.
References
A Comparative Guide: Cross-Validation of Oxonol VI Data with Electrophysiological Methods
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is paramount. While electrophysiological techniques like patch-clamp and microelectrode arrays (MEAs) are considered the gold standard, voltage-sensitive dyes such as Oxonol VI offer a less invasive, high-throughput alternative. This guide provides an objective comparison of this compound fluorescence data with established electrophysiological methods, supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for your research needs.
Methodological Overview
The cross-validation of this compound with electrophysiological methods typically involves the simultaneous recording of membrane potential from the same cell or network of cells. This dual-recording approach allows for the direct correlation of the fluorescence signal from the dye with the electrical signal obtained from an electrode.
Signaling Pathway of Oxonol Dyes
Oxonol dyes, including this compound, are lipophilic anions that partition between the extracellular solution and the cell membrane in a voltage-dependent manner. As the cell membrane depolarizes (becomes more positive on the inside), the negatively charged dye enters the cell, binds to intracellular components, and exhibits enhanced fluorescence. Conversely, hyperpolarization (more negative on the inside) leads to the exclusion of the dye and a decrease in fluorescence. This relationship forms the basis of its use as a voltage sensor.[1][2]
References
A Comparative Guide to Slow-Response and Fast-Response Potentiometric Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of neuroscience, cardiology, and drug discovery, the precise measurement of cellular membrane potential is paramount. Potentiometric dyes, which translate changes in membrane voltage into optical signals, are indispensable tools for this purpose. These dyes are broadly categorized into two classes based on their response kinetics: slow-response and fast-response dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
At a Glance: Key Differences
| Feature | Slow-Response Dyes | Fast-Response Dyes |
| Response Time | Milliseconds to seconds | Microseconds to milliseconds[1] |
| Mechanism of Action | Transmembrane redistribution | Electrochromic (Stark effect), Photoinduced Electron Transfer (PeT), or FRET[2][3] |
| Sensitivity (ΔF/F per 100 mV) | High (up to 80%) | Moderate to High (2-10%, up to 48% for PeT-based dyes)[1][2] |
| Primary Applications | High-throughput screening (HTS), measuring resting membrane potential changes in non-excitable cells | Action potential imaging in neurons and cardiomyocytes, monitoring rapid signaling events |
| Signal-to-Noise Ratio | Generally higher due to larger signal change | Can be lower, but newer dyes show significant improvements |
| Phototoxicity | Can be a concern with prolonged exposure | Varies by dye, with newer dyes optimized for reduced phototoxicity |
| Examples | DiBAC, DiOC, TMRM, TMRE | di-4-ANEPPS, RH237, VoltageFluors (e.g., VF2.1.Cl) |
Mechanisms of Action: A Tale of Two Responses
The fundamental difference between slow and fast-response dyes lies in their mechanism of sensing and reporting membrane potential changes.
Slow-Response Dyes: These dyes, typically charged molecules, operate on the principle of voltage-dependent redistribution across the plasma membrane. A change in membrane potential alters the equilibrium of the dye concentration between the inside and outside of the cell, leading to a change in fluorescence intensity. This process is relatively slow, occurring on a timescale of milliseconds to seconds.
Fast-Response Dyes: In contrast, fast-response dyes are embedded in the cell membrane and undergo rapid, sub-millisecond changes in their electronic structure in response to fluctuations in the electric field. This can occur through several mechanisms:
-
Electrochromism (Stark Effect): The electric field alters the dye's energy levels, causing a shift in its absorption or emission spectrum.
-
Photoinduced Electron Transfer (PeT): The membrane potential modulates the rate of electron transfer within the dye molecule, affecting its fluorescence quantum yield.
-
Förster Resonance Energy Transfer (FRET): A voltage-sensitive mobile dye and a stationary fluorescent partner are used. Changes in membrane potential alter the distance or orientation between the donor and acceptor, thus modulating FRET efficiency.
Performance Comparison: Quantitative Data
The choice between slow and fast-response dyes often comes down to the specific requirements of the experiment. The following table summarizes key performance metrics for representative dyes from each class.
| Dye | Type | Response Time | Sensitivity (ΔF/F per 100 mV) | Signal-to-Noise Ratio (SNR) |
| DiBAC₄(3) | Slow | Seconds | ~1% per mV | High |
| DiOC₆(3) | Slow | Seconds | Variable | Moderate to High |
| TMRM | Slow | Seconds | N/A (Nernstian distribution) | High |
| di-4-ANEPPS | Fast | ~10 µs - 1 ms | ~10% | Moderate |
| RH237 | Fast | ~10 µs - 1 ms | ~10-20% | Moderate |
| VF2.1.Cl | Fast (PeT) | <1 ms | ~27% | High |
| BeRST 1 | Fast (PeT) | <1 ms | ~20% | High |
| FluoVolt™ | Fast | Milliseconds | >25% | High |
Experimental Protocols
High-Throughput Screening (HTS) with a Slow-Response Dye (e.g., FLIPR Membrane Potential Assay Kit)
This protocol is adapted for a 384-well plate format and is suitable for screening compound libraries for their effects on ion channels or other membrane potential-modulating targets.
Methodology:
-
Cell Plating: Seed cells in a 384-well microplate at a desired density and incubate overnight at 37°C and 5% CO₂.
-
Reagent Preparation: On the day of the assay, prepare the dye loading buffer according to the manufacturer's instructions.
-
Dye Loading: Add an equal volume of the loading buffer to each well containing cells and medium.
-
Incubation: Incubate the plate for 30 minutes at 37°C or room temperature to allow the dye to load into the cells.
-
Compound Addition and Signal Detection: Place the cell plate and compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument will add the test compounds to the cells and immediately begin to monitor the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in membrane potential.
Action Potential Measurement in Neurons with a Fast-Response Dye
This protocol is designed for imaging action potentials in cultured neurons using a high-speed fluorescence microscope.
Methodology:
-
Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips suitable for high-resolution imaging.
-
Dye Loading: Prepare a staining solution of the fast-response dye (e.g., di-4-ANEPPS at 5-10 µM) in a suitable imaging buffer (e.g., Tyrode's solution). Incubate the cells with the dye solution for 15-30 minutes at room temperature or 37°C.
-
Washing: Gently wash the cells two to three times with fresh imaging buffer to remove any unbound dye.
-
Imaging: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped with a high-speed camera (e.g., sCMOS or EMCCD).
-
Stimulation and Recording: Electrically stimulate the neurons using a field electrode or apply a chemical stimulus (e.g., high potassium or a neurotransmitter). Record the resulting fluorescence changes at a high frame rate (e.g., 100-1000 Hz) to capture the rapid dynamics of the action potential.
-
Data Analysis: Analyze the recorded image series to extract fluorescence intensity traces from individual neurons or regions of interest. Calculate the change in fluorescence relative to the baseline (ΔF/F) to visualize the action potentials.
Calibration of Potentiometric Dyes
To obtain quantitative measurements of membrane potential, it is often necessary to calibrate the fluorescence signal. A common method involves using ionophores like valinomycin or gramicidin to clamp the membrane potential at known values by equilibrating the intracellular and extracellular potassium concentrations.
General Calibration Protocol:
-
Prepare a series of calibration buffers with varying potassium concentrations and a constant concentration of other ions.
-
Add an ionophore (e.g., valinomycin for potassium) to the buffers to make the cell membrane permeable to the specific ion.
-
Incubate the dye-loaded cells with each calibration buffer sequentially.
-
Measure the fluorescence intensity at each potassium concentration.
-
Calculate the membrane potential for each buffer using the Nernst equation.
-
Plot the fluorescence intensity against the calculated membrane potential to generate a calibration curve.
Conclusion
The choice between slow- and fast-response potentiometric dyes is dictated by the biological question at hand. Slow-response dyes are the workhorses of high-throughput screening, offering robust signals for detecting changes in the resting membrane potential of large cell populations. Fast-response dyes, with their ability to resolve millisecond-scale events, are indispensable for dissecting the intricate dynamics of neuronal and cardiac electrical activity. By understanding the distinct characteristics and applications of each dye class, researchers can harness the power of potentiometric imaging to advance our understanding of cellular physiology and accelerate the discovery of novel therapeutics.
References
A Researcher's Guide to the Quantitative Analysis of Membrane Potential: Oxonol VI vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a vast array of physiological processes and for screening potential drug candidates. Fluorescent probes offer a powerful tool for these investigations. This guide provides a detailed comparison of Oxonol VI, a widely used anionic dye, with two popular alternatives: the cationic cyanine dye DiSC3(5) and the ratiometric mitochondrial probe JC-1. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of the most suitable probe for your research needs.
Principles of Fluorescent Membrane Potential Probes
Fluorescent membrane potential indicators are broadly categorized based on their charge and mechanism of action. Understanding these differences is key to interpreting experimental results correctly.
Anionic Dyes (e.g., this compound): These negatively charged dyes are largely excluded from the negatively charged interior of healthy, polarized cells. When the cell membrane depolarizes (becomes less negative inside), the anionic dyes can enter the cell and bind to intracellular components, leading to a significant increase in fluorescence. This makes them "turn-on" probes for depolarization.
Cationic Dyes (e.g., DiSC3(5)): In contrast, positively charged dyes accumulate in the negatively charged interior of polarized cells. At high intracellular concentrations, these dyes often form aggregates, which causes their fluorescence to quench. Upon membrane depolarization, the dye is released from the cell, leading to de-aggregation and a subsequent increase in fluorescence.
Ratiometric Dyes (e.g., JC-1): These dyes exhibit a shift in their fluorescence emission or excitation spectrum in response to changes in membrane potential. JC-1, for instance, exists as green-fluorescent monomers at low mitochondrial membrane potential but forms red-fluorescent "J-aggregates" in healthy, highly polarized mitochondria. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial health, largely independent of factors like cell number or dye concentration.
Comparative Analysis of Membrane Potential Probes
The choice of a fluorescent probe for membrane potential analysis depends on the specific biological question, the cell type, and the available instrumentation. The following table summarizes the key characteristics of this compound, DiSC3(5), and JC-1 to facilitate an informed decision.
| Feature | This compound | DiSC3(5) | JC-1 |
| Probe Type | Anionic, Slow-Response | Cationic, Slow-Response | Cationic, Ratiometric, Slow-Response |
| Primary Target | Plasma Membrane Potential | Plasma Membrane Potential | Mitochondrial Membrane Potential |
| Mechanism | Enters depolarized cells, fluorescence increases.[1][2] | Accumulates in polarized cells (quenched), released on depolarization (fluorescence increases).[3][4][5] | Forms red J-aggregates in polarized mitochondria; green monomers in depolarized mitochondria. |
| Response to Depolarization | Increased Fluorescence | Increased Fluorescence (Dequenching) | Shift from Red to Green Fluorescence |
| Quantitative Analysis | Good; response can be calibrated. | Good; can be calibrated using ionophores like valinomycin. | Semi-quantitative; ratio of red/green fluorescence is the primary readout. |
| Reported Sensitivity | Can detect potentials up to 150-200 mV. | Exhibits a biexponential fluorescence response with a fast component of 30-35 msec. | Sensitive to changes in mitochondrial membrane potential, often used as an early marker of apoptosis. |
| Excitation/Emission (nm) | ~614 / ~646 | ~622 / ~670 | Monomer: ~485 / ~530; J-aggregate: ~585 / ~590 |
| Advantages | - Good for quantitative measurements. - Primarily measures plasma membrane potential. | - High signal-to-noise ratio due to quenching mechanism. - Can be used for kinetic measurements. | - Ratiometric measurement minimizes artifacts from cell number or dye loading variations. - Specific for mitochondrial membrane potential. |
| Limitations | - Slower response time compared to fast-response dyes. - Potential for interaction with certain compounds. | - Can be toxic to cells with prolonged exposure. - Performance can be affected by the presence of an outer membrane in Gram-negative bacteria. | - Can be actively transported out of cells by P-glycoprotein, potentially leading to inaccurate results in resistant cell lines. - Equilibration of J-aggregates can be slow. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for using this compound, DiSC3(5), and JC-1. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Quantitative Analysis of Plasma Membrane Potential using this compound
This protocol is designed for spectrofluorometry or microplate reader-based assays.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 1-5 mM) in ethanol or DMSO. Store at -20°C, protected from light.
- Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the range of 10-500 nM).
2. Cell Preparation:
- Culture cells to the desired confluency in a suitable format (e.g., 96-well black, clear-bottom plates for microplate readers).
- Wash the cells once with the assay buffer.
3. Staining and Measurement:
- Add the this compound working solution to the cells and incubate at the desired temperature (e.g., 37°C) for 5-15 minutes, protected from light.
- Measure the baseline fluorescence at Ex/Em ~614/646 nm.
- Add the experimental compound or stimulus and monitor the change in fluorescence over time.
- As a positive control for depolarization, add a high concentration of potassium chloride (e.g., 50 mM) or an ionophore like gramicidin.
4. Calibration (Optional but Recommended for Quantitative Analysis):
- To calibrate the fluorescence signal in millivolts (mV), prepare a series of calibration buffers with varying potassium concentrations.
- In the presence of a potassium ionophore like valinomycin, the membrane potential will equilibrate to the Nernst potential for potassium.
- Measure the fluorescence intensity at each potassium concentration and plot it against the calculated Nernst potential to generate a calibration curve.
Protocol 2: Kinetic Analysis of Plasma Membrane Depolarization using DiSC3(5)
This protocol is suitable for kinetic measurements of membrane depolarization in bacterial or eukaryotic cells.
1. Reagent Preparation:
- Prepare a stock solution of DiSC3(5) (e.g., 1-2 mM) in DMSO. Store at -20°C, protected from light.
- The final working concentration is typically around 0.5-2 µM.
2. Cell Preparation:
- Harvest cells and resuspend them in the desired assay buffer to a specific optical density (e.g., OD600 of 0.2 for B. subtilis).
- For adherent cells, grow them on appropriate plates or coverslips.
3. Staining and Measurement:
- Add the DiSC3(5) working solution to the cell suspension or culture medium.
- Monitor the fluorescence at Ex/Em ~622/670 nm. A decrease in fluorescence indicates dye uptake and cell polarization (quenching).
- Once a stable, quenched baseline is achieved, add the experimental compound.
- An increase in fluorescence (dequenching) indicates membrane depolarization.
- Use an ionophore such as gramicidin as a positive control for complete depolarization.
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is widely used for detecting mitochondrial depolarization, an early hallmark of apoptosis, and can be adapted for fluorescence microscopy, flow cytometry, or microplate readers.
1. Reagent Preparation:
- Prepare a 200 µM JC-1 stock solution by dissolving the lyophilized powder in high-quality DMSO.
- Prepare a fresh JC-1 staining solution by diluting the stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium.
2. Cell Preparation:
- Culture cells under normal conditions.
- For a positive control, treat a sample of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 5-50 µM for 15-30 minutes. This will cause rapid mitochondrial depolarization.
3. Staining and Analysis:
- Remove the culture medium and add the JC-1 staining solution to the cells.
- Incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Wash the cells with an appropriate assay buffer (e.g., PBS).
- Analyze the fluorescence promptly.
- Fluorescence Microscopy/Plate Reader: Measure the fluorescence of the green monomers (Ex/Em ~485/530 nm) and the red J-aggregates (Ex/Em ~585/590 nm). Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
- Flow Cytometry: Use a 488 nm excitation laser. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift in the cell population from high FL2 to high FL1 fluorescence indicates depolarization.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
Caption: Mechanism of DiSC3(5) action.
Caption: Mechanism of JC-1 action.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Oxonol VI Specificity for Plasma Membrane vs. Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oxonol VI and alternative fluorescent probes for measuring plasma membrane and mitochondrial membrane potential. The information presented herein is compiled from various scientific resources to aid in the selection of appropriate tools for assessing cellular bioenergetics and membrane dynamics.
Executive Summary
This compound is an anionic, slow-response fluorescent dye primarily used to measure plasma membrane potential. Its negative charge largely prevents its accumulation in the negatively charged mitochondrial matrix, rendering it specific for the plasma membrane. In contrast, cationic dyes, such as Rhodamine 123 and Tetramethylrhodamine, Ethyl Ester (TMRE), readily accumulate in energized mitochondria and are thus the probes of choice for measuring mitochondrial membrane potential. This guide provides a comparative overview of these probes, including their mechanisms of action, spectral properties, and experimental protocols.
Comparison of Fluorescent Probes for Membrane Potential
The selection of a fluorescent probe for measuring membrane potential is critically dependent on the cellular compartment of interest. Anionic dyes are generally favored for plasma membrane potential measurements, while cationic dyes are preferred for assessing mitochondrial membrane potential.
| Feature | This compound | DiBAC4(3) | Rhodamine 123 (Rh123) | Tetramethylrhodamine, Ethyl Ester (TMRE) |
| Probe Type | Anionic Oxonol | Anionic Bis-Oxonol | Cationic Rhodamine | Cationic Rhodamine |
| Primary Target | Plasma Membrane | Plasma Membrane | Mitochondria | Mitochondria |
| Mechanism | Accumulates in depolarized cells, fluorescence increases upon binding to intracellular components.[1] | Enters depolarized cells, binds to intracellular proteins and membranes, leading to enhanced fluorescence.[1] | Accumulates in the mitochondrial matrix of energized mitochondria in response to the negative membrane potential.[2] | Accumulates in the mitochondrial matrix of energized mitochondria; less hydrophobic than Rh123.[3] |
| Response Type | Slow | Slow | Slow | Slow |
| Excitation (nm) | ~614 | ~490 | ~507 | ~549 |
| Emission (nm) | ~646 | ~516 | ~529 | ~575 |
| Specificity for Plasma Membrane | High; excluded from mitochondria due to negative charge. | High; excluded from mitochondria due to negative charge.[1] | Low; primarily accumulates in mitochondria. | Low; primarily accumulates in mitochondria. |
| Mitochondrial Specificity | Low | Low | High | High |
| Common Applications | Measuring plasma membrane potential changes in non-excitable cells. | High-throughput screening of ion channel activity, measuring plasma membrane potential. | Assessing mitochondrial health and function. | Quantifying mitochondrial membrane potential. |
Experimental Protocols
Protocol 1: Measuring Plasma Membrane Potential with this compound
This protocol is adapted from established methods for using this compound to measure changes in plasma membrane potential.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Cells of interest cultured in appropriate medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Valinomycin (for calibration)
-
Potassium chloride (KCl) solutions of varying concentrations (for calibration)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence measurements and culture to the desired confluency.
-
Dye Loading:
-
Prepare a working solution of this compound in HBSS (final concentration typically 1-5 µM).
-
Remove the culture medium, wash the cells once with HBSS.
-
Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the baseline fluorescence using a plate reader or microscope with appropriate filter sets (e.g., Ex/Em ~610/660 nm).
-
Add the experimental compound and monitor the change in fluorescence over time. An increase in fluorescence indicates depolarization, while a decrease indicates hyperpolarization.
-
-
Calibration (Optional):
-
To calibrate the fluorescence signal to millivolts (mV), a potassium diffusion potential can be generated.
-
Prepare a series of buffers with varying K+ concentrations.
-
Add valinomycin (a K+ ionophore, typically 1-5 µM) to the cells.
-
Sequentially replace the buffer with solutions of different K+ concentrations to induce controlled changes in membrane potential, and record the corresponding fluorescence.
-
The membrane potential can be calculated using the Nernst equation for K+.
-
Protocol 2: Measuring Mitochondrial Membrane Potential with TMRE
This protocol outlines the use of TMRE to assess mitochondrial membrane potential.
Materials:
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cells of interest cultured in appropriate medium
-
Culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler for control experiments
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.
-
Dye Loading:
-
Prepare a working solution of TMRE in pre-warmed culture medium (final concentration typically 25-100 nM).
-
Remove the existing medium and add the TMRE-containing medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Microscopy: Wash the cells with pre-warmed medium and image using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm).
-
Flow Cytometry: After incubation, gently detach the cells, resuspend them in fresh medium, and analyze on a flow cytometer.
-
-
Control Experiment:
-
To confirm that the TMRE signal is dependent on mitochondrial membrane potential, treat a sample of cells with FCCP (typically 1-10 µM) for 5-10 minutes after TMRE loading. This will cause mitochondrial depolarization and a subsequent decrease in TMRE fluorescence.
-
Diagrams
Caption: Experimental workflows for measuring plasma and mitochondrial membrane potential.
Caption: Mechanism of action for this compound and TMRE.
Conclusion
The specificity of this compound for the plasma membrane is a direct consequence of its anionic nature, which prevents its accumulation in the negatively charged mitochondrial matrix. This makes it a reliable tool for assessing plasma membrane potential. For specific measurement of mitochondrial membrane potential, cationic probes such as TMRE or Rhodamine 123 are the preferred choice. The selection of the appropriate probe and a carefully designed experimental protocol, including proper controls, are essential for obtaining accurate and reproducible data in studies of cellular membrane bioenergetics.
References
A Researcher's Guide to Establishing a Standard Curve for Oxonol VI Fluorescence in Membrane Potential Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxonol VI with other fluorescent probes for measuring membrane potential, a critical parameter in cellular physiology and drug discovery. We offer detailed experimental protocols and supporting data to assist you in selecting the most suitable probe for your research needs and in establishing a reliable standard curve for quantitative analysis.
Performance Comparison of Membrane Potential Probes
The selection of a fluorescent probe for membrane potential measurement depends on various factors, including the specific application, the cell type, and the available instrumentation. This compound is a slow-response, anionic dye that exhibits an increase in fluorescence upon membrane depolarization. Below is a comparative summary of this compound and its common alternatives.
| Feature | This compound | DiBAC₄(3) | FLIPR Membrane Potential (FMP) Assay Kit |
| Probe Type | Anionic, slow-response oxonol dye | Anionic, slow-response oxonol dye | FRET-based or oxonol dye system |
| Mechanism | Partitions into depolarized cells, binds to intracellular components, and enhances fluorescence. | Similar to this compound, it enters depolarized cells and binds to intracellular proteins, leading to increased fluorescence. | FRET-based kits rely on a donor-acceptor pair where fluorescence changes upon membrane potential alterations. Oxonol-based kits follow a similar mechanism to DiBAC₄(3). |
| Excitation/Emission (nm) | ~599 / 634[1] | ~490 / 516[2] | Varies by kit (e.g., Blue: Ex ~488, Em ~530) |
| Sensitivity | Responds to changes in membrane potential, but specific %/mV data is not readily available. | Approximately 1% fluorescence change per mV.[3][4][5] | The FMP dye is reported to be highly sensitive, with a 50% change in fluorescence per 10 mV. |
| Response Time | Slower response time, typically in the range of seconds to minutes. | Slower response time, on the order of seconds to minutes. | FRET-based dyes offer a faster response, while oxonol-based FMP kits have a response time in seconds. |
| Photostability | Subject to photobleaching with prolonged exposure. | Prone to photobleaching. | Generally good, but can vary depending on the specific dye in the kit. |
| Cytotoxicity | Can exhibit pharmacological activity and potential cytotoxicity at higher concentrations or with long-term exposure. | Similar to other oxonol dyes, it can have off-target effects and cytotoxicity. | Formulated to minimize cytotoxicity for high-throughput screening applications. |
| Key Advantages | Good for detecting slow changes in average membrane potential. | Well-characterized and widely used. | High-throughput screening compatible, with a high signal-to-background ratio. |
| Limitations | Slower response time is not suitable for transient events like action potentials. Potential for compound interference. | Slower response kinetics and potential for drug interactions. | FRET-based systems may not measure hyperpolarization induced by certain ionophores like gramicidin. |
Experimental Protocols
Establishing a Standard Curve for this compound Fluorescence
This protocol describes how to create a standard curve to correlate this compound fluorescence intensity with the membrane potential in millivolts (mV). The principle involves artificially setting the membrane potential of cells or vesicles to known values using a potassium ion gradient in the presence of the potassium ionophore, valinomycin.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Cells or vesicles in suspension
-
High Potassium Buffer (e.g., 150 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)
-
Low Potassium Buffer (e.g., 150 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4, with varying low concentrations of KCl)
-
Valinomycin stock solution (e.g., 1 mM in ethanol)
-
Fluorometer or microplate reader with appropriate filters for this compound
Procedure:
-
Cell/Vesicle Preparation:
-
Prepare cells or vesicles and resuspend them in the High Potassium Buffer. This ensures that the intracellular potassium concentration is high and known.
-
-
Creating the Potassium Gradient:
-
Prepare a series of calibration buffers by mixing the High Potassium Buffer and Low Potassium Buffer to achieve a range of external potassium concentrations (e.g., 1, 5, 10, 20, 50, 100, 150 mM).
-
The intracellular potassium concentration will remain high (e.g., 150 mM).
-
-
Calculating the Theoretical Membrane Potential (Nernst Equation):
-
For each external potassium concentration, calculate the theoretical equilibrium potential for potassium (Eion) using the Nernst equation. This will be the imposed membrane potential.
-
E_ion (in mV) = 61.5 * log₁₀([K⁺]out / [K⁺]in)
-
Where [K⁺]out is the external potassium concentration and [K⁺]in is the internal potassium concentration.
-
-
-
Fluorescence Measurement:
-
Add the cell/vesicle suspension to each of the calibration buffers in a cuvette or microplate well.
-
Add this compound to a final concentration of approximately 1-2 µM.
-
Add valinomycin to a final concentration of 1-5 µM to make the membrane permeable to potassium ions.
-
Incubate for 5-10 minutes to allow the dye to equilibrate and the membrane potential to stabilize.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound (~599/634 nm).
-
-
Generating the Standard Curve:
-
Plot the measured fluorescence intensity (Y-axis) against the calculated membrane potential in mV (X-axis).
-
This curve can then be used to convert fluorescence measurements of your experimental samples into membrane potential values.
-
Alternative Protocol: Measuring Membrane Potential with DiBAC₄(3)
Materials:
-
DiBAC₄(3) stock solution (e.g., 1 mg/mL or 1.9 mM in DMSO)
-
Cells in culture medium
-
Fluorometer, fluorescence microscope, or flow cytometer with FITC/GFP filter set
Procedure:
-
Dye Loading:
-
Dilute the DiBAC₄(3) stock solution in the cell culture medium to a final working concentration (typically 1-5 µM).
-
Incubate the cells with the dye-containing medium for 20-30 minutes at 37°C.
-
-
Imaging/Measurement:
-
Without washing, measure the fluorescence intensity using a suitable instrument. Increased fluorescence indicates membrane depolarization.
-
-
Controls:
-
To confirm that the dye is responding to changes in membrane potential, you can treat the cells with a depolarizing agent (e.g., high extracellular potassium) or a hyperpolarizing agent and observe the expected change in fluorescence.
-
Visualizations
Caption: Signaling pathway illustrating how a stimulus can lead to a change in membrane potential, which is then detected by the fluorescence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. coconote.app [coconote.app]
- 3. K+-valinomycin and chloride conductance of the human red cell membrane. Influence of the membrane protonophore carbonylcyanide m-chlorophenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Oxonol VI: Comparative Analysis of a Classic Membrane Potential Probe
For researchers, scientists, and drug development professionals engaged in cellular and subcellular electrophysiology, the accurate measurement of membrane potential is paramount. Fluorescent probes remain a cornerstone of this endeavor, and among them, Oxonol VI has long been a reliable, albeit classic, choice. This guide provides a comprehensive statistical analysis of this compound fluorescence data, offering a comparative perspective against modern alternatives to inform experimental design and data interpretation.
Performance Comparison: this compound and Its Alternatives
This compound is an anionic, slow-response fluorescent dye that partitions into the cell membrane in a voltage-dependent manner. Upon membrane depolarization, more of the negatively charged dye enters the cell, leading to an increase in fluorescence. Conversely, hyperpolarization results in dye exclusion and a decrease in fluorescence. While robust, its "slow" response, on the order of seconds, makes it best suited for non-excitable cells or for measuring steady-state membrane potential changes.[1][2]
The landscape of fluorescent membrane potential probes has evolved, offering a range of alternatives with distinct characteristics. A direct comparison highlights the trade-offs between sensitivity, response speed, and signal-to-noise ratio.
| Feature | This compound | DiBAC₄(3) | FMP Dye | ANNINE-6plus |
| Probe Type | Anionic Oxonol | Anionic Oxonol (Bis-oxonol) | Proprietary | Styryl (Electrochromic) |
| Response Type | Slow (Redistribution) | Slow (Redistribution) | Slow/Moderate | Ultrafast (sub-ms) |
| Response to Depolarization | Fluorescence Increase | Fluorescence Increase | Fluorescence Increase | Spectral Shift |
| Typical Sensitivity (% ΔF/F per 100 mV) | ~10-20% | ~1% per mV (approx. 100% per 100mV)[3][4] | High (e.g., 50% per 10mV in some systems)[5] | ~10-22% |
| Response Time | Seconds to minutes | Seconds | Seconds | Nanoseconds to sub-milliseconds |
| Signal-to-Noise Ratio (SNR) | Moderate | Moderate | High | High |
| Primary Application | Steady-state potential in non-excitable cells, reconstituted vesicles | High-throughput screening, non-excitable cells | High-throughput screening, ion channel assays | Action potential imaging in excitable cells (neurons, cardiomyocytes) |
Experimental Protocols: A Closer Look
Detailed and consistent experimental protocols are critical for reproducible and comparable results. Below are methodologies for utilizing this compound and for calibrating its fluorescence signal to an absolute membrane potential in millivolts (mV).
General Protocol for this compound Fluorescence Measurement
This protocol is a general guideline and should be optimized for specific cell types or vesicle preparations.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol. Store desiccated and protected from light at -20°C.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in the appropriate physiological buffer to the final desired concentration (typically in the nanomolar to low micromolar range).
-
-
Cell/Vesicle Preparation:
-
Prepare cells or vesicles in a suitable buffer and adjust to the desired density.
-
-
Dye Loading:
-
Incubate the cells or vesicles with the this compound working solution for a sufficient time to allow the dye to partition into the membrane and reach equilibrium. This can range from minutes to over an hour, depending on the preparation.
-
-
Fluorescence Measurement:
-
Transfer the stained cells/vesicles to a suitable instrument (e.g., fluorometer, plate reader, or microscope).
-
Excite the sample at the optimal excitation wavelength for this compound (around 599-614 nm) and record the emission at its peak (around 634-646 nm).
-
Record a baseline fluorescence signal before applying any stimulus.
-
Apply the experimental stimulus (e.g., ion channel agonist/antagonist, drug candidate) and continuously record the fluorescence signal over time.
-
Calibration of this compound Fluorescence to Membrane Potential (mV)
To translate relative fluorescence changes into absolute membrane potential values, a calibration curve is essential. This is commonly achieved using the potassium ionophore valinomycin to clamp the membrane potential at known values based on the Nernst equation for K+.
-
Prepare a High-Potassium Buffer: Prepare a buffer with a high concentration of potassium (e.g., 150 mM KCl) that matches the intracellular potassium concentration.
-
Prepare a Series of Low-Potassium Buffers: Prepare a series of buffers with varying low concentrations of potassium, maintaining ionic strength with another salt (e.g., NaCl).
-
Equilibrate Cells in High-Potassium Buffer: Resuspend the cells in the high-potassium buffer to equilibrate the intracellular and extracellular K+ concentrations.
-
Add Valinomycin: Add valinomycin (typically 1-5 µM) to the cell suspension. Valinomycin will selectively permeabilize the membrane to K+, effectively clamping the membrane potential to the K+ equilibrium potential.
-
Generate a Calibration Curve:
-
Dilute the valinomycin-treated cells into the series of low-potassium buffers. This will create a range of defined membrane potentials according to the Nernst equation: Vm = (RT/zF) ln([K+]out / [K+]in)
-
Measure the steady-state fluorescence of this compound at each known membrane potential.
-
Plot the fluorescence intensity (or normalized fluorescence) against the calculated membrane potential to generate a calibration curve.
-
Statistical Analysis of this compound Fluorescence Data: A Step-by-Step Guide
Data Preprocessing
-
Background Correction: The initial step is to subtract the background fluorescence from the raw data. This can be the fluorescence of the buffer and dye without cells, or the fluorescence from an unstained cell population. This is critical for improving the signal-to-noise ratio.
-
Normalization: To account for variations in cell number, dye loading, and instrument settings, the fluorescence data should be normalized. A common method is to express the fluorescence change as a ratio relative to the initial baseline fluorescence (F/F₀ or ΔF/F₀). The baseline (F₀) is typically the average fluorescence intensity recorded over a period before the application of a stimulus.
Kinetic Analysis
-
Curve Fitting: The time-course of the fluorescence change can often be modeled by fitting the data to a mathematical function, such as a single or multi-exponential decay or association model. This allows for the quantification of kinetic parameters like the rate constant (k) and the half-time (t₁/₂) of the response.
-
Parameter Extraction: From the fitted curves, key parameters that describe the cellular response can be extracted, including:
-
Peak Amplitude: The maximum change in fluorescence, indicating the magnitude of the membrane potential change.
-
Rate of Change: The speed of the response, derived from the rate constant.
-
Area Under the Curve (AUC): An integrated measure of the total response over time.
-
Statistical Testing
-
Hypothesis Testing: Once quantitative parameters are extracted, standard statistical tests can be applied to determine the significance of observed differences between experimental groups (e.g., control vs. drug-treated).
-
For comparing two groups, a Student's t-test is appropriate.
-
For comparing more than two groups, an Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Bonferroni's test) should be used.
-
-
Dose-Response Analysis: In drug development applications, the relationship between the concentration of a compound and the fluorescence response can be analyzed by fitting the data to a sigmoidal dose-response curve to determine parameters such as the EC₅₀ or IC₅₀.
Visualizing Workflows and Pathways
Clear diagrams of experimental and analytical workflows enhance understanding and reproducibility.
Caption: Experimental workflow for this compound fluorescence data.
Caption: Statistical analysis pathway for fluorescence data.
References
- 1. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oxonol VI: A Guide for Laboratory Professionals
Oxonol VI, a fluorescent dye used as an optical indicator for membrane potentials, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is imperative to follow established laboratory safety protocols for all chemical waste.[3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.[4] In case of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. Seek medical attention.
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove any contaminated clothing.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting and seek medical advice.
II. This compound Properties and Storage
A clear understanding of this compound's properties is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 64724-75-0 |
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.35 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at < -15°C, protected from light and moisture |
III. Step-by-Step Disposal Procedure
While this compound is not classified as a hazardous substance by all suppliers, it is prudent to manage its disposal as chemical waste to prevent environmental contamination. Do not pour this compound solutions down the drain.
1. Preparation of Waste Container:
- Select a clearly labeled, leak-proof waste container compatible with the solvents used to dissolve this compound (e.g., glass or polyethylene for DMSO or ethanol solutions).
- The label should clearly state "this compound Waste" and list all chemical constituents, including solvents and their approximate concentrations.
2. Collection of this compound Waste:
- Carefully transfer all waste containing this compound, including unused stock solutions, experimental solutions, and the first rinse of contaminated labware, into the designated waste container.
- For rinsing contaminated glassware, use a minimal amount of a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. For containers of "P-list" chemicals, triple rinsing is required.
3. Segregation of Waste:
- It is crucial to segregate different types of chemical waste. Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.
4. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and direct sunlight.
- Ensure the container cap is tightly closed to prevent spills or evaporation.
5. Final Disposal:
- Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Oxonol VI
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This document provides immediate, essential safety and logistical information for the handling of Oxonol VI, a fluorescent dye commonly used as a membrane potential probe.
Personal Protective Equipment (PPE)
Given the nature of this compound as a fine powder and its use in solution (commonly with Dimethyl Sulfoxide - DMSO), a comprehensive approach to personal protection is crucial. While some safety data sheets (SDS) classify this compound as non-hazardous, it is best practice to handle all chemicals with a degree of caution.
Recommended PPE:
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles to protect against dust particles and liquid splashes.
-
Hand Protection: Nitrile or latex gloves are recommended for handling this compound powder and solutions.[1] Since DMSO is a common solvent for this compound, it is important to select gloves that are resistant to it.[2][3] Both nitrile and latex gloves offer good resistance to DMSO.[4][5] Always inspect gloves for any signs of degradation or perforation before use. In case of incidental contact, immediately remove the contaminated glove and wash your hands. For prolonged or immersive contact, heavier-duty gloves may be necessary.
-
Body Protection: A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.
-
Respiratory Protection: When handling larger quantities of this compound powder where dust generation is possible, a NIOSH-approved N95 respirator is recommended to prevent inhalation. All work with the powder should ideally be conducted in a well-ventilated area or a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Read the Safety Data Sheet (SDS) thoroughly.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation risks.
-
To weigh the powder, use a chemical-resistant spatula and a tared weigh boat on an analytical balance.
-
Handle the powder gently to avoid creating dust.
2. Dissolving the Compound:
-
This compound is soluble in DMSO and methanol.
-
When preparing a stock solution, slowly add the solvent to the pre-weighed this compound powder in a suitable container (e.g., a glass vial).
-
Cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.
3. Use in Experiments:
-
When adding this compound solution to your experimental setup, use appropriate precision dispensing tools like micropipettes.
-
Avoid direct contact with skin and eyes.
-
Keep all containers with this compound sealed when not in use to prevent solvent evaporation and contamination.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste: Unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container for non-hazardous chemical waste. Do not pour solutions down the drain unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (like ethanol or acetone). The rinsate should be collected as chemical waste. Once cleaned, the container can often be disposed of in regular trash, but be sure to deface the label first. Always follow your institution's specific guidelines for chemical waste disposal.
Quantitative Data
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 316.35 g/mol | |
| CAS Number | 64724-75-0 | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO and methanol | |
| Excitation Wavelength | ~599 nm | |
| Emission Wavelength | ~634 nm | |
| Storage Temperature | -20°C, protected from light and moisture |
Emergency Procedures: Chemical Spill Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.
For a small powder spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled container for chemical waste.
-
Clean the spill area with a damp cloth, and dispose of all cleanup materials as chemical waste.
For a small liquid spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with absorbent materials (e.g., spill pads or paper towels).
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbent material and place it in a sealed, labeled container for chemical waste.
-
Clean the spill area with soap and water.
For large spills, or if you are unsure how to proceed, evacuate the area, and contact your institution's EHS office for assistance.
Caption: Workflow for responding to an this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
